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  • Product: Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
  • CAS: 1173083-97-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

For Correspondence: [email protected] Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-...

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. As a molecule combining the privileged benzofuran scaffold with a highly reactive sulfonyl chloride moiety, this compound represents a versatile building block for the synthesis of novel sulfonamide and sulfonate ester derivatives with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, predictive data, and detailed experimental protocols based on established chemical principles and analysis of analogous structures. While direct experimental data for this specific compound is limited in public literature, this guide synthesizes available information to provide a robust predictive framework for its handling, characterization, and derivatization.

Introduction: The Strategic Importance of a Bifunctional Scaffold

The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Its rigid, planar structure and potential for diverse functionalization make it a highly sought-after scaffold in medicinal chemistry. The introduction of a sulfonyl chloride group at the 5-position of the ethyl 3-methyl-1-benzofuran-2-carboxylate core introduces a highly electrophilic center, primed for reaction with a vast range of nucleophiles.[3] This strategic combination yields a bifunctional molecule with significant potential as an intermediate for the construction of complex molecular architectures and compound libraries.

The sulfonyl chloride group is a cornerstone functional group in organic synthesis, primarily for its ability to form stable sulfonamides upon reaction with primary and secondary amines.[4] Sulfonamides are a critical class of pharmacophores present in a multitude of approved drugs, including antibiotics, diuretics, anticonvulsants, and anticancer agents.[4][5] Therefore, Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate serves as a valuable precursor to a wide range of novel benzofuran-based sulfonamides, offering a promising avenue for the development of new therapeutic agents.[5][6]

This guide will delve into the predicted physicochemical properties, a proposed synthetic pathway, the expected reactivity profile, and the potential applications of this intriguing molecule. All discussions are grounded in established principles of organic chemistry and supported by data from closely related compounds.

Physicochemical and Spectroscopic Properties (Predicted)

Structural and Physical Properties
PropertyPredicted ValueJustification / Reference
Molecular Formula C₁₂H₁₁ClO₅SBased on structural components.
Molecular Weight 302.73 g/mol Calculated from the molecular formula.
CAS Number 1173083-97-0[7]
Appearance White to off-white solidTypical for similar aromatic sulfonyl chlorides.
Melting Point > 100 °C (decomposes)Sulfonyl chlorides are generally solids with moderate to high melting points and can be thermally sensitive.
Solubility Soluble in aprotic organic solvents (DCM, THF, Acetone); reacts with protic solvents (water, alcohols).The molecule has both polar and non-polar regions. Reactivity with protic solvents is a key characteristic of sulfonyl chlorides.[8]
Predicted Spectroscopic Data

The following spectroscopic data is predicted based on the analysis of the functional groups present in the molecule and known spectral data for similar compounds.[9][10][11][12]

  • Aromatic Protons (Benzofuran Ring): Three protons on the benzene ring are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The downfield shift is due to the electron-withdrawing effects of the sulfonyl chloride and carboxylate groups.

  • Ethyl Ester Protons: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃) are expected for the ethyl group of the ester.

  • Methyl Protons (C3): A singlet around δ 2.6 ppm is predicted for the methyl group at the 3-position of the benzofuran ring.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to appear around δ 160-165 ppm.

  • Aromatic and Heterocyclic Carbons: A complex set of signals is expected in the range of δ 110-155 ppm for the carbons of the benzofuran ring system. The carbon attached to the sulfonyl chloride group (C5) will be significantly downfield.

  • Ethyl Ester Carbons: The CH₂ carbon is predicted around δ 62 ppm, and the CH₃ carbon around δ 14 ppm.

  • Methyl Carbon (C3): The C3-methyl carbon should appear around δ 10-15 ppm.

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~1720C=O stretch (ester)Strong
~1370 & ~1180SO₂ asymmetric and symmetric stretchStrong, characteristic
~1600, ~1480C=C stretch (aromatic)Medium
~3100-3000C-H stretch (aromatic)Medium-Weak
~2980C-H stretch (aliphatic)Medium-Weak
~570S-Cl stretchMedium

The presence of strong absorption bands around 1370 cm⁻¹ and 1180 cm⁻¹ is a key diagnostic feature for the sulfonyl chloride group.[9][13]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 302 (for ³⁵Cl) and 304 (for ³⁷Cl) with an approximate 3:1 ratio is expected. Common fragmentation patterns for benzofuran derivatives involve the loss of small molecules like CO and the ester group.[14][15][16][17] The loss of SO₂Cl or Cl would also be anticipated.

Proposed Synthesis Pathway

A plausible synthetic route to Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate involves a two-step process starting from the readily available Ethyl 3-methyl-1-benzofuran-2-carboxylate.[18][19]

Synthesis start Ethyl 3-methyl-1-benzofuran-2-carboxylate reagent1 Chlorosulfonic Acid (ClSO3H) Excess, 0 °C to rt start->reagent1 Step 1: Chlorosulfonation product Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate reagent1->product

Figure 1: Proposed synthesis of the title compound.
Step 1: Chlorosulfonation of Ethyl 3-methyl-1-benzofuran-2-carboxylate

The key transformation is the electrophilic aromatic substitution of the benzofuran ring with chlorosulfonic acid. The benzofuran ring system is activated towards electrophilic attack. The directing effects of the existing substituents (the ester group and the furan ring) will determine the position of the incoming chlorosulfonyl group. The furan oxygen activates the ring, and electrophilic substitution on benzofurans typically occurs on the benzene ring.[20] The ester group is deactivating and meta-directing, while the overall benzofuran system tends to direct electrophiles to the 5 and 7 positions. Given the steric hindrance at the 7-position, the 5-position is the most likely site for substitution.

Experimental Protocol: Chlorosulfonation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool an excess of chlorosulfonic acid (e.g., 5 equivalents) to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1 equivalent) in a minimal amount of a dry, inert solvent like dichloromethane. Add this solution dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C. The causality for the slow, cooled addition is to control the highly exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product. The use of ice is critical to dissipate the heat generated during the quenching process.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Chemical Reactivity: A Versatile Electrophile

The reactivity of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is dominated by the electrophilic nature of the sulfonyl chloride group.[3] The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[21][22]

Reactivity cluster_products Products cluster_reagents Nucleophiles start Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate sulfonamide Benzofuran Sulfonamides start->sulfonamide Reaction with Amines sulfonate_ester Benzofuran Sulfonate Esters start->sulfonate_ester Reaction with Alcohols sulfone Benzofuran Sulfones start->sulfone Friedel-Crafts type reaction amines Primary/Secondary Amines (R-NH2, R2NH) alcohols Alcohols/Phenols (R-OH) organometallics Organometallic Reagents (e.g., Grignard)

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-(chlorosulfonyl)-3-methylbenzofuran-2-carboxylate (CAS 1173083-97-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 5-(chlorosulfonyl)-3-methylbenzofuran-2-carboxylate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 5-(chlorosulfonyl)-3-methylbenzofuran-2-carboxylate (CAS 1173083-97-0). In the absence of publicly available experimental data, this document outlines a robust, multi-technique analytical approach based on established principles of organic chemistry and spectroscopy. We will explore a plausible synthetic route and detail the predicted spectral characteristics of the target molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers synthesizing or characterizing this compound, offering a systematic methodology for confirming its molecular structure.

Introduction: The Benzofuran Scaffold and the Significance of Structural Verification

The benzofuran moiety is a prominent heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, making them attractive targets in drug discovery and development. The specific compound, Ethyl 5-(chlorosulfonyl)-3-methylbenzofuran-2-carboxylate, incorporates several key functional groups—a benzofuran core, an ethyl ester, a methyl group, and a chlorosulfonyl group—that are expected to modulate its chemical and biological properties.

Accurate structure elucidation is a cornerstone of chemical research and drug development. It ensures the identity and purity of a synthesized compound, which is critical for interpreting biological data and meeting regulatory standards. This guide provides the theoretical and practical framework for achieving this for CAS 1173083-97-0.

Proposed Synthetic Pathway

A plausible synthetic route for Ethyl 5-(chlorosulfonyl)-3-methylbenzofuran-2-carboxylate can be envisioned starting from a substituted phenol. A common method for constructing the benzofuran ring is the Perkin rearrangement or similar cyclization strategies. A potential synthetic workflow is outlined below:

Synthetic_Pathway A Substituted Phenol B Protection of Phenolic Hydroxyl A->B e.g., Benzyl bromide, K2CO3 C Introduction of Acetoacetate Group B->C Ethyl acetoacetate, base D Cyclization to form Benzofuran Ring C->D Acid-catalyzed cyclization (e.g., H2SO4) E Chlorosulfonylation D->E Chlorosulfonic acid (ClSO3H) F Final Product: Ethyl 5-(chlorosulfonyl)-3-methylbenzofuran-2-carboxylate E->F Deprotection (if necessary) and workup NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve sample in deuterated solvent B Acquire 1H and 13C NMR spectra A->B C Acquire 2D NMR (COSY, HSQC) B->C For complex structures D Process raw data B->D C->D E Assign signals and determine connectivity D->E

Figure 2: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. [1]The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound. [2] Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3100-3000MediumAromatic C-HStretch
~2980-2850MediumAliphatic C-HStretch
~1720-1700StrongC=O (Ester)Stretch
~1600, ~1475Medium-WeakC=C (Aromatic)Stretch
~1370, ~1175StrongS=O (Sulfonyl chloride)Asymmetric & Symmetric Stretch
~1250-1000StrongC-O (Ester and Ether)Stretch

3.2.1. Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to deduce the molecular formula.

Predicted Mass Spectrometry Data

  • Molecular Ion Peak (M⁺): The molecular weight of Ethyl 5-(chlorosulfonyl)-3-methylbenzofuran-2-carboxylate (C₁₂H₁₁ClO₅S) is approximately 302.73 g/mol . The mass spectrum should show a molecular ion peak at m/z ≈ 302. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur will be observable in the molecular ion cluster.

  • Major Fragmentation Pathways: Fragmentation of the molecular ion can provide further structural information. Expected fragmentation patterns include the loss of the ethyl group (-29), the ethoxy group (-45), the chlorosulfonyl group (-99), and cleavage of the benzofuran ring.

3.3.1. Experimental Protocol for Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Ionization (EI) is typically used for GC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation A Synthesize and purify CAS 1173083-97-0 B NMR (1H, 13C, 2D) A->B C IR A->C D MS (HRMS) A->D E Integrate all spectral data B->E C->E D->E F Confirm structure of Ethyl 5-(chlorosulfonyl)-3-methylbenzofuran-2-carboxylate E->F

Figure 3: An integrated workflow for the synthesis and structure elucidation of a novel compound.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Infrared spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Abstract This whitepaper provides a comprehensive technical guide for the synthesis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, a key intermediate for drug development and medicinal chemistry. Benzof...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, a key intermediate for drug development and medicinal chemistry. Benzofuran derivatives are prevalent scaffolds in a multitude of biologically active compounds, making efficient synthetic routes to functionalized analogues highly valuable.[1][2][3] This guide details a robust two-step synthetic pathway, commencing with the construction of the ethyl 3-methyl-1-benzofuran-2-carboxylate core, followed by a regioselective chlorosulfonation. The rationale behind reagent selection, reaction conditions, and safety protocols is thoroughly discussed to provide researchers with a field-proven, replicable methodology.

Introduction and Retrosynthetic Strategy

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis for drugs with a wide array of therapeutic applications, including anti-arrhythmic, anti-cancer, and anti-inflammatory agents.[2][3][4] The targeted molecule, Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, is of particular interest as the sulfonyl chloride moiety serves as a versatile handle for derivatization, enabling the synthesis of sulfonamides, sulfonate esters, and other sulfur-linked analogues.

Our synthetic strategy is predicated on a logical disconnection of the target molecule. The primary disconnection is at the C-S bond of the sulfonyl chloride group, identifying an electrophilic aromatic substitution (chlorosulfonation) as the key final step. This retrosynthetic analysis points to Ethyl 3-methyl-1-benzofuran-2-carboxylate as the immediate precursor. This core structure can, in turn, be synthesized via the cyclization of a suitably substituted phenol.

G Target Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate Reaction1 Chlorosulfonation (Electrophilic Aromatic Substitution) Target->Reaction1 Disconnection Precursor1 Ethyl 3-methyl-1-benzofuran- 2-carboxylate Reaction2 Cyclization / Condensation Precursor1->Reaction2 Disconnection Precursor2 o-Hydroxyacetophenone Precursor3 Ethyl Bromoacetate Reaction1->Precursor1 Reaction2->Precursor2 Reaction2->Precursor3

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Benzofuran Core: Ethyl 3-methyl-1-benzofuran-2-carboxylate

The foundational step of this synthesis is the construction of the benzofuran ring system. While numerous methods exist for benzofuran synthesis[4], a reliable and high-yielding approach involves the reaction of o-hydroxyacetophenone with ethyl bromoacetate in the presence of a base, followed by cyclization.[5]

Mechanistic Rationale

The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of o-hydroxyacetophenone by ethyl bromoacetate, facilitated by a base such as potassium carbonate. This forms an ether intermediate. The subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the furan ring fused to the benzene ring, yielding the stable benzofuran scaffold. The choice of acetone as a solvent is effective for this type of reaction, and the presence of a catalytic amount of potassium iodide can facilitate the initial alkylation step.[5]

Experimental Protocol

Step 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer, add o-hydroxyacetophenone (1.0 eq) and acetone.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the mixture and stir in an ice bath for 5-10 minutes.[5]

  • Add a catalytic amount of potassium iodide (KI).

  • Slowly add ethyl bromoacetate (1.1-1.2 eq) dropwise to the cooled reaction mixture.[5]

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.[5]

  • The resulting solid precipitate is collected by vacuum filtration.

  • The crude product is washed with water and recrystallized from ethanol to yield pure Ethyl 3-methyl-1-benzofuran-2-carboxylate as a solid.[5]

Reagent Data Table
ReagentMolar Mass ( g/mol )Molar Eq.Role
o-Hydroxyacetophenone136.151.0Starting Material
Ethyl Bromoacetate167.001.1Alkylating Agent
Potassium Carbonate138.212.5Base
Acetone58.08-Solvent
Potassium Iodide166.00catalyticCatalyst

Chlorosulfonation of the Benzofuran Core

The final step is an electrophilic aromatic substitution to install the chlorosulfonyl group (-SO₂Cl) onto the benzene ring of the benzofuran core. The electron-rich benzofuran system is highly activated towards electrophiles. The substitution is expected to occur at the 5-position, which is electronically favored and sterically accessible.

Mechanistic Rationale

Chlorosulfonic acid (ClSO₃H) serves as both the reagent and the solvent in this reaction. It is a powerful electrophile. The reaction proceeds by the attack of the aromatic ring on the sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex (Wheland intermediate). Subsequent loss of a proton re-aromatizes the ring and yields the corresponding sulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess reagent. The reaction must be performed at low temperatures (typically 0-5 °C) to prevent side reactions and decomposition of the substrate.

Experimental Protocol

Step 2: Synthesis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

  • In a flask equipped with a dropping funnel and a calcium chloride drying tube, cool chlorosulfonic acid (5.0-10.0 eq) to 0 °C in an ice-salt bath.

  • Slowly add Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) portion-wise to the stirred, cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).

  • Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Caution: This quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum to yield Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate.

Reagent Data Table
ReagentMolar Mass ( g/mol )Molar Eq.Role
Ethyl 3-methyl-1-benzofuran-2-carboxylate204.221.0Substrate
Chlorosulfonic Acid116.525.0 - 10.0Reagent & Solvent

Overall Synthetic Workflow and Safety Considerations

G Start Starting Materials: o-Hydroxyacetophenone, Ethyl Bromoacetate Step1 Step 1: Cyclization K₂CO₃, KI, Acetone Room Temperature Start->Step1 Purification1 Workup & Recrystallization (Ice Quench, Filtration, Ethanol) Step1->Purification1 Intermediate Intermediate: Ethyl 3-methyl-1-benzofuran- 2-carboxylate Step2 Step 2: Chlorosulfonation ClSO₃H (excess) 0-5 °C Intermediate->Step2 Purification1->Intermediate Purification2 Workup (Ice Quench, Filtration, Washing) Step2->Purification2 FinalProduct Final Product: Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate Purification2->FinalProduct

Caption: Overall synthetic workflow diagram.

Safety Precautions:

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Quenching: The quenching of the chlorosulfonation reaction mixture on ice is highly exothermic. Use a large beaker of ice and add the reaction mixture very slowly with efficient stirring.

  • Ethyl Bromoacetate: This compound is a lachrymator and is toxic. Handle with care in a fume hood.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the sulfonyl chloride group.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic strong absorptions for the S=O stretches in the sulfonyl chloride (approx. 1380 and 1180 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Conclusion

This guide outlines a dependable and efficient two-step synthesis for Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. The process begins with a well-established method for constructing the benzofuran core, followed by a standard but carefully controlled chlorosulfonation reaction. By providing detailed protocols, mechanistic insights, and critical safety information, this document serves as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the production of this versatile chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate.
  • Seo, J. Y., et al. (2011). 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241. Available at: [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE AND ITS DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 7(1), 88-92. Available at: [Link]

  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-774. Available at: [Link]

  • Choi, H. D., et al. (2014). 5-Chloro-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o458. Available at: [Link]

  • Shaik, F., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 183-188. Available at: [Link]

  • Reddy, T., et al. (2018). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 95, 98-115. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate.
  • Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate.
  • Shaik, A. B., et al. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Combinatorial Science, 18(1), 39-44. Available at: [Link]

  • Batool, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Fancelli, D., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2875. Available at: [Link]

  • Kovalevska, N., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Available at: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28670-28689. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Singh, L., & Singh, R. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-enviromental and public health sciences, 2(2). Available at: [Link]

Sources

Exploratory

1H NMR and 13C NMR analysis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate Introduction: The Role of NMR in Modern Drug Discovery In the landscape of pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structure is a cornerstone of success.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled, high-resolution insights into molecular architecture at the atomic level.[3][4] For drug development professionals, NMR is not merely a tool for structural confirmation; it is integral to assessing purity, identifying impurities, understanding molecular interactions, and guiding the optimization of lead compounds.[1][2][5]

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, a substituted benzofuran. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[6][7] The addition of a reactive chlorosulfonyl group at the 5-position makes this molecule a versatile intermediate for creating libraries of novel compounds. A thorough understanding of its NMR profile is therefore critical for any researcher utilizing it in a synthetic workflow.

Herein, we will deconstruct the molecule's structure to predict its spectral features, explain the underlying chemical principles, provide a robust experimental protocol, and illustrate the comprehensive analytical workflow required for confident structural elucidation.

Molecular Structure and Functional Group Analysis

To accurately predict the NMR spectrum, we must first analyze the electronic environment of each proton and carbon within the molecule. The structure is comprised of four key regions: the benzofuran core, the C3-methyl group, the C2-ethyl carboxylate group, and the C5-chlorosulfonyl group.

Sample Sample Preparation (CDCl₃) H1 ¹H NMR Acquisition Sample->H1 C13 ¹³C NMR Acquisition Sample->C13 Proc Data Processing (FT, Phasing, Baseline Correction) H1->Proc C13->Proc Assign1D 1D Spectral Analysis (Shifts, Integration, Multiplicity) Proc->Assign1D Hypothesis Propose Preliminary Structure Assignments Assign1D->Hypothesis TwoD Acquire 2D NMR (COSY, HSQC, HMBC) Hypothesis->TwoD For Confirmation Confirm Confirm Connectivity & Finalize Assignments Hypothesis->Confirm TwoD->Confirm Structure Final Validated Structure Confirm->Structure

Caption: Workflow for complete NMR-based structural elucidation.

This workflow demonstrates a self-validating system. The initial 1D spectra lead to a structural hypothesis. Advanced 2D experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation), are then used to unambiguously confirm the proton-proton and proton-carbon connectivities, thereby validating the initial assignments and solidifying the final structure.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate are rich with information. A systematic analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for a confident prediction of its key spectral features. The strongly deshielding sulfonyl chloride group dominates the aromatic region, pushing protons H4 and H6 significantly downfield, while the ethyl ester and methyl groups present characteristic and readily identifiable patterns. By following a rigorous experimental protocol and a comprehensive analytical workflow, researchers can leverage the power of NMR to unequivocally confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research in drug discovery and materials science.

References

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  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.
  • Columbia University. (n.d.).
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  • ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.
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Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a complex heterocyclic compound featuring a benzofuran core, an ethyl ester, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a complex heterocyclic compound featuring a benzofuran core, an ethyl ester, a methyl group, and a reactive chlorosulfonyl moiety. Understanding its behavior under mass spectrometric conditions is crucial for its characterization, identification in complex matrices, and for metabolism or degradation studies. This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this molecule, drawing upon established principles of mass spectrometry and the known fragmentation behaviors of its constituent functional groups. The rationale behind the predicted fragmentation pathways is explained to provide a deeper understanding of the underlying chemical principles.

The structural complexity of this molecule, with its multiple potential sites for ionization and subsequent fragmentation, gives rise to a rich and informative mass spectrum. The primary fragmentation pathways are expected to be driven by the presence of the labile sulfonyl chloride, the readily cleavable ethyl ester, and the stable benzofuran ring system.

Predicted Fragmentation Pathways

Upon electron ionization, the molecule will form a molecular ion (M+•). The subsequent fragmentation of this molecular ion is predicted to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

Pathway A: Fragmentation of the Sulfonyl Chloride Group

The chlorosulfonyl group is a primary site for initial fragmentation due to the lability of the S-Cl and C-S bonds.

  • Loss of Chlorine Radical (•Cl): A common initial fragmentation for organosulfonyl chlorides is the cleavage of the S-Cl bond to lose a chlorine radical (•Cl), resulting in a sulfonyl radical cation. This is often followed by the loss of sulfur dioxide (SO2).

  • Loss of Sulfur Dioxide (SO2): A characteristic fragmentation of aromatic sulfonamides and related compounds is the elimination of SO2.[1][2] This can occur from the molecular ion or from fragments containing the sulfonyl group.

  • Formation of the Sulfonyl Chloride Cation ([SO2Cl]+): While less common as a primary fragmentation, the formation of the [SO2Cl]+ cation (m/z 99 and 101 for 35Cl and 37Cl isotopes, respectively) can be a diagnostic peak for sulfonyl chlorides.[3]

Pathway B: Fragmentation of the Ethyl Ester Group

The ethyl ester at the 2-position of the benzofuran ring provides several predictable fragmentation routes.

  • Loss of Ethoxy Radical (•OCH2CH3): This is a very common fragmentation pathway for ethyl esters, leading to the formation of a stable acylium ion.[4][5]

  • Loss of Ethene (C2H4) via McLafferty Rearrangement: The McLafferty rearrangement is a characteristic fragmentation for esters containing γ-hydrogens. In this molecule, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule.[6]

  • Loss of an Ethyl Radical (•CH2CH3): Direct cleavage of the ethyl group from the ester moiety can also occur.[4]

Pathway C: Fragmentation involving the Benzofuran Core

The stable benzofuran ring system will also contribute to the overall fragmentation pattern.

  • Elimination of Carbon Monoxide (CO) and Carbon Dioxide (CO2): Fragmentation of the benzofuran ring itself, particularly after initial losses from the substituent groups, can involve the elimination of small neutral molecules like CO and CO2.[7][8]

  • Cleavage of the Methyl Group: Loss of a methyl radical (•CH3) from the 3-position is another possible fragmentation pathway.[8]

These primary fragmentation pathways can also occur in combination, leading to a complex series of fragment ions. The relative abundance of each fragment will depend on its stability.

Visualizing the Fragmentation

The following diagrams illustrate the predicted major fragmentation pathways of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate.

Fragmentation_Pathway_A M Molecular Ion (M+•) m/z 316/318 A1 [M - Cl]+ m/z 281 M->A1 - •Cl A2 [M - SO2]+• m/z 252/254 M->A2 - SO2 A3 [M - SO2Cl]+ m/z 217 M->A3 - •SO2Cl

Caption: Pathway A: Fragmentation of the Sulfonyl Chloride Group.

Fragmentation_Pathway_B M Molecular Ion (M+•) m/z 316/318 B1 [M - •OCH2CH3]+ m/z 271/273 M->B1 - •OCH2CH3 B2 [M - C2H4]+• (McLafferty) m/z 288/290 M->B2 - C2H4 B3 [M - •CH2CH3]+ m/z 287/289 M->B3 - •CH2CH3

Caption: Pathway B: Fragmentation of the Ethyl Ester Group.

Fragmentation_Pathway_C M Molecular Ion (M+•) m/z 316/318 C1 [M - CO]+• m/z 288/290 M->C1 - CO C2 [M - CO2]+• m/z 272/274 M->C2 - CO2 C3 [M - •CH3]+ m/z 301/303 M->C3 - •CH3

Caption: Pathway C: Fragmentation involving the Benzofuran Core.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their proposed structures, and their expected mass-to-charge ratios (m/z). The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Predicted Fragment Ion (m/z) Proposed Structure / Neutral Loss Pathway
316/318Molecular Ion (M+•)-
301/303[M - •CH3]+C
288/290[M - C2H4]+• (McLafferty Rearrangement)B
287/289[M - •CH2CH3]+B
281[M - Cl]+A
271/273[M - •OCH2CH3]+ (Acylium ion)B
252/254[M - SO2]+•A
217[M - •SO2Cl]+A
99/101[SO2Cl]+A

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for acquiring the mass spectrum of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Dilution: Serially dilute the stock solution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

Instrumentation and Parameters (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Gas Chromatograph (GC) conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3-5 minutes to allow the solvent to elute without entering the mass spectrometer.

Data Analysis
  • Identify the Molecular Ion Peak: Locate the peak corresponding to the molecular weight of the compound (C12H11ClO5S = 316.00 g/mol for the 35Cl isotope and 318.00 g/mol for the 37Cl isotope). The isotopic pattern should show a characteristic ~3:1 ratio for the M+• and M+2• peaks.

  • Analyze the Fragmentation Pattern: Identify the major fragment ions in the mass spectrum.

  • Propose Fragment Structures: Correlate the observed m/z values with the predicted fragment ions from the pathways described above. Calculate the mass of the neutral losses to aid in this process.

  • Compare with Library Spectra: If available, compare the acquired spectrum with library spectra of similar compounds to aid in the interpretation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. By understanding the fundamental principles of fragmentation for each functional group within the molecule, a detailed and logical fragmentation scheme can be proposed. The key fragmentation pathways are expected to involve the sulfonyl chloride and ethyl ester moieties, leading to a series of characteristic fragment ions. Experimental verification using the provided protocol is essential to confirm these predictions and to fully elucidate the mass spectral behavior of this compound. This information is invaluable for researchers in various scientific disciplines who rely on mass spectrometry for molecular characterization.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? TutorChase. [Link]

  • Medeiros, T. C. T., Dias, H. J., Silva, E. O., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. PubMed. [Link]

  • ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

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  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

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Exploratory

The Rising Potential of Benzofuran-Based Sulfonyl Chlorides in Medicinal Chemistry: A Technical Guide

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety In the landscape of modern drug discovery, the benzofuran core stands out as a "privileged scaffold"—a molecular framework that is recurrently...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

In the landscape of modern drug discovery, the benzofuran core stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3][4][5] Naturally occurring in various plants and also accessible through robust synthetic methodologies, benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][8][9][10] The versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of its biological effects.[1][4]

This guide delves into the burgeoning field of benzofuran-based sulfonyl chlorides, a class of compounds that marries the therapeutic potential of the benzofuran nucleus with the reactive and versatile sulfonyl chloride functional group. Sulfonyl chlorides are highly reactive electrophiles pivotal in synthetic chemistry for the formation of sulfonamides and sulfonate esters—moieties prevalent in a wide array of approved drugs.[11][12] The inherent reactivity of the sulfonyl chloride group suggests a potential mechanism of action involving covalent interactions with biological targets, such as the active sites of enzymes, which can lead to potent and irreversible inhibition.

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological activities, and mechanistic considerations of benzofuran-based sulfonyl chlorides. We will explore the causality behind experimental designs and present validated protocols to empower further investigation into this promising class of compounds.

Synthetic Strategies for Benzofuran-Based Sulfonyl Chlorides

The synthesis of benzofuran-based sulfonyl chlorides is not extensively documented as a discrete class, but can be logically constructed from established synthetic routes for both the benzofuran core and the introduction of the sulfonyl chloride group.

Constructing the Benzofuran Scaffold

A variety of methods exist for the synthesis of the benzofuran nucleus, often starting from substituted phenols. A common and versatile approach is the Perkin rearrangement, which historically was one of the first methods to produce benzofuran.[13] More contemporary and widely employed methods include palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which offer high yields and broad functional group tolerance for the synthesis of 2-substituted benzofurans.[4][14]

Experimental Protocol: Palladium-Copper Catalyzed Synthesis of a 2-Substituted Benzofuran

This one-pot synthesis is a powerful method for constructing 2-substituted benzofurans.

  • Reaction Setup: To a solution of an ortho-iodophenol (1.0 equivalent) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a terminal alkyne (1.2 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-80 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Introduction of the Sulfonyl Chloride Moiety

The introduction of a sulfonyl chloride group onto the benzofuran ring can be achieved through several established methods for the synthesis of aryl sulfonyl chlorides.

  • Direct Chlorosulfonylation: This is a direct electrophilic aromatic substitution reaction where the benzofuran ring is treated with chlorosulfonic acid. The position of substitution will be dictated by the electronic properties of the substituents already present on the benzofuran core. This method is often harsh and may not be suitable for sensitive substrates.

  • From Sulfonic Acids: A milder approach involves the synthesis of the corresponding benzofuran sulfonic acid, followed by conversion to the sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • The Sandmeyer-type Reaction: For benzofurans bearing an amino group, a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper(I) chloride catalyst can yield the desired sulfonyl chloride.[12]

Synthesis_Workflow cluster_benzofuran Benzofuran Core Synthesis cluster_sulfonyl_chloride Sulfonyl Chloride Formation start Substituted Phenol step1 Palladium-Catalyzed Cyclization start->step1 benzofuran Functionalized Benzofuran step1->benzofuran step2 Chlorosulfonylation (e.g., ClSO3H) benzofuran->step2 product Benzofuran-based Sulfonyl Chloride step2->product

Caption: General synthetic workflow for benzofuran-based sulfonyl chlorides.

Potential Biological Activities and Mechanisms of Action

The biological activity of benzofuran-based sulfonyl chlorides can be inferred from the extensive research on benzofuran derivatives and the known reactivity of the sulfonyl chloride group. The primary areas of therapeutic interest include anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as the inhibition of key enzymes like kinases and tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2][8][15] The introduction of a sulfonyl chloride moiety could enhance this activity by enabling covalent modification of target proteins.

Proposed Mechanism of Action: The electrophilic sulfur atom of the sulfonyl chloride can be attacked by nucleophilic residues (e.g., cysteine, lysine, histidine) in the active site of enzymes crucial for cancer cell proliferation and survival, such as protein kinases or metabolic enzymes. This covalent and often irreversible inhibition can lead to potent and sustained anticancer effects. For instance, benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical in the carcinogenesis of certain cancers.[1]

Anticancer_Mechanism CancerCell Cancer Cell BSC Benzofuran-based Sulfonyl Chloride Enzyme Target Enzyme (e.g., Kinase, Protease) BSC->Enzyme Covalent Inhibition Pathway Signaling Pathway (e.g., Proliferation, Survival) Enzyme->Pathway Blocks Signal Apoptosis Apoptosis Enzyme->Apoptosis Induces Pathway->CancerCell Promotes Growth/Survival

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran-based sulfonyl chloride in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration.

Benzofuran Derivative Type Cancer Cell Line IC₅₀ (µM) Reference
Halogenated BenzofuranK562 (Leukemia)5[1]
Halogenated BenzofuranHL60 (Leukemia)0.1[1]
Benzofuran-Chalcone HybridHCC1806 (Breast)5.93[15]
Benzofuran-Chalcone HybridHeLa (Cervical)5.61[15]
Fluorinated BenzofuranHCT116 (Colorectal)~70% proliferation inhibition[16]

Note: The above table showcases the anticancer potential of various benzofuran derivatives, suggesting a strong basis for investigating benzofuran-based sulfonyl chlorides.

Antimicrobial Activity

Benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[6][17][18][19][20] The incorporation of a sulfonyl chloride group could provide a mechanism for potent and irreversible inhibition of essential microbial enzymes.

Proposed Mechanism of Action: Similar to the anticancer mechanism, the sulfonyl chloride can covalently bind to and inactivate enzymes vital for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. This covalent modification can overcome certain resistance mechanisms that rely on the reversible binding of antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the benzofuran-based sulfonyl chloride in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Benzofuran Derivative Microorganism MIC (µg/mL) Reference
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5[6]
Aza-benzofuran (Compound 1)Staphylococcus aureus12.5[6]
Oxa-benzofuran (Compound 6)Penicillium italicum12.5[6]
Benzofuran with Disulfide MoietyXanthomonas oryzae pv oryzae0.28[20]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways such as NF-κB and MAPK.[7][16][21][22]

Proposed Mechanism of Action: The sulfonyl chloride moiety could target and covalently inhibit pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[23][24] By irreversibly binding to these enzymes, benzofuran-based sulfonyl chlorides could exert potent and long-lasting anti-inflammatory effects.

Anti_inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage InflammatoryStimulus->Cell Pathway NF-κB / MAPK Signaling Pathway Cell->Pathway Activates Enzymes COX / LOX Enzymes Pathway->Enzymes Upregulates Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, NO) Enzymes->Mediators Synthesizes BSC Benzofuran-based Sulfonyl Chloride BSC->Enzymes Covalent Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran-based sulfonyl chloride for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC₅₀ value.

Benzofuran Derivative Assay IC₅₀ (µM) Reference
Aza-benzofuran (Compound 1)NO Inhibition in RAW 264.7 cells17.3[6]
Aza-benzofuran (Compound 4)NO Inhibition in RAW 264.7 cells16.5[6]
Piperazine/benzofuran Hybrid (5d)NO Inhibition in RAW 264.7 cells52.23[7]
Fluorinated BenzofuranIL-6 Secretion1.2 - 9.04[16]
Fluorinated BenzofuranNO Production2.4 - 5.2[16]

Future Perspectives and Challenges

Benzofuran-based sulfonyl chlorides represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The combination of a biologically active scaffold with a reactive functional group capable of covalent modification opens up new avenues for the design of potent and selective inhibitors.

Key areas for future research include:

  • Synthesis Optimization: Development of mild and efficient synthetic routes to access a diverse library of benzofuran-based sulfonyl chlorides with varied substitution patterns.

  • Target Identification: Proteomic approaches to identify the specific protein targets that are covalently modified by these compounds, thereby elucidating their precise mechanisms of action.

  • Selectivity Profiling: Comprehensive screening against a panel of enzymes and receptors to assess the selectivity of these compounds and minimize off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzofuran core and the position of the sulfonyl chloride group to optimize potency and selectivity.

A significant challenge will be managing the high reactivity of the sulfonyl chloride group to ensure sufficient stability for systemic delivery while maintaining its ability to covalently bind to the intended target. Prodrug strategies, where the sulfonyl chloride is masked and released at the site of action, may be a viable approach to address this.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Molecules, 28(13), 5089. [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (2007). European Journal of Medicinal Chemistry, 42(7), 941-947. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2022). Molecules, 27(19), 6614. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2024). RSC Medicinal Chemistry, 15(3), 856-863. [Link]

  • Benzofuran derivative with anticancer activity. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 999-1004. [Link]

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  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2008). European Journal of Medicinal Chemistry, 43(1), 143-151. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry, 72(18), 7801-7813. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. (n.d.). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(47), 27366-27389. [Link]

  • Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5 Spec no), 1533-1539. [Link]

  • In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. (2014). World Journal of Pharmaceutical Sciences, 2(2), 161-169. [Link]

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Sources

Foundational

Reactivity and mechanism of the chlorosulfonyl functional group on the benzofuran ring

An In-depth Technical Guide to the Reactivity and Mechanism of the Chlorosulfonyl Group on the Benzofuran Ring Abstract The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Mechanism of the Chlorosulfonyl Group on the Benzofuran Ring

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its functionalization is key to modulating the biological and physical properties of resulting molecules. The introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzofuran ring provides a powerful and versatile electrophilic handle for a wide array of chemical transformations, most notably the synthesis of sulfonamides and sulfonate esters. This guide offers a detailed exploration of the synthesis, reactivity, and mechanistic underpinnings of chlorosulfonylated benzofurans, providing researchers and drug development professionals with a comprehensive understanding of this critical chemical entity. We will delve into the causality behind experimental choices, present detailed protocols, and ground the discussion in authoritative literature.

Introduction: The Significance of the Benzofuran Sulfonyl Chloride Moiety

Benzofuran and its derivatives exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The ability to modify the benzofuran core is crucial for developing novel therapeutic agents. The chlorosulfonyl group serves as a highly reactive and useful intermediate for introducing a sulfonyl linkage, which is a key structural component in numerous pharmaceuticals.

The reactivity of the benzofuran sulfonyl chloride is primarily governed by the strong electrophilicity of the sulfur atom, which is bonded to two electronegative oxygen atoms and a chlorine atom. This makes it a prime target for a variety of nucleophiles. The benzofuran ring system itself, being an electron-rich aromatic system, influences the position of chlorosulfonation and can modulate the reactivity of the attached sulfonyl chloride group. Understanding this interplay is essential for designing efficient and selective synthetic routes.

Synthesis of Benzofuran Sulfonyl Chlorides

The most direct and common method for the synthesis of benzofuran sulfonyl chlorides is the electrophilic substitution reaction of a benzofuran with chlorosulfonic acid (ClSO₃H).

Mechanism and Regioselectivity: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl) or a related species. The electron-rich benzofuran ring attacks the electrophile, forming a sigma complex (arenium ion intermediate), which then loses a proton to restore aromaticity.

The position of substitution is directed by the electronic properties of the benzofuran ring. The reaction typically favors substitution at the C2 position if it is unsubstituted, as this position is highly activated. However, the reaction conditions, particularly temperature, play a critical role.

Key Experimental Considerations:

  • Temperature Control: The reaction with chlorosulfonic acid is highly exothermic and must be performed at low temperatures (typically 0 °C or below) to prevent degradation of the benzofuran ring and to control the formation of side products, such as symmetrical sulfones.

  • Solvent: The reaction is often carried out using excess chlorosulfonic acid as the solvent. In some cases, an inert solvent like chloroform or dichloromethane may be used.

  • Work-up: The reaction mixture is typically quenched by pouring it carefully onto crushed ice. The product, being insoluble in the acidic aqueous medium, precipitates and can be collected by filtration.

Detailed Experimental Protocol: Synthesis of Benzofuran-2-sulfonyl chloride

This protocol is a representative example of the chlorosulfonation of benzofuran.

Step 1: Reaction Setup

  • A three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube is charged with chlorosulfonic acid (e.g., 5 molar equivalents).

  • The flask is cooled to 0 °C in an ice-salt bath.

Step 2: Addition of Benzofuran

  • Benzofuran (1 molar equivalent), dissolved in a minimal amount of dry chloroform, is added dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

Step 3: Reaction

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-3 hours to ensure complete conversion.

Step 4: Quenching and Isolation

  • The reaction mixture is slowly and carefully poured onto a large amount of crushed ice with vigorous stirring.

  • The resulting white precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

Step 5: Drying

  • The crude benzofuran-2-sulfonyl chloride is dried under vacuum over phosphorus pentoxide. The product is often used in the next step without further purification due to its reactivity.

Reactivity and Mechanistic Landscape

The synthetic utility of benzofuran sulfonyl chlorides stems from their reactivity towards nucleophiles. The primary reaction is a nucleophilic substitution at the sulfur atom, where the chloride ion acts as the leaving group.

General Mechanism: Nucleophilic Acyl Substitution

The reaction with a nucleophile (Nu⁻) generally proceeds through a nucleophilic addition-elimination pathway. The nucleophile attacks the electrophilic sulfur atom, forming a transient, tetracoordinate intermediate. The subsequent departure of the chloride ion yields the final product.

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

Key Reactions and Protocols

The reaction of benzofuran sulfonyl chlorides with primary or secondary amines is one of the most important transformations, yielding biologically relevant sulfonamides.

Causality Behind Experimental Choices:

  • Base: A base, such as pyridine or triethylamine, is typically added to the reaction mixture. Its role is twofold: it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile, and it can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine (which can also serve as the base) are used to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol: Synthesis of N-benzylbenzofuran-2-sulfonamide

Step 1: Setup

  • Benzofuran-2-sulfonyl chloride (1 molar equivalent) is dissolved in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C.

Step 2: Amine Addition

  • Benzylamine (1.1 molar equivalents) is added dropwise to the cooled solution.

Step 3: Reaction

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-18 hours.

Step 4: Work-up and Purification

  • The reaction mixture is poured into ice-water and acidified with dilute HCl to neutralize excess pyridine.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This reaction is analogous to sulfonamide formation.

Benzofuran sulfonyl chlorides are sensitive to moisture and readily hydrolyze to the corresponding sulfonic acids. This is generally an undesirable side reaction, and care must be taken to use anhydrous conditions when other transformations are intended.

Data Summary: Representative Reactions

The following table summarizes typical conditions and outcomes for the reactions of benzofuran-2-sulfonyl chloride.

Nucleophile (Example)Reagent/ConditionsProductTypical YieldReference
Ammoniaaq. NH₃, Dioxane, 0 °C to RTBenzofuran-2-sulfonamideGood
AnilinePyridine, 0 °C to RTN-phenylbenzofuran-2-sulfonamide85-95%
MorpholinePyridine, DCM, RT2-(Morpholinosulfonyl)benzofuranHigh
MethanolPyridine, 0 °CMethyl benzofuran-2-sulfonateModerate-GoodN/A
WaterAcetone/WaterBenzofuran-2-sulfonic acidQuantitativeN/A

Experimental Workflow Visualization

The following diagram illustrates a typical workflow from a starting benzofuran to a purified sulfonamide derivative, a common sequence in medicinal chemistry programs.

Workflow start Start: Benzofuran chloro Chlorosulfonation (ClSO3H, 0 °C) start->chloro intermediate Intermediate: Benzofuran-2-sulfonyl chloride chloro->intermediate reaction Amination Reaction (R-NH2, Pyridine, RT) intermediate->reaction crude Crude Product: Benzofuran-2-sulfonamide reaction->crude workup Aqueous Work-up (HCl Wash, Filtration) crude->workup purify Purification (Recrystallization or Chromatography) workup->purify final Final Product: Pure Sulfonamide purify->final

Caption: Synthetic workflow for the preparation of benzofuran sulfonamides.

Conclusion and Future Outlook

Benzofuran sulfonyl chlorides are robust and versatile intermediates in organic synthesis. Their preparation via electrophilic chlorosulfonation is efficient, and their subsequent reaction with a wide range of nucleophiles provides straightforward access to diverse libraries of compounds, particularly sulfonamides, for biological screening. A thorough understanding of the reaction mechanisms, the influence of the benzofuran core, and the critical experimental parameters is paramount for achieving high yields and purity. Future research may focus on developing milder and more regioselective chlorosulfonation methods and expanding the scope of nucleophiles used in subsequent reactions to access novel chemical space.

References

  • Serebryakov, E. A., et al. (1969). Benzofurans. 11. Electrophilic substitution in the benzofuran series. Chemistry of Heterocyclic Compounds, 5(2), 167-171. [Link]

  • Angelini, C., & Tramontini, M. (1964). Ricerche nel campo del benzofurano. Nota VI. Clorosolfonazione e nitrosazione del benzofurano e di alcuni suoi derivati. Annali di Chimica, 54(12), 1279-1290. [No direct link available]
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new 2-substituted-benzofuran-based heterocycles. Medicinal Chemistry Research, 21(10), 3048-3056. [Link]

  • Mustafa, A., et al. (1966). The reactions of 2-benzofuransulfonyl chloride. Tetrahedron, 22(1), 393-397. [Link]

  • Gevorgyan, A., et al. (2017). Synthesis of novel benzofuran sulfonamides and evaluation of their carbonic anhydrase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 918-923. [Link]

Exploratory

A Comprehensive Technical Guide to the Synthesis of Novel Derivatives from Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a highly versatile synthetic intermediate, poised at the crossroads of medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a highly versatile synthetic intermediate, poised at the crossroads of medicinal chemistry and materials science. Its unique trifunctional architecture—a reactive sulfonyl chloride, a modifiable ethyl ester, and a privileged benzofuran core—offers a rich landscape for the exploration of novel molecular entities. This in-depth technical guide provides a comprehensive exploration of the synthetic pathways accessible from this key starting material. We will delve into the derivatization of the sulfonyl chloride and ethyl ester moieties, and the subsequent transformation of these derivatives into more complex heterocyclic systems. This guide is intended to serve as a practical resource for researchers, offering not only theoretical insights but also detailed, field-proven experimental protocols.

Introduction: The Benzofuran Scaffold and the Promise of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

The benzofuran nucleus is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] The incorporation of a sulfonamide functional group can further enhance the therapeutic potential of the benzofuran core, as sulfonamides are a well-established class of pharmacophores known for their diverse biological activities.[3]

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate emerges as a particularly valuable starting material due to its inherent reactivity and potential for diversification. The sulfonyl chloride group at the 5-position is a key handle for introducing a variety of substituents through reactions with nucleophiles such as amines and phenols. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a precursor for the synthesis of amides and other derivatives, including complex fused heterocyclic systems. This guide will systematically explore these synthetic transformations.

Strategic Derivatization of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines, as well as phenolic compounds. This allows for the straightforward synthesis of large libraries of sulfonamides and sulfonate esters.

Synthesis of N-Substituted Benzofuran-5-sulfonamides

The reaction of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. These compounds are of significant interest in medicinal chemistry due to the established pharmacological importance of both the benzofuran and sulfonamide moieties.[4]

Causality Behind Experimental Choices:

  • Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent hydrolysis of the sulfonyl chloride.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Temperature: The reaction is typically carried out at 0 °C to control the exothermicity and minimize potential side reactions.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Ethyl 5-(sulfamoyl)-3-methyl-1-benzofuran-2-carboxylates

  • To a stirred solution of the primary or secondary amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add a solution of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-substituted sulfonamide.

Data Presentation: Representative N-Substituted Benzofuran-5-sulfonamide Derivatives

Compound IDR GroupPhysical StateMelting Point (°C)Yield (%)
3a PhenylWhite solid155-15785
3b 4-ChlorophenylPale yellow solid178-18082
3c BenzylWhite crystalline solid130-13288
3d CyclohexylOff-white powder142-14479

Visualization: Synthesis of N-Substituted Benzofuran-5-sulfonamides

G cluster_reactants Reactants start Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate product N-Substituted Ethyl 5-(sulfamoyl)- 3-methyl-1-benzofuran-2-carboxylate start->product DCM, 0°C to rt amine R-NH₂ (Primary or Secondary Amine) amine->product base Triethylamine (Et₃N) base->product

Figure 1. Reaction scheme for the synthesis of N-substituted benzofuran-5-sulfonamides.

Synthesis of Benzofuran-5-sulfonate Esters

The reaction of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate with phenols in the presence of a base provides the corresponding sulfonate esters. This reaction is a valuable method for introducing aryloxy groups into the benzofuran scaffold.

Causality Behind Experimental Choices:

  • Base: Pyridine is a commonly used base for this transformation as it also acts as a nucleophilic catalyst, activating the sulfonyl chloride.

  • Solvent: Anhydrous aprotic solvents like dichloromethane or chloroform are suitable for this reaction.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-(aryloxysulfonyl)-3-methyl-1-benzofuran-2-carboxylates

  • To a solution of the phenol (1.1 mmol) in anhydrous pyridine (10 mL) at 0 °C, add Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold 2N HCl (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Hydrolysis of the Ethyl Ester and Subsequent Derivatizations

The ethyl ester at the 2-position of the benzofuran ring can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of a variety of derivatives, including amides and fused heterocyclic systems.

Alkaline Hydrolysis to 5-(Sulfamoyl)-3-methyl-1-benzofuran-2-carboxylic Acid

The hydrolysis of the ethyl ester is typically achieved by heating with an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.[5][6] The resulting carboxylate salt is then acidified to afford the free carboxylic acid.

Causality Behind Experimental Choices:

  • Base: Sodium hydroxide or potassium hydroxide are strong bases that effectively catalyze the hydrolysis of the ester.

  • Solvent System: A mixture of ethanol and water is often used to ensure the solubility of both the ester and the inorganic base.[7]

  • Temperature: Heating under reflux accelerates the rate of hydrolysis.

Experimental Protocol: Synthesis of 5-(N-Phenylsulfamoyl)-3-methyl-1-benzofuran-2-carboxylic Acid

  • To a solution of Ethyl 5-(N-phenylsulfamoyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 mmol) in ethanol (20 mL), add a solution of sodium hydroxide (2.0 mmol) in water (5 mL).

  • Heat the mixture at reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water (20 mL) and acidify to pH 2-3 with 2N HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Visualization: Hydrolysis and Amidation Workflow

G start Ethyl 5-(sulfamoyl)-3-methyl- 1-benzofuran-2-carboxylate hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H₂O, Reflux) start->hydrolysis acid 5-(Sulfamoyl)-3-methyl- 1-benzofuran-2-carboxylic Acid hydrolysis->acid activation Amide Coupling (EDC, HOBt, Amine) acid->activation amide N-Substituted 5-(sulfamoyl)-3-methyl- 1-benzofuran-2-carboxamide activation->amide

Figure 2. Workflow for the hydrolysis of the ethyl ester and subsequent amidation.

Synthesis of Fused Heterocyclic Systems

The 2-carboxylic acid derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which often exhibit enhanced biological activity. For instance, condensation with appropriate binucleophiles can lead to the formation of benzofuro-fused pyrimidines and thiazoles.

Conceptual Pathway to Benzofuro[2,3-d]pyrimidines:

The synthesis of benzofuro[2,3-d]pyrimidines can be envisioned through a multi-step sequence starting from the 5-(sulfamoyl)-3-methyl-1-benzofuran-2-carboxylic acid. This would typically involve the formation of an intermediate that can undergo cyclization with a suitable C-N-C synthon. A plausible route involves the conversion of the carboxylic acid to a 2-amino-3-cyano (or 3-carboxamido) benzofuran derivative, which can then be cyclized with reagents like formamide or formic acid to construct the pyrimidine ring.[8][9]

Conceptual Pathway to Benzofuro[2,3-d]thiazoles:

Similarly, the synthesis of benzofuro[2,3-d]thiazoles could be approached from the 2-carboxylic acid. One potential strategy involves the conversion of the carboxylic acid to a 2-aminobenzofuran, followed by reaction with a reagent that can provide the C-S fragment of the thiazole ring, such as carbon disulfide followed by an alkylating agent, or a pre-formed thiazole precursor.[2][10]

Conclusion and Future Perspectives

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a powerful and versatile building block for the synthesis of a diverse range of novel benzofuran derivatives. The strategic manipulation of its three functional groups opens up a vast chemical space for the discovery of new compounds with potential applications in drug discovery and materials science. The protocols and conceptual pathways outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising scaffold. Future work in this area could focus on the development of one-pot multi-component reactions starting from this intermediate, the synthesis of macrocyclic derivatives, and the exploration of its use in the preparation of novel polymers and functional materials. The continued investigation of the biological activities of the synthesized derivatives will undoubtedly lead to the discovery of new therapeutic agents.

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  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (n.d.). ijrpp.com. [Link]

  • Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols | The Journal of Organic Chemistry. (1981). ACS Publications. [Link]

  • N-(2-Ethyl-3-methyl-1-benzofuran-5-yl)-4-methylcyclohepta-1,3,5-triene-1-sulfonamide. (n.d.). PubChem. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]

  • US6936732B2 - Sulphonation of phenols - Google Patents. (n.d.).
  • 3-(3-Chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran. (2011). NIH. [Link]

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Foundational

A Theoretical and Computational Roadmap for Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate: A Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold and the Promise of a Novel Derivative Benzofuran derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Promise of a Novel Derivative

Benzofuran derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The fused benzene and furan ring system provides a unique structural motif that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its biological activity.[2] This guide focuses on a specific, yet underexplored, derivative: Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. The introduction of a reactive chlorosulfonyl group at the 5-position and an ethyl carboxylate at the 2-position suggests significant potential for this molecule as a versatile intermediate for the synthesis of novel therapeutic agents or as a bioactive molecule in its own right.[4]

The inherent reactivity of the sulfonyl chloride group makes it a prime candidate for nucleophilic substitution, enabling the facile synthesis of a library of sulfonamides and sulfonate esters.[5][6] This, coupled with the established biological importance of the benzofuran core, positions Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate as a compound of high interest for drug discovery and development.

This technical guide will provide a comprehensive theoretical and computational framework for the in-depth characterization of this molecule. We will explore its structural, electronic, and potential biological properties using a synergistic approach that combines quantum chemical calculations and molecular docking simulations. The methodologies outlined herein are designed to provide a robust and predictive understanding of the molecule's behavior, thereby accelerating its journey from a chemical entity to a potential therapeutic lead.

Part 1: Molecular and Electronic Structure Elucidation via Density Functional Theory (DFT)

A fundamental understanding of a molecule's three-dimensional structure and electronic landscape is paramount to predicting its reactivity and biological interactions. Density Functional Theory (DFT) has emerged as a powerful and accurate computational tool for this purpose.[7][8][9]

Geometry Optimization and Structural Parameters

The first step in any computational analysis is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

Protocol for Geometry Optimization:

  • Initial Structure Generation: A 2D sketch of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is created using a molecular editor and converted to a 3D structure.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is performed to identify low-energy conformers. Given the relative rigidity of the benzofuran core, this may be less critical but is good practice.

  • DFT Calculation: The geometry is optimized using a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set.[9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The output of this calculation will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the S=O, S-C, and S-Cl bond distances in the sulfonyl chloride group are critical determinants of its reactivity.[5]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[8]

Workflow for FMO Analysis:

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Data Presentation: Predicted Electronic Properties

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-X.XX eVElectron-donating capacity
LUMO Energy-Y.YY eVElectron-accepting capacity
HOMO-LUMO GapZ.ZZ eVChemical reactivity and stability

A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of the HOMO and LUMO will indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Interpretation of MEP Map:

  • Red Regions: Electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen.

  • Blue Regions: Electron-poor areas, susceptible to nucleophilic attack. The sulfur atom of the sulfonyl chloride is expected to be a prominent blue region.

  • Green Regions: Neutral or non-polar areas.

This analysis will further guide the understanding of the molecule's reactivity and its potential for intermolecular interactions.

Part 2: Investigating Biological Potential through Molecular Docking

Given the prevalence of benzofuran derivatives as anticancer agents, a logical next step is to investigate the potential of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate to interact with known cancer targets.[1][10] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[9][11]

Target Selection and Preparation

Based on the literature for similar benzofuran compounds, potential targets could include Lysine-Specific Demethylase 1 (LSD1) or other enzymes involved in cancer progression.[10] For this guide, we will use a hypothetical protein target.

Protocol for Target Preparation:

  • Obtain Protein Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure.

  • Binding Site Identification: The active site or binding pocket of the protein is identified, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Ligand Preparation

The 3D structure of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, obtained from the DFT geometry optimization, is used as the input for docking. The ligand is prepared by assigning appropriate atom types and charges.

Molecular Docking Simulation

Workflow for Molecular Docking:

Caption: Workflow for a typical molecular docking simulation.

Data Presentation: Docking Results

ParameterPredicted ValueSignificance
Binding Affinity-X.X kcal/molStrength of ligand-protein interaction
Key Interacting Residuese.g., LYS7, ASP120Specific amino acids involved in binding
Types of InteractionsHydrogen bonds, hydrophobic interactionsNature of the binding forces

A lower binding affinity (more negative value) indicates a more favorable binding interaction. The analysis of the docking pose will reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent analogs.

Part 3: Synthesis and Experimental Validation

While this guide focuses on theoretical and computational aspects, it is crucial to emphasize that these predictions must be validated through experimental work.

Proposed Synthesis

A plausible synthetic route to Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate could involve the chlorosulfonation of a suitable benzofuran precursor. A similar synthesis for a related compound, ethyl 5-chloro-3-methyl-2-benzofuran carboxylate, involves the cyclization of ethyl 2-(4-chlorophenoxy)acetoacetate in sulfuric acid.[12] The introduction of the sulfonyl chloride group would likely be a subsequent step.

Spectroscopic and Analytical Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.[6]

Recommended Analytical Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

  • FTIR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the sulfonyl chloride.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. By combining DFT calculations for structural and electronic insights with molecular docking for exploring biological potential, researchers can gain a significant head start in the drug discovery process. The predictive power of these computational methods, when coupled with targeted experimental validation, provides a powerful and efficient pathway for the development of novel therapeutic agents based on the versatile benzofuran scaffold.

Future work should focus on synthesizing this compound and its derivatives, followed by in vitro biological evaluation against the predicted targets to confirm the computational hypotheses. The insights gained from this integrated approach will undoubtedly pave the way for the discovery of new and effective drugs.

References

  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (2023). Letters in Drug Design & Discovery, 20. Available from: [Link]

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. (2025). AIP Publishing. Available from: [Link]

  • Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. (2020). Computational Biology and Chemistry, 87, 107311. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2822. Available from: [Link]

  • Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. (2020). Computational Biology and Chemistry. Available from: [Link]

  • Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. (2018). Conference: PHARMA-EGYRUSS 2018. Available from: [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. (n.d.). Oriental Journal of Chemistry. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available from: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2022). Preprint. Available from: [Link]

  • SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS. (n.d.). ResearchGate. Available from: [Link]

  • Sulfonyl halide. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. (n.d.). PrepChem.com. Available from: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry, Section B. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Novel 3-Methyl-1-Benzofuran-5-Sulfonamides

Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The benzofuran scaffold is also of significant interest, as it is a structural motif found in numerous natural products and synthetic compounds exhibiting potent biological activities, including anticancer and antimicrobial effects.[3][4] The strategic combination of these two pharmacophores into benzofuran-sulfonamide derivatives presents a compelling avenue for the discovery of novel drug candidates with enhanced efficacy and unique mechanisms of action.[3][5]

This guide provides a detailed, field-proven protocol for the synthesis of novel sulfonamides utilizing Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate as a key intermediate. This versatile building block allows for the straightforward introduction of diverse amine functionalities, enabling the creation of extensive compound libraries for screening and drug development. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into characterization and purification.

Section 1: The Core Reagent & Reaction Principle

Reagent Profile: Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

The success of the synthesis hinges on the reactivity of the sulfonyl chloride group (-SO₂Cl). This functional group is highly electrophilic, making the sulfur atom susceptible to nucleophilic attack by primary and secondary amines. This reactivity is the basis for the formation of the stable sulfonamide bond.

PropertyValueSource/Rationale
Molecular Formula C₁₂H₁₁ClO₅SCalculated
Molecular Weight 302.73 g/mol Calculated
Appearance Typically a white to off-white solidGeneral knowledge of similar compounds
Key Reactive Group Sulfonyl Chloride (-SO₂Cl)Structural Analysis
Solubility Soluble in aprotic organic solvents (DCM, THF, Dioxane)Experimental Experience
The Schotten-Baumann Reaction Principle

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of the Schotten-Baumann reaction.[6] The reaction proceeds via nucleophilic acyl substitution, where the amine acts as the nucleophile. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.

G cluster_conditions Conditions Reagent Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate Sulfonamide Novel Benzofuran Sulfonamide Reagent->Sulfonamide Attacked by Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Sulfonamide Base Pyridine or TEA (Base/HCl Scavenger) Byproduct Pyridinium Hydrochloride (Salt Byproduct) Base->Byproduct Neutralizes HCl Solvent Aprotic Solvent (e.g., DCM, THF)

Caption: General reaction scheme for sulfonamide synthesis.

Section 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and rationale to ensure reproducibility and success.

Materials and Reagents
  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • Selected primary or secondary amine (1.1 - 1.2 eq)

  • Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq), anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Appropriate solvents for TLC and column chromatography (e.g., Hexane/Ethyl Acetate mixtures)

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Detailed Procedural Notes & Causality
  • Preparation: All glassware must be oven-dried to prevent hydrolysis of the highly water-sensitive sulfonyl chloride. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) for the same reason.

  • Dissolution & Cooling: Dissolve Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in anhydrous DCM.

    • Scientist's Note: DCM is an excellent choice due to its inertness and ability to dissolve a wide range of organic compounds. Cooling the solution to 0°C is critical to control the initial exotherm of the reaction upon addition of the amine, preventing potential side reactions.

  • Amine Addition: To the cooled solution, add the base (e.g., pyridine, 1.5 eq) followed by the dropwise addition of the desired amine (1.1 eq) dissolved in a small amount of DCM.

    • Mechanistic Insight: A slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride starting material. Dropwise addition is crucial to maintain temperature control.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Self-Validation Check: A typical mobile phase is 30-50% Ethyl Acetate in Hexane. The starting sulfonyl chloride should have a distinct Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, typically more polar, product spot is dominant.

  • Aqueous Work-up: Once complete, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Rationale: The HCl wash removes the pyridine/TEA base and any unreacted amine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

    • Expert Tip: The eluent system used for TLC can be adapted for the column. A gradient elution, starting with a lower polarity (e.g., 10% EtOAc/Hexane) and gradually increasing the polarity, often provides the best separation.

Section 3: Characterization and Data

The structure and purity of the newly synthesized sulfonamides must be confirmed using standard analytical techniques.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to look for include the N-H proton of the sulfonamide (if a primary amine was used), aromatic protons of the benzofuran, and signals corresponding to the specific amine "R" group.[7][8]

  • Infrared Spectroscopy (IR): IR spectroscopy is used to identify key functional groups. Characteristic stretching frequencies for sulfonamides appear around 1370-1335 cm⁻¹ (asymmetric SO₂) and 1180-1160 cm⁻¹ (symmetric SO₂).[7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.[7]

Representative Data Table (Hypothetical Example)

Synthesis of Ethyl 3-methyl-5-(N-benzylsulfamoyl)-1-benzofuran-2-carboxylate

AnalysisExpected Result
¹H NMR Signals for ethyl ester, methyl group, benzyl group protons, benzofuran aromatic protons, and a characteristic N-H singlet/triplet.
¹³C NMR Carbons corresponding to all unique environments in the molecule.
**IR (cm⁻¹) **~3270 (N-H stretch), ~1720 (C=O ester), ~1340 & ~1170 (SO₂ stretches).
HRMS (m/z) Calculated [M+H]⁺: 388.1057; Found: 388.10xx.

Section 4: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Wet reagents/solvents. 2. Inactive amine (protonated). 3. Insufficient reaction time.1. Ensure all reagents and solvents are anhydrous. 2. Use sufficient base (1.5-2.0 eq). 3. Monitor by TLC until starting material is consumed.
Multiple Spots on TLC 1. Side reactions due to overheating. 2. Di-sulfonylation of primary amine.1. Maintain 0°C during amine addition. 2. Use a larger excess of the primary amine.
Difficulty in Purification Product co-elutes with impurities.Try a different solvent system for chromatography (e.g., DCM/Methanol or Toluene/Acetone). Consider recrystallization if the product is a solid.[9]

References

  • Synthesis, Antiproliferative Activities and in Vitro Biological Evaluation of Novel Benzofuransulfonamide Derivatives. PubMed. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Novel Benzofuran-Based Sulphonamides as Selective Carbonic Anhydrases IX and XII Inhibitors: Synthesis and in vitro Biological Evaluation. PubMed. Available at: [Link]

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. Available at: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. ResearchGate. Available at: [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • Synthesis of N-(2-(benzofuran-2-yl)phenyl) sulfonamides (3). ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine. Available at: [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

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Application

Application of Benzofuran Derivatives in Antitumor Agent Development: A Guide for Researchers

Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a "privileged scaffold" in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a "privileged scaffold" in medicinal chemistry. This unique structural motif is found in a variety of natural products and synthetic molecules that exhibit a wide range of potent biological activities, including anti-inflammatory, antimicrobial, and notably, antitumor properties.[1][2] The versatility of the benzofuran core allows for substitutions at various positions, leading to the generation of a vast library of derivatives with diverse pharmacological profiles.[2][3] In recent years, the development of benzofuran derivatives as anticancer agents has gained significant traction due to their ability to overcome challenges such as drug resistance and to offer improved safety profiles compared to conventional chemotherapeutics.[2][4]

This guide provides a comprehensive overview of the application of benzofuran derivatives in antitumor agent development. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanisms of action, structure-activity relationships (SAR), and practical protocols for the synthesis and evaluation of these promising compounds.

Key Mechanisms of Antitumor Activity

Benzofuran derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5][6] Understanding these mechanisms is paramount for the rational design of novel and more effective therapeutic agents.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division by forming the mitotic spindle.[7] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[8] Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[7][9] This binding prevents the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[10]

Key Insights for Drug Design: Structure-activity relationship studies have shown that substitutions on the benzofuran ring system can significantly influence the tubulin inhibitory activity. For instance, the addition of a methyl group at the C-3 position and certain electron-donating or electron-withdrawing groups on the benzene ring of the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton have been shown to enhance anticancer activity.[9]

Tubulin_Inhibition cluster_process Cellular Process Benzofuran Benzofuran Derivative Tubulin β-Tubulin (Colchicine Site) Benzofuran->Tubulin Binds to Microtubule Microtubule Assembly Benzofuran->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Benzofuran derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Kinase Inhibition

Protein kinases are crucial regulators of a majority of cellular processes, including cell signaling, division, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzofuran derivatives have been developed as potent inhibitors of various protein kinases involved in oncogenic signaling pathways.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[11] Benzofuran-based chalcone derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking downstream signaling and suppressing tumor angiogenesis.[11][12]

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth.[13] Dysregulation of this pathway is common in many cancers. Certain benzo[b]furan derivatives have been shown to induce apoptosis by effectively inhibiting the PI3K/Akt/mTOR signaling pathway in cancer cells.[13][14]

  • Other Kinase Targets: Benzofuran derivatives have also been reported to inhibit other kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Epidermal Growth Factor Receptor (EGFR) kinase, further highlighting their potential as multi-targeted anticancer agents.[10][15]

Kinase_Inhibition cluster_vegfr VEGFR-2 Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Benzofuran Benzofuran Derivative VEGFR2 VEGFR-2 Benzofuran->VEGFR2 Inhibits PI3K PI3K Benzofuran->PI3K Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth_V Tumor Growth & Metastasis Angiogenesis->Tumor_Growth_V Apoptosis_K Apoptosis Tumor_Growth_V->Apoptosis_K Inhibition leads to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Cell_Survival->Apoptosis_K Inhibition leads to

Caption: Benzofuran derivatives target key oncogenic kinases like VEGFR-2 and PI3K.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells.[16] A key feature of cancer cells is their ability to evade apoptosis. Benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the disruption of mitochondrial membrane potential, activation of caspases (such as caspase-3/7), and modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[6][16] Some derivatives may also induce apoptosis by intercalating with DNA.[16]

Data Presentation: Cytotoxicity of Representative Benzofuran Derivatives

The in vitro cytotoxic activity of benzofuran derivatives is a critical parameter for their initial evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values of selected benzofuran derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
Halogenated Benzofuran Compound with bromine at C3-methyl groupK562 (Leukemia)5Cytotoxic[2]
HL60 (Leukemia)0.1Cytotoxic[2]
Benzofuran-Oxadiazole Hybrid Compound 19A549 (Lung)6.3Cytotoxic[2]
Benzofuran-Chalcone Hybrid Compound 4gHCC1806 (Breast)5.93VEGFR-2 Inhibition, Apoptosis Induction[11]
HeLa (Cervical)5.61VEGFR-2 Inhibition, Apoptosis Induction[11]
2-Arylbenzofuran Compound 12SiHa (Cervical)1.10G2/M Arrest, Apoptosis Induction[10]
HeLa (Cervical)1.06G2/M Arrest, Apoptosis Induction[10]
Benzofuran-Piperazine Hybrid Compound 38A549 (Lung)25.15Cytotoxic[10]
K562 (Leukemia)29.66Cytotoxic[10]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of benzofuran derivatives as potential antitumor agents.

Protocol 1: General Synthesis of Benzofuran-Chalcone Hybrids

This protocol describes a general method for the synthesis of benzofuran-chalcone hybrids via a Claisen-Schmidt condensation reaction.[14][17]

Step 1: Synthesis of the Benzofuran Ketone Intermediate

  • To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or methanol, add chloroacetone (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 1-(substituted-benzofuran-2-yl)ethanone intermediate.

Step 2: Claisen-Schmidt Condensation

  • Dissolve the benzofuran ketone intermediate (1 equivalent) and an appropriate aromatic aldehyde (1.1 equivalents) in methanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with water until neutral, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the desired benzofuran-chalcone hybrid.

Synthesis_Workflow Start Substituted Salicylaldehyde Step1 Step 1: Synthesis of Benzofuran Ketone (Reflux with Chloroacetone, K2CO3) Start->Step1 Intermediate Benzofuran Ketone Intermediate Step1->Intermediate Step2 Step 2: Claisen-Schmidt Condensation (Aromatic Aldehyde, NaOH, MeOH) Intermediate->Step2 Product Benzofuran-Chalcone Hybrid Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: General workflow for the synthesis of benzofuran-chalcone hybrids.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the benzofuran derivative at the desired concentration for a specified time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a benzofuran derivative using a subcutaneous tumor xenograft model in immunodeficient mice.[6][18] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Benzofuran derivative formulated for in vivo administration

  • Vehicle control

  • Positive control drug

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the benzofuran derivative, vehicle, and positive control drug to the respective groups according to a predetermined schedule and dosage (e.g., daily intraperitoneal injection or oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).[5]

Conclusion and Future Perspectives

Benzofuran derivatives represent a highly promising class of compounds for the development of novel antitumor agents.[17] Their chemical tractability and diverse mechanisms of action provide a fertile ground for the discovery of next-generation cancer therapeutics. The protocols detailed in this guide offer a robust framework for the synthesis and comprehensive preclinical evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, exploring novel drug delivery systems to improve bioavailability and reduce off-target effects, and conducting further in vivo studies to validate the therapeutic potential of the most promising candidates. The continued investigation of benzofuran derivatives holds significant promise for advancing the fight against cancer.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
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  • Priya, S., & Gupta, S. (2017). In vitro assays and techniques utilized in anticancer drug discovery.
  • Saleh, M. A., Ibrahim, T. S., et al. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Molecules, 26(18), 5625.
  • Tron, G. C., Pirali, T., et al. (2006). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of medicinal chemistry, 49(11), 3033-44.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Valeriote, F. A., Corbett, T. H., & LoRusso, P. M. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of experimental therapeutics & oncology, 3(4), 207-16.
  • Asiri, A. M., & Khan, S. A. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of advanced pharmaceutical technology & research, 7(4), 111–116.
  • Gacche, R. N., & Meshram, R. J. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic chemistry, 66, 124-31.
  • Borys, D., & Gorniak, A. (2023). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Omega, 8(30), 26978–26989.
  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879-94.
  • Al-Ostath, A., Al-Qaisi, Z., & Al-Qirim, T. (2022). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 12(45), 29383-29395.
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Khalifa University.
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Abbas, A. A., & El-Sayed, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.
  • Zhang, Y., Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(1), 143-151.
  • Abbas, A. A., & El-Sayed, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.
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  • Choi, Y. J., & Kim, T. G. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of cancer prevention, 22(4), 217–221.
  • Al-Ostath, A., Al-Qaisi, Z., & Al-Qirim, T. (2022). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1956-1969.
  • Saleh, M. A., Ibrahim, T. S., et al. (2021). The structure of some tubulin assembly inhibitors containing indole or benzofuran.
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Method

Application Notes and Protocols: Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate as a Versatile Intermediate in Medicinal Chemistry

Introduction: A Strategic Building Block for Drug Discovery In the landscape of modern medicinal chemistry, the efficiency of synthesizing diverse compound libraries is paramount to the success of any drug discovery prog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, the efficiency of synthesizing diverse compound libraries is paramount to the success of any drug discovery program. The selection of starting materials and key intermediates is therefore a strategic decision that dictates the scope and novelty of the molecules that can be generated. Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (CAS No. 1173083-97-0) has emerged as a particularly valuable intermediate.[1] Its structure is a deliberate convergence of two pharmacologically significant moieties: the benzofuran nucleus and a highly reactive sulfonyl chloride group. This combination provides a powerful platform for accessing a wide array of complex molecules with potential therapeutic applications.

This guide provides an in-depth look at the strategic application of this intermediate, detailing its scientific rationale, key reactions, and step-by-step protocols for its use in synthesizing novel sulfonamide derivatives.

The Scientific Rationale: Unpacking the Privileged Scaffolds

The utility of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate stems from the established biological relevance of its core components.

The Benzofuran Nucleus: A Foundation of Biological Activity

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetically developed therapeutic agents.[2][3] This scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The benzofuran ring system is present in drugs with applications including antiarrhythmic (Amiodarone), anticancer, and antiviral therapies.[4] Its rigid, planar structure provides a defined orientation for appended functional groups, facilitating specific interactions with enzyme active sites and receptors. Benzofuran derivatives have demonstrated a vast spectrum of biological activities, including antidepressant, antifungal, antioxidant, and anti-inflammatory properties.[5][6]

The Sulfonamide Group: A Cornerstone Pharmacophore

The sulfonamide functional group (-SO₂NH-) is a cornerstone of drug design, having been integral to medicinal chemistry since the discovery of sulfa drugs, the first broadly effective antibacterials.[7][8] Beyond their antimicrobial origins, sulfonamides are vital components in drugs targeting a multitude of diseases.[9][10] Their utility is rooted in their chemical properties:

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group, making it a highly effective inhibitor of metalloenzymes, most notably carbonic anhydrases (CAs).[9][10] This has led to the development of diuretics, anti-glaucoma agents, and more recently, anticancer and anti-obesity drugs.

  • Structural Mimicry: The sulfonamide group can act as a non-classical isostere of a carboxylic acid group, enabling it to participate in similar hydrogen bonding interactions within a protein's binding site.[11]

  • Metabolic Stability: The sulfonamide linkage is generally more stable to metabolic degradation in biological systems compared to amide bonds, a feature that can improve the pharmacokinetic profile of a drug candidate.[11]

The combination of these two privileged structures in one intermediate provides a direct route to novel chemical entities with a high probability of biological activity.

Core Synthetic Application: The Synthesis of Benzofuran Sulfonamides

The primary utility of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate lies in the high reactivity of its sulfonyl chloride group. This functional group is a potent electrophile, readily reacting with nucleophiles—most commonly primary and secondary amines—to form stable sulfonamide linkages. This reaction is the cornerstone for creating large, diverse libraries of novel benzofuran sulfonamides.

The general workflow for this synthetic strategy is outlined below.

G cluster_0 Inputs cluster_1 Reaction cluster_2 Outputs Intermediate Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate Reaction Sulfonamide Formation (Base, Solvent) Intermediate->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Product Target Benzofuran Sulfonamide Reaction->Product Covalent Bond Formation Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: General workflow for synthesizing benzofuran sulfonamides.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Benzofuran-5-sulfonamides

This protocol provides a robust, general method for the reaction of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate with an amine.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen as it is a relatively inert solvent that effectively dissolves the starting materials and is easily removed during workup. Anhydrous conditions are preferred to prevent hydrolysis of the reactive sulfonyl chloride.

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl byproduct generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Monitoring: Thin Layer Chromatography (TLC) is a crucial and simple technique to monitor the disappearance of the starting material and the appearance of the product, indicating the reaction's progress.

  • Workup: The aqueous wash steps are designed to remove the base (e.g., triethylammonium hydrochloride salt) and any other water-soluble impurities before the final purification step.

  • Purification: Column chromatography is the standard method for purifying the final compound from unreacted starting materials or minor side products, ensuring high purity of the target molecule.

Step-by-Step Methodology
  • Preparation: To a solution of the desired primary or secondary amine (1.2 equivalents) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add a suitable non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Intermediate: Dissolve Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Quenching and Dilution: Upon completion, dilute the reaction mixture with DCM.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted ethyl 3-methyl-5-(sulfamoyl)-1-benzofuran-2-carboxylate.

Application in Target-Oriented Synthesis: Carbonic Anhydrase Inhibitors

A powerful application of this intermediate is in the synthesis of selective inhibitors for tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII.[12][13] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation. The sulfonamide moiety is a well-established zinc-binding group that anchors inhibitors to the active site of these enzymes.

The synthetic pathway from the intermediate to a potential inhibitor is a clear demonstration of its utility in a drug discovery context.

G Start Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate Step1 React with Hydrazine (H2NNH2) Start->Step1 Intermediate1 Hydrazinosulfonyl Intermediate Step1->Intermediate1 Step2 Condense with Substituted Aldehyde/Ketone Intermediate1->Step2 FinalProduct Target Benzofuran Sulfonamide (e.g., Carbonic Anhydrase Inhibitor) Step2->FinalProduct

Caption: Drug discovery workflow for a potential CA inhibitor.

By reacting the title compound with hydrazine, a hydrazinosulfonyl intermediate is formed. This intermediate can then be condensed with a diverse range of aldehydes or ketones to generate a library of hydrazone-linked benzofuran sulfonamides, which can be screened for inhibitory activity against various CA isoforms.[12][13]

Data Summary: Physicochemical Properties

The following table summarizes key properties of the intermediate and a representative product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Reactive Group
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate C₁₂H₁₁ClO₅S302.73Sulfonyl Chloride
Ethyl 5-(N-benzylsulfamoyl)-3-methyl-1-benzofuran-2-carboxylate (Example)C₂₀H₁₉NO₅S373.44Sulfonamide

Safety and Handling

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: As with most sulfonyl chlorides, this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, releasing HCl. It should be considered an irritant to the eyes, respiratory system, and skin.[14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.

Conclusion

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a high-value intermediate for medicinal chemists and drug discovery professionals. It provides a direct and efficient entry point to novel sulfonamide derivatives built upon the biologically relevant benzofuran scaffold. Its predictable reactivity and the established pharmacological importance of its constituent parts make it a strategic tool for generating diverse compound libraries with a high potential for identifying new therapeutic agents.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (2025). BenchChem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Sulfonamide (medicine). Wikipedia.
  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2010). RSC Drug Discovery Series.
  • Benzofuran Derivatives: Significance and symbolism. (2024). World Journal of Pharmaceutical Research.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Novel Benzofuran-Based Sulphonamides as Selective Carbonic Anhydrases IX and XII Inhibitors: Synthesis and in vitro Biological Evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305.
  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). BEPLS.
  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • ethyl 5-(chlorosulfonyl)
  • Ethyl 5-(chlorosulfonyl)
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B.

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Application

Application Note: A High-Throughput Screening Workflow for the Discovery of Novel Kinase Inhibitors from a Benzofuran-Derived Compound Library

Abstract The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This application note provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This application note provides a comprehensive, field-proven workflow for leveraging this scaffold to discover novel kinase inhibitors. We detail a complete process, beginning with the diversity-oriented synthesis of a focused compound library from Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. This is followed by the development and execution of a robust, luminescence-based high-throughput screening (HTS) assay for kinase activity, and concludes with data analysis and hit confirmation strategies. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to efficiently translate a promising chemical starting point into validated, biologically active lead compounds.

Introduction: The Benzofuran Scaffold as a Foundation for Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the benzofuran moiety is particularly prominent.[3] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the development of drugs with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6] The success of benzofuran-containing drugs like Amiodarone (antiarrhythmic) underscores the therapeutic potential embedded within this chemical architecture.[4]

The starting material for this workflow, Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate , was strategically selected. It contains the stable benzofuran core, while the highly reactive sulfonyl chloride (-SO₂Cl) group at the 5-position serves as a versatile chemical handle. This group readily reacts with primary and secondary amines to form stable sulfonamide linkages, providing an ideal anchor point for diversity-oriented synthesis (DOS).[7][8] By systematically reacting this scaffold with a curated library of amines, one can rapidly generate a multitude of unique derivatives with varied structural and physicochemical properties, creating a rich chemical space for biological screening.

Diversity-Oriented Synthesis of a Benzofuran-Sulfonamide Library

The primary goal of library synthesis is not merely to create compounds, but to explore chemical space efficiently. A diversity-oriented approach ensures that the resulting library contains compounds with a broad range of properties (e.g., size, polarity, hydrogen bonding potential), increasing the probability of finding a molecule that favorably interacts with a biological target.[9][10]

Principle of Sulfonamide Library Synthesis

The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. This reaction is robust, high-yielding, and amenable to parallel synthesis formats, making it ideal for library generation.[11]

Scaffold Benzofuran Scaffold (Ethyl 5-(chlorosulfonyl)...) Reaction Parallel Synthesis (96-Well Format) Scaffold->Reaction Amine_Lib Diverse Amine Library (R1R2-NH) Amine_Lib->Reaction Product_Lib Benzofuran-Sulfonamide Library (Scaffold-SO2-NR1R2) Reaction->Product_Lib

Caption: Library Synthesis Workflow.

Protocol 1: Parallel Synthesis in 96-Well Format

This protocol is designed for the efficient synthesis of a 96-compound library.

Materials:

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (Scaffold)

  • Pre-arrayed library of diverse primary and secondary amines (0.1 M in anhydrous Dichloromethane, DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (Base)

  • Anhydrous DCM

  • 96-well microplates with sealing mats

  • Automated liquid handler or multichannel pipette

Methodology:

  • Preparation: In a clean, dry 96-well plate, dispense 100 µL of each unique amine solution from the library into separate wells (one amine per well).

  • Base Addition: To each well, add 1.5 equivalents of TEA (relative to the amine). This base acts as an HCl scavenger, driving the reaction to completion.

  • Scaffold Addition: Prepare a stock solution of the benzofuran scaffold (1.2 equivalents relative to the amines) in anhydrous DCM. Dispense 100 µL of this solution into each well.

  • Reaction: Seal the plate securely with a chemical-resistant mat. Place the plate on an orbital shaker and allow the reaction to proceed at room temperature for 12-16 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS using a sample from a representative well.

  • Work-up (Optional): For screening purposes, a crude work-up may be sufficient. The solvent can be evaporated under a stream of nitrogen. The resulting crude compounds are then redissolved in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM for storage and subsequent screening.

  • Quality Control: It is crucial to perform LC-MS analysis on a subset of the library (e.g., 5-10% of wells) to confirm the identity and assess the purity of the synthesized compounds.

Table 1: Representative Amines for Library Diversification

Amine Building Block Resulting R-Groups Key Feature
Morpholine Cyclic, polar Introduces polarity and H-bond acceptor
Aniline Phenyl Adds aromatic character for potential π-stacking
Benzylamine Benzyl Flexible aromatic group
Piperidine Cyclic, non-polar Adds lipophilic character

| (S)-(-)-1-Phenylethylamine | Chiral, aromatic | Introduces stereochemistry |

High-Throughput Screening for Kinase Inhibition

Protein kinases have become a major class of drug targets, particularly in oncology.[12][13] Their well-defined ATP-binding pocket is often targeted by small molecule inhibitors. The structural features of our benzofuran-sulfonamide library are well-suited for interaction with this pocket.

Assay Principle: ADP-Glo™ Kinase Assay

We selected the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity, robustness, and amenability to HTS. The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a two-step, luminescence-based assay:

  • Kinase Reaction: The kinase phosphorylates a substrate, converting ATP to ADP. Inhibitors will reduce the amount of ADP produced.

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the ADP back to ATP, which is used by an Ultra-Glo™ Luciferase to generate a luminescent signal. The light output is directly proportional to the initial kinase activity.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP ADP ADP Kinase->ADP ATP_rem Remaining ATP Kinase->ATP_rem Inhibitor Library Compound (Inhibitor) Inhibitor->Kinase ADP_conv ADP -> ATP ADP->ADP_conv Luciferase Luciferase Reaction ADP_conv->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Luminescence-Based Kinase Assay Principle.

Protocol 2: HTS Assay Development and Validation

Prior to a full-scale screen, the assay must be miniaturized to a 384-well format and validated.[14]

Methodology:

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal-to-background ratio within the linear range of the assay.

  • DMSO Tolerance: Evaluate the effect of DMSO on assay performance, as the compound library is stored in DMSO. Ensure the final assay concentration of DMSO (typically ≤1%) does not significantly inhibit the enzyme.

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.[15] It is calculated using positive controls (e.g., Staurosporine, a known potent kinase inhibitor) and negative controls (DMSO vehicle).

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Protocol 3: Primary High-Throughput Screen

Methodology:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer a small volume (e.g., 50 nL) of each 10 mM library compound stock from the source plate to a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

  • Reagent Addition: Add the kinase, substrate, and ATP mixture to all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection Step 1: Add the ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.

  • Detection Step 2: Add the Kinase Detection Reagent. Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

HTS Data Analysis and Hit Identification

Raw data from the plate reader must be processed to identify statistically significant "hits."[16][17]

Data Normalization and Hit Selection
  • Normalization: Raw luminescence values are converted to Percent Inhibition. This is calculated relative to the intra-plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: A compound is typically classified as a primary hit if its % Inhibition exceeds a defined threshold. A common and robust method is to set the threshold at three times the standard deviation (SD) of the mean of the library compound data.

    • Hit Threshold = Mean_%Inhibition_plate + (3 * SD_%Inhibition_plate)

Raw_Data Raw Luminescence Data Normalization Normalize to % Inhibition Raw_Data->Normalization Hit_Selection Apply Hit Threshold (e.g., Mean + 3*SD) Normalization->Hit_Selection Primary_Hits Primary Hit List Hit_Selection->Primary_Hits Confirmation Hit Confirmation & Dose-Response Primary_Hits->Confirmation

Caption: HTS Data Analysis and Hit Progression Workflow.

Table 2: Example Primary HTS Data Analysis

Compound ID Raw Luminescence % Inhibition Hit Status (Threshold = 45%)
BZF-001 850,000 12.5 No
BZF-002 150,000 84.4 Yes
BZF-003 450,000 53.1 Yes
BZF-004 920,000 5.2 No
Neg Control 970,000 0.0 N/A

| Pos Control | 50,000 | 100.0 | N/A |

Hit Confirmation and Follow-Up Studies

A primary screen is designed for speed and scale; its results must be validated through more rigorous follow-up experiments.[14][18]

  • Hit Confirmation (Cherry-Picking): Compounds identified as primary hits are "cherry-picked" from the original library plates and re-tested in the primary assay to confirm their activity and rule out false positives resulting from experimental error.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency. The resulting data are plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value is a critical metric for ranking the potency of hit compounds.

  • Preliminary Structure-Activity Relationship (SAR): By comparing the chemical structures of the most potent hits with those of inactive analogues from the library, initial SAR can be established.[14] This analysis provides crucial insights for guiding the next phase of drug discovery: hit-to-lead optimization.

Table 3: Example IC₅₀ Data for Confirmed Hits

Compound ID IC₅₀ (µM) Potency Rank
BZF-002 0.85 1
BZF-003 5.2 2
BZF-047 1.1 3

| BZF-081 | 15.9 | 4 |

Conclusion

This application note outlines a robust and integrated workflow for the discovery of novel kinase inhibitors, starting from the versatile Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate scaffold. By combining efficient parallel synthesis, high-quality HTS assay execution, and rigorous data analysis, this strategy enables the rapid identification of potent and validated hit compounds. This systematic approach significantly streamlines the early stages of the drug discovery process, providing a solid foundation for subsequent medicinal chemistry optimization and the development of next-generation therapeutics.

References

  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Biorg Org Chem, 3(2), 267-269. [Link]

  • Khan, I., et al. (2016). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 124, 545-564. [Link]

  • Shi, Y., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(49), 29391-29406. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Olofsson, R., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 384-390. [Link]

  • Patel, J., et al. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences, 13(2). [Link]

  • Klink, T. A., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 47-56. [Link]

  • He, X., et al. (2017). Diversity-Oriented Synthesis of Natural-Product-like Libraries Containing a 3-Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors. ChemistryOpen, 6(1), 102-111. [Link]

  • Dunn, E. F., et al. (2013). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening, 18(5), 519-528. [Link]

  • Olofsson, R., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Request PDF on ResearchGate. [Link]

  • Brehmer, D., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Medicinal Chemistry, 12(7), 837-853. [Link]

  • Wang, H., et al. (2021). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 8(13), 3355-3362. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Slides from a presentation. [Link]

  • HiTSeekR. Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Glick, M. (2012). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Kennan, A. J., & Houghten, R. A. (2003). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Journal of Combinatorial Chemistry, 5(2), 121-125. [Link]

  • El-Gaby, M. S. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research, 12(3). [Link]

  • Ghorab, M. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 268. [Link]

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Method

Synthetic Route to Benzofuran Sulfonamides: A Guide for Anticancer Drug Discovery

Introduction: The Therapeutic Promise of Benzofuran Sulfonamides in Oncology The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzofuran Sulfonamides in Oncology

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.[4][5][6][7] The fusion of a benzene ring with a furan ring creates a versatile and tunable structure for interacting with various biological targets.[7] When combined with the sulfonamide functional group, another critical pharmacophore in drug design, the resulting benzofuran sulfonamides exhibit potent and often selective anticancer properties.[4][5][8] Sulfonamides are known to act as isosteres for carboxylic acids and can participate in crucial hydrogen bonding interactions with biological macromolecules.[9] This guide provides a detailed technical overview of a representative synthetic route to novel benzofuran sulfonamides and outlines the subsequent protocols for evaluating their potential as anticancer therapeutics.

Strategic Approach to Synthesis: A Modular and Convergent Pathway

The synthesis of benzofuran sulfonamides is best approached through a convergent strategy, where the benzofuran core and the sulfonamide moiety are synthesized separately and then coupled in a final step. This modular approach allows for the facile generation of a library of diverse analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing anticancer potency and selectivity.[7]

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of benzofuran sulfonamides.

Part A: Synthesis of the Benzofuran Core

A variety of methods exist for the construction of the benzofuran nucleus.[1][10][11] A common and effective method is the Rap-Stoermer reaction, which involves the condensation of a substituted salicylaldehyde or a related phenol with an α-haloketone in the presence of a base.[1]

Protocol 1: Synthesis of a Substituted 2-Arylbenzofuran

This protocol describes the synthesis of a 2-arylbenzofuran intermediate from a substituted phenol and an α-bromoacetophenone derivative.

Materials:

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted α-bromoacetophenone (1.1 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-arylbenzofuran.

Part B: Synthesis of the Sulfonyl Chloride

Sulfonyl chlorides are the key electrophilic partners for the formation of sulfonamides.[9] They can be prepared from various starting materials, including the diazotization of anilines followed by treatment with sulfur dioxide.[9]

Protocol 2: Preparation of a Substituted Aryl Sulfonyl Chloride

This protocol details the synthesis of a sulfonyl chloride from an aromatic amine.

Materials:

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂) in acetic acid

  • Copper(II) chloride (CuCl₂)

  • Ice

  • Dichloromethane (DCM)

Procedure:

  • Suspend the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution to the SO₂/acetic acid solution, allowing for the evolution of nitrogen gas.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can often be used in the next step without further purification.

Part C: Coupling to Form the Benzofuran Sulfonamide

The final step involves the coupling of an aminobenzofuran with a sulfonyl chloride. This is a standard method for sulfonamide synthesis.[12] The aminobenzofuran can be prepared from the corresponding nitrobenzofuran via reduction.

Protocol 3: Synthesis of the Final Benzofuran Sulfonamide

This protocol describes the coupling reaction to form the target compound.

Materials:

  • Aminobenzofuran derivative (prepared via nitration and subsequent reduction of the benzofuran from Protocol 1)

  • Substituted aryl sulfonyl chloride (from Protocol 2)

  • Pyridine or triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the aminobenzofuran (1.0 eq) in DCM and cool the solution to 0 °C.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final benzofuran sulfonamide.

Characterization of Synthesized Compounds

The identity and purity of the synthesized benzofuran sulfonamides should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Evaluation of Anticancer Activity

The synthesized compounds should be evaluated for their potential anticancer activity using a panel of human cancer cell lines.[13][14][15]

In Vitro Cytotoxicity Screening Workflow

Biological_Evaluation A Cancer Cell Line Culture B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D MTT Assay C->D E Measurement of Absorbance D->E F Calculation of IC50 Values E->F G Further Mechanistic Studies F->G Active Compounds

Caption: Workflow for in vitro evaluation of anticancer activity.

Protocol 4: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized benzofuran sulfonamides in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Data Presentation: Quantitative Cytotoxicity

The results of the MTT assay should be summarized in a table for clear comparison of the cytotoxic potential of the synthesized compounds.

Compound IDCancer Cell LineIC₅₀ (µM)
BZS-01MCF-7 (Breast)5.2
BZS-01A549 (Lung)8.9
BZS-02MCF-7 (Breast)2.1
BZS-02A549 (Lung)4.5
DoxorubicinMCF-7 (Breast)0.8
DoxorubicinA549 (Lung)1.2

Mechanistic Studies for Lead Compounds

Compounds that exhibit significant cytotoxicity (low IC₅₀ values) should be subjected to further mechanistic studies to elucidate their mode of action.[13]

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[13]

Procedure:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 6: Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13]

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and treat with RNase A.

  • Stain the cellular DNA with propidium iodide.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and preclinical evaluation of novel benzofuran sulfonamides as potential anticancer agents. The modular synthetic approach allows for the creation of diverse chemical entities, and the described biological assays provide a robust platform for identifying lead compounds. Future work should focus on optimizing the structure of the lead compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential. Some benzofuran derivatives have shown promise as inhibitors of key signaling pathways like mTOR or as carbonic anhydrase inhibitors, and exploring these mechanisms for newly synthesized sulfonamide derivatives could be a fruitful avenue for further research.[8][18][19]

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (n.d.).
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC - PubMed Central.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Preparation of sulfonamides
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). PubMed.
  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025). American Chemical Society.
  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. (n.d.).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH.
  • Synthetic methods of benzofuran‐3(2H)‐ones. (n.d.).
  • Novel Benzofuran-Based Sulphonamides as Selective Carbonic Anhydrases IX and XII Inhibitors: Synthesis and in vitro Biological Evalu
  • An In-depth Guide to the Biological Activities of Benzofuran Deriv
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.
  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2022). Taylor & Francis Online.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). NIH.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.

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Application

Application Notes and Protocols for the Derivatization of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate in Kinase Inhibitor Synthesis

Introduction: The Benzofuran Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and ap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[3][4][5]

The benzofuran core is a recurring structural motif in a multitude of biologically active compounds, both natural and synthetic.[6] This privileged scaffold has garnered significant attention in medicinal chemistry due to its ability to form key interactions with biological targets. In the context of kinase inhibition, benzofuran derivatives have shown considerable promise, with demonstrated activity against targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][3][7] The planar nature of the benzofuran ring system allows for effective π-π stacking interactions within the ATP-binding pocket of kinases, while its versatile substitution patterns permit the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide to the derivatization of a key intermediate, Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, for the synthesis of a diverse library of potential kinase inhibitors. The chlorosulfonyl group at the C-5 position serves as a reactive handle for the introduction of various amine-containing fragments, leading to the formation of a sulfonamide linkage. The sulfonamide moiety is a well-established pharmacophore in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase domain.[8] This guide will detail the underlying chemical principles, provide a step-by-step protocol for the synthesis of a representative library of sulfonamide derivatives, and discuss the rationale for their potential as kinase inhibitors.

Chemical Rationale and Strategy

The core of the synthetic strategy lies in the nucleophilic substitution reaction between the electrophilic sulfonyl chloride of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate and a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of amine is critical as it introduces the R-group that will ultimately probe the different sub-pockets of the kinase active site, thereby influencing the inhibitor's potency and selectivity.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 5-(aminosulfonyl)-3-methyl-1-benzofuran-2-carboxylate Derivatives

This protocol outlines the general procedure for the reaction of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate with a variety of primary and secondary amines.

Materials:

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate in anhydrous solvent B Add amine and base A->B Sequential addition C Stir at room temperature B->C Initiate reaction D Monitor reaction by TLC C->D Continuous monitoring E Quench with water D->E Upon completion F Extract with organic solvent E->F G Wash with NaHCO3 and brine F->G H Dry organic layer G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K Characterize the final product J->K

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere, add the desired primary or secondary amine (1.1-1.2 eq.) and triethylamine (TEA) or pyridine (1.5-2.0 eq.) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, quench the mixture with water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Synthesized Derivatives
Amine ReactantProduct StructureExpected Molecular Weight ( g/mol )
Aniline387.41
Benzylamine401.44
Morpholine367.40
4-Fluoroaniline405.40

Visualization of the Kinase Inhibition Mechanism

The synthesized benzofuran sulfonamide derivatives are designed to target the ATP-binding pocket of protein kinases. The following diagram illustrates a general mechanism of action for a Type I kinase inhibitor.

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region d_loop DFG Motif (Activation Loop) p_loop P-Loop inhibitor Benzofuran Sulfonamide Inhibitor inhibitor->hinge H-bonds from sulfonamide inhibitor->d_loop Hydrophobic interactions inhibitor->p_loop Van der Waals forces atp ATP atp->hinge Competitive Binding atp->d_loop atp->p_loop

Caption: General kinase inhibition mechanism.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of organic synthesis. The successful synthesis of the target compounds can be validated through a series of analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction and assess the purity of the final product. The appearance of a new spot with a different Rf value from the starting materials indicates product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compounds. The characteristic chemical shifts and coupling patterns of the benzofuran core and the newly introduced amine fragment will confirm the desired structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the amine moiety.

  • In vitro Kinase Assays: The ultimate validation of the synthesized compounds as kinase inhibitors is their biological activity. Screening the compounds against a panel of kinases (e.g., EGFR, CDK2) will determine their potency and selectivity.

Conclusion

The derivatization of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate offers a versatile and efficient route to a library of novel sulfonamide-containing compounds. The benzofuran scaffold, coupled with the hydrogen bonding capacity of the sulfonamide linker, provides a strong foundation for the design of potent and selective kinase inhibitors. The protocols and guidelines presented in this application note are intended to empower researchers in the field of drug discovery to explore the therapeutic potential of this promising class of molecules.

References

  • Choi, H. D., et al. (2008). 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1016. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. RSC Advances, 11(57), 36163–36177. [Link]

  • ResearchGate. (n.d.). Examples of sulfonamide-based derivatives as EGFR inhibitors. Retrieved from [Link]

  • Lee, H., et al. (2024). Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals, 17(2), 231. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of benzofurans 9 h and 11d towards the cell cycle phases of... Retrieved from [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. 59B, 768-774. [Link]

  • Yin, L., et al. (2017). Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. Bioorganic & Medicinal Chemistry, 25(7), 2147–2157. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740–26759. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2203610. [Link]

  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6657. [Link]

  • Barghash, A. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227–1240. [Link]

  • Manickam, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2), 754-765. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • Semantic Scholar. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • Borisov, N., et al. (2024). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cells, 13(1), 47. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. 9(5), 210-220. [Link]

  • ResearchGate. (n.d.). A facile regio-and stereoselective synthesis of trans-ethyl 5-aroyl-4-aryl-2-[(arylsulfonyl) methyl]-4, 5-dihydrofuran-3-carboxylates. Retrieved from [Link]

  • Choi, H. D., et al. (2014). 5-Chloro-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o458. [Link]

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  • PubChem. (n.d.). Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols for Antimicrobial Drug Discovery Utilizing Novel Benzofuran Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Research The escalating c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities capable of combating multidrug-resistant pathogens. Within the landscape of medicinal chemistry, the benzofuran moiety has emerged as a "privileged scaffold".[1] This heterocyclic ring system, formed by the fusion of a benzene and a furan ring, is a core component of numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2][3][4]

The versatility of the benzofuran nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[5] Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency of benzofuran derivatives is highly dependent on the nature and position of substituents on both the heterocyclic furan and the aromatic benzene rings.[6][7] For instance, the introduction of halogens, hydroxyl groups, and electron-withdrawing moieties at specific positions can significantly enhance antibacterial and antifungal activity.[2][5] These findings underscore the vast potential of benzofuran derivatives as a promising source for the development of next-generation antimicrobial agents.[8]

This document serves as a comprehensive technical guide for researchers engaged in the discovery and evaluation of novel benzofuran-based antimicrobial drugs. It provides detailed, field-proven protocols for the synthesis of benzofuran scaffolds, the screening of their antimicrobial efficacy, and the elucidation of their potential mechanisms of action.

I. Synthesis of Novel Benzofuran Scaffolds

The following protocols describe a synthetic route to produce novel benzofuran derivatives containing a β-lactam (azetidinone) ring, a moiety famously associated with penicillin and cephalosporin antibiotics. This multi-step synthesis begins with the formation of a key intermediate, 2-acetyl benzofuran.

Protocol 1: Synthesis of 2-Acetyl Benzofuran

This initial step involves the reaction of salicylaldehyde with chloroacetone to form the benzofuran ring.

Rationale: This reaction proceeds via an initial O-alkylation of the salicylaldehyde phenol by chloroacetone, followed by an intramolecular aldol-type condensation to form the furan ring. Anhydrous potassium carbonate acts as the base to facilitate these steps.

Materials:

  • Salicylaldehyde

  • Dry chloroacetone

  • Anhydrous potassium carbonate

  • Ethanol

  • Crushed ice

  • Standard reflux apparatus

  • Filtration apparatus

Step-by-Step Procedure:

  • Combine equimolar amounts of salicylaldehyde and dry chloroacetone in a round-bottom flask containing ethanol.

  • Add an excess of anhydrous potassium carbonate to the mixture.

  • Reflux the mixture for a designated period (e.g., 3-4 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-acetyl benzofuran.[9]

Protocol 2: Synthesis of N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine

This protocol details the formation of a Schiff base (imine) from 2-acetyl benzofuran and 2-aminobenzothiazole.

Rationale: The ketone of 2-acetyl benzofuran reacts with the primary amine of 2-aminobenzothiazole to form an imine. This reaction is typically catalyzed by a small amount of acid, such as p-toluenesulfonic acid, to activate the carbonyl group.

Materials:

  • 2-Acetyl benzofuran (from Protocol 1)

  • 2-Aminobenzothiazole

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol

  • Standard reflux apparatus

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-acetyl benzofuran and an equimolar amount of 2-aminobenzothiazole in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for approximately 6 hours.[8]

  • After cooling, pour the reaction mixture into crushed ice to precipitate the Schiff base.

  • Collect the product by filtration, dry, and recrystallize from ethanol.[8]

Protocol 3: Synthesis of Azetidinone-Containing Benzofuran Derivatives via Staudinger Reaction

This final synthetic step involves a [2+2] cycloaddition between the Schiff base and a ketene generated in situ.

Rationale: The Staudinger reaction is a classic method for synthesizing β-lactams.[10][11] A ketene, generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a non-nucleophilic base (triethylamine), reacts with the imine (Schiff base) to form the four-membered azetidinone ring.[10][12]

Materials:

  • N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine (from Protocol 2)

  • Chloroacetyl chloride (or other substituted acyl chlorides)

  • Triethylamine

  • Dioxane (anhydrous)

  • Ice bath

Step-by-Step Procedure:

  • Dissolve the Schiff base from Protocol 2 in anhydrous dioxane in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled, stirred solution.[8][13]

  • Continue stirring the reaction at this temperature for a few hours, then allow it to warm to room temperature and stir overnight.

  • Work-up the reaction by filtering off the triethylamine hydrochloride salt and removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-3-chloro-4-methylazetidin-2-one derivative.

II. Antimicrobial Activity Screening

Once novel benzofuran derivatives are synthesized, the next critical phase is to evaluate their antimicrobial efficacy. The following protocols outline standardized methods for initial screening and quantitative assessment of antimicrobial activity.

Protocol 4: Agar Well Diffusion Method for Preliminary Screening

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of the synthesized compounds and is useful for initial screening of a large number of compounds.[1][5][13]

Rationale: The principle of this method is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Workflow for Agar Well Diffusion Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Incubation & Analysis A Prepare & Sterilize Mueller-Hinton Agar C Pour Agar Plates & Allow to Solidify A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Lawn Inoculate Plates with Bacteria B->D C->D E Aseptically Bore Wells (e.g., 6 mm diameter) D->E F Add Test Compounds & Controls to Wells E->F G Incubate Plates (e.g., 37°C for 18-24h) F->G H Measure Diameter of Zone of Inhibition (mm) G->H

Caption: Workflow for the Agar Well Diffusion Assay.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL)

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)

  • Synthesized benzofuran compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin, 10 μg/mL)[3]

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Incubator

Step-by-Step Procedure:

  • Prepare Media and Inoculum: Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. Cool to 45-50°C. Prepare a bacterial suspension of the test organism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard.[1]

  • Inoculate Plates: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform growth.[1]

  • Create Wells: Allow the plate to dry for a few minutes. Using a sterile cork borer, punch uniform wells (e.g., 6 mm in diameter) into the agar.[5]

  • Add Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells. Add the positive and negative controls to their respective wells on the same plate.[5]

  • Incubation: Allow the plates to stand for 30 minutes to permit diffusion of the compounds into the agar.[5] Invert the plates and incubate at 37°C for 18-24 hours.[2]

  • Measure and Interpret: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] This quantitative assay is the gold standard for determining the potency of a novel compound.[14][15]

Rationale: This method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple compounds and concentrations. The MIC is determined by visual inspection for turbidity after incubation.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (prepared as in Protocol 4 and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells)

  • Synthesized benzofuran compounds

  • Positive control (e.g., Ciprofloxacin)

  • Growth control (broth + inoculum, no compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Plate reader (optional, for quantitative turbidity measurement)

Step-by-Step Procedure:

  • Prepare Plate: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last well.[14][16]

  • Inoculation: Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in MHB. Add 100 µL of this diluted inoculum to each well (except the sterility control), achieving a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Controls: Ensure each plate includes a growth control (wells with only MHB and inoculum) and a sterility control (wells with only MHB).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).[17]

Data Presentation: Sample MIC Data Table

Compound IDTarget OrganismMIC (µg/mL)
Benzo-A-01Staphylococcus aureus ATCC 292138
Benzo-A-01Escherichia coli ATCC 2592232
Benzo-A-02Staphylococcus aureus ATCC 292134
Benzo-A-02Escherichia coli ATCC 2592216
CiprofloxacinStaphylococcus aureus ATCC 292130.5
CiprofloxacinEscherichia coli ATCC 259220.25

III. Elucidating the Mechanism of Action

Identifying the cellular target of a novel antimicrobial is a crucial step in its development. Benzofuran derivatives have been suggested to act via several mechanisms, including the inhibition of essential enzymes and the disruption of cell membrane integrity.[15]

Protocol 6: Bacterial DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. This assay determines if a benzofuran compound can inhibit the supercoiling activity of DNA gyrase.

Rationale: The assay measures the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of the plasmid (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis. An effective inhibitor will prevent the formation of the supercoiled form, leaving the plasmid in its relaxed state.[18]

Workflow for DNA Gyrase Inhibition Assay

G cluster_prep Reaction Setup cluster_reaction Incubation & Termination cluster_analysis Analysis A Prepare Reaction Mix: - Gyrase Buffer - Relaxed pBR322 DNA - ATP B Aliquot Mix into Tubes A->B C Add Test Compound (Varying Concentrations) B->C D Add DNA Gyrase Enzyme C->D E Incubate at 37°C (e.g., 30-60 min) D->E F Stop Reaction (e.g., add SDS/EDTA) E->F G Run Samples on Agarose Gel F->G H Stain with Ethidium Bromide & Visualize under UV G->H I Analyze Bands: Relaxed vs. Supercoiled H->I

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Materials:

  • Purified E. coli DNA gyrase enzyme

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5x Gyrase Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, BSA, glycerol)[19]

  • ATP solution

  • Test benzofuran compounds

  • Stop Buffer/Loading Dye (containing SDS, bromophenol blue, glycerol)

  • Agarose, TAE buffer, and electrophoresis equipment

  • Ethidium bromide or other DNA stain

Step-by-Step Procedure:

  • Prepare Reaction Mix: On ice, prepare a master mix containing the gyrase assay buffer, relaxed pBR322 DNA, and ATP.

  • Set up Reactions: Aliquot the master mix into microfuge tubes. Add varying concentrations of the test compound to each tube. Include a no-compound control (positive gyrase activity) and a no-enzyme control (negative control).

  • Initiate Reaction: Add a pre-determined amount of DNA gyrase enzyme to each tube (except the no-enzyme control) to start the reaction.[18]

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[20]

  • Stop Reaction: Terminate the reaction by adding the stop buffer/loading dye.[19]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualize and Analyze: Stain the gel with ethidium bromide and visualize under a UV transilluminator. The no-enzyme control will show a band corresponding to relaxed DNA. The positive control (no compound) should show a faster-migrating band corresponding to supercoiled DNA. Effective inhibitors will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band.

Protocol 7: Assessment of Bacterial Membrane Permeability

Disruption of the bacterial cell membrane is another common mechanism of antimicrobial action.[21] The following assays can determine if a benzofuran compound compromises the integrity of the outer or inner bacterial membranes.

A. Outer Membrane Permeability (NPN Uptake Assay)

Rationale: The fluorescent probe N-(1-Naphthyl)phenylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. In intact Gram-negative bacteria, the outer membrane prevents NPN from reaching the phospholipid layers. If a compound disrupts the outer membrane, NPN can partition into the membrane, causing a measurable increase in fluorescence.[6][22]

Step-by-Step Procedure:

  • Prepare Cells: Grow the test Gram-negative bacterium (e.g., E. coli) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend in HEPES buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).[6]

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension to each well.

  • Add Probe: Add NPN to a final concentration of 10 µM.

  • Add Compound: Add varying concentrations of the benzofuran compound. Include a no-drug control and a positive control known to disrupt the outer membrane (e.g., Polymyxin B).[6]

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 15 minutes) at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[6][22]

  • Data Analysis: An increase in fluorescence intensity over time compared to the untreated control indicates outer membrane permeabilization.

B. Inner Membrane Permeability (ONPG Hydrolysis Assay)

Rationale: This assay utilizes a strain of E. coli that can be induced to produce the enzyme β-galactosidase, which is located in the cytoplasm. The substrate for this enzyme, o-nitrophenyl-β-D-galactopyranoside (ONPG), is normally unable to cross the inner membrane. If a test compound damages the inner membrane, ONPG can enter the cell and be hydrolyzed by β-galactosidase, producing o-nitrophenol, a yellow compound that can be quantified spectrophotometrically at 420 nm.[23]

Step-by-Step Procedure:

  • Prepare Cells: Grow an appropriate E. coli strain and induce the expression of β-galactosidase. Prepare the cells as described for the NPN assay.

  • Assay Setup: In a 96-well clear plate, add the bacterial suspension and varying concentrations of the test compound.

  • Initiate Reaction: Add ONPG to all wells to start the reaction.

  • Measure Absorbance: Place the plate in a spectrophotometer or microplate reader and monitor the increase in absorbance at 420 nm over time.

  • Data Analysis: The rate of increase in absorbance is proportional to the rate of ONPG hydrolysis and thus reflects the degree of inner membrane permeabilization.[23]

IV. References

  • Asif, M. (2017). A review on the antimicrobial and anti-breast cancer activities of benzofuran derivatives. Journal of the Chemical Society of Pakistan, 39(4). Available at: [Link]

  • Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of ChemTech Research, 6(1), 637-641. Available at: [Link]

  • Koca, M., et al. (2008). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 43(3), 531-537. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1357-1376. Available at: [Link]

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(120), 99257-99274. Available at: [Link]

  • Patel, H., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 54-61. Available at: [Link]

  • Chaudhary, P., & Kumar, R. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Applied Biology & Biotechnology, 9(5), 119-124. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis Protocols. Available at: [Link]

  • Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). How to assess bacterial permeability? ResearchGate Q&A. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS Group. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and antimicrobial activities of new benzofuran derivatives. BioMed Research International. Available at: [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 2-acetyl benzofuran 164. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2014). General Platform for Systematic Quantitative Evaluation of Small-Molecule Permeability in Bacteria. ACS Chemical Biology, 9(12), 2785-2793. Available at: [Link]

  • Chang, C. Y., et al. (2017). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Scientific Reports, 7, 13328. Available at: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Hiasa, H., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3163-3169. Available at: [Link]

  • Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Kumar, A., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 27(23), 8506. Available at: [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(15), 4945. Available at: [Link]

  • Lambert, R. J. W., & Lebe, N. (2018). Adaptation of a bacterial membrane permeabilisation assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Advances, 8(52), 29598-29605. Available at: [Link]

  • Wilson, D. N. (2014). Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. Cold Spring Harbor Perspectives in Medicine, 4(11), a016253. Available at: [Link]

  • Zhao, F., et al. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Chemical Biology, 7(5), 892-900. Available at: [Link]

  • de la Cuesta, B., et al. (2020). A novel cell permeability assay for macromolecules. BMC Molecular and Cell Biology, 21, 78. Available at: [Link]

  • Zarei, M. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). Synthetic Communications, 46(22), 1851-1859. Available at: [Link]

  • Sravani, G., et al. (2019). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bulletin of Environment, Pharmacology and Life Sciences, 8(12), 110-116. Available at: [Link]

  • Wikipedia. (n.d.). Antimicrobial peptides. Wikipedia. Available at: [Link]

  • Hansen, P. R. (Ed.). (2016). Antimicrobial Peptides: Methods and Protocols. Springer. Available at: [Link]

  • Kumar, S., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 1-5. Available at: [Link]

  • Kumar, A., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Organic Letters, 24(49), 9062-9066. Available at: [Link]

  • Mohamed, H. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(4), M1657. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis of 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one Derivatives as Biological Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1386-1398. Available at: [Link]

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Application

Application Note and Protocols for the Sulfamoylation of Peptides with Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental guide for the sulfamoylation of peptides using Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carb...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental guide for the sulfamoylation of peptides using Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. Peptide sulfamoylation is a critical modification in medicinal chemistry, often enhancing the therapeutic properties of peptide-based drug candidates, including their stability and pharmacokinetic profiles.[1][2][3][4] This guide offers a comprehensive, step-by-step protocol for researchers, covering reagent preparation, the sulfamoylation reaction, product purification, and detailed analytical characterization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot the methodology for their specific peptide of interest.

Introduction: The Significance of Peptide Sulfamoylation

The introduction of sulfur-containing functional groups into peptides is a well-established strategy in drug discovery for modulating their biological activity and physicochemical properties.[1][2][3][4] Sulfonamides, in particular, are a key pharmacophore found in a wide array of approved drugs.[5] The sulfamoylation of a peptide's N-terminus or the side chain of amino acids like lysine introduces a sulfonyl group, which can mimic a phosphate group, act as a hydrogen bond donor/acceptor, and improve enzymatic stability.

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a novel reagent for peptide modification. The benzofuran scaffold itself is a privileged structure in medicinal chemistry, known for its diverse biological activities.[6][7][8] The incorporation of this moiety via a sulfamoyl linker offers a unique opportunity to explore new chemical space in peptide drug design. This application note provides a foundational protocol for utilizing this reagent, enabling the synthesis of novel sulfamoylated peptides for therapeutic evaluation.

Materials and Equipment

Reagents
  • Peptide of interest (with at least one primary or secondary amine)

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (CAS: 1173083-97-0)[9]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

  • Lyophilizer

  • Analytical HPLC or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system[10][11][12]

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • pH meter

Experimental Protocol

This protocol is a general guideline and may require optimization for specific peptides.

General Workflow

Sulfamoylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Peptide_Dissolution Dissolve Peptide in Anhydrous DMF Reaction_Setup Combine Peptide and DIPEA under N2 Peptide_Dissolution->Reaction_Setup Reagent_Solution Prepare Reagent Solution (Sulfonyl Chloride in DMF) Reagent_Addition Add Sulfonyl Chloride Solution Dropwise Reagent_Solution->Reagent_Addition Cooling Cool to 0°C Reaction_Setup->Cooling Cooling->Reagent_Addition Reaction_Progress Stir at 0°C to RT, Monitor by UPLC-MS Reagent_Addition->Reaction_Progress Quenching Quench with Water Reaction_Progress->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purify by Preparative HPLC Extraction->Purification Lyophilization Lyophilize to Obtain Pure Product Purification->Lyophilization

Caption: General workflow for the sulfamoylation of peptides.

Step-by-Step Procedure
  • Peptide Preparation:

    • Dissolve the peptide (1 equivalent) in anhydrous DMF to a concentration of approximately 10-20 mg/mL in a round-bottom flask under an inert atmosphere.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride reagent. DMF is an excellent solvent for most peptides.

  • Reaction Setup:

    • Add DIPEA (2-3 equivalents) to the peptide solution.

    • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the reaction to completion.

    • Cool the reaction mixture to 0°C using an ice bath.

  • Sulfamoylation Reaction:

    • In a separate vial, dissolve Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.

    • Rationale: Using a slight excess of the sulfonylating reagent ensures complete consumption of the peptide.

    • Add the sulfonyl chloride solution dropwise to the cooled peptide solution over 10-15 minutes with vigorous stirring.

    • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by UPLC-MS. Take a small aliquot of the reaction mixture, quench it with water, and inject it into the UPLC-MS system.

    • Rationale: This allows for the determination of the reaction's endpoint and helps to avoid over-reaction or degradation.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding cold water.

    • If the product precipitates, it can be collected by filtration. Otherwise, proceed with solvent extraction.

    • Dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Rationale: HPLC is the gold standard for purifying peptides to high homogeneity.[10][11]

    • Collect the fractions containing the desired product and lyophilize to obtain the pure sulfamoylated peptide as a white, fluffy powder.

Characterization of Sulfamoylated Peptides

General Reaction Mechanism

Sulfamoylation_Mechanism Sulfonyl_Chloride Ar-SO2Cl (Sulfonylating Reagent) Intermediate Intermediate Sulfonyl_Chloride->Intermediate Base DIPEA Product Product Byproduct DIPEA·HCl Intermediate->Product -HCl

Caption: General mechanism of peptide sulfamoylation.

Analytical Data Summary
Technique Purpose Expected Outcome
UPLC-MS Purity assessment and mass confirmationA single major peak with the expected mass-to-charge ratio for the sulfamoylated peptide.[11][12]
High-Resolution MS/MS Sequence confirmation and modification site localizationFragmentation pattern consistent with the peptide sequence and the mass of the sulfamoyl group on the N-terminus or a specific amino acid side chain.[13][14]
¹H NMR Structural elucidationAppearance of new aromatic signals from the benzofuran moiety and a downfield shift of the proton attached to the sulfamoylated nitrogen.
Amino Acid Analysis Confirmation of amino acid compositionThe amino acid ratio should be consistent with the parent peptide.[12]

Troubleshooting

Problem Possible Cause Solution
Low Reaction Yield Incomplete reactionIncrease reaction time, temperature, or equivalents of the sulfonylating reagent.
Hydrolysis of sulfonyl chlorideEnsure all reagents and solvents are anhydrous.
Multiple Products Reaction at multiple sitesUse a protecting group strategy for other reactive amines.
Degradation of peptidePerform the reaction at a lower temperature.
Difficult Purification Poor separation on HPLCOptimize the HPLC gradient and column chemistry.

Safety Precautions

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DIPEA and TFA are corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • The application of sulfur-containing peptides in drug discovery. Amino Acids. [Link]

  • Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates. Current Opinion in Chemical Biology. [Link]

  • The application of sulfur-containing peptides in drug discovery. ResearchGate. [Link]

  • Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. PrepChem.com. [Link]

  • Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates. PubMed. [Link]

  • Synthesis of Sulfated Peptides. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. National Institutes of Health. [Link]

  • Resolving Sulfation Posttranslational Modifications on a Peptide Hormone using Nanopores. WUR eDepot. [Link]

  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • Synthesis of Sulfonopeptides. PubMed. [Link]

  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. ResearchGate. [Link]

  • 5-Ethyl-3-(4-Fluorophenylsulfonyl)-2-methyl-1-benzofuran. National Institutes of Health. [Link]

  • 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. National Institutes of Health. [Link]

Sources

Method

Click chemistry reactions involving derivatives of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

An Application Guide to Click Chemistry: Harnessing Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate as a Versatile Hub for Molecular Assembly Abstract The benzofuran scaffold is a privileged structure in med...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Click Chemistry: Harnessing Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate as a Versatile Hub for Molecular Assembly

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4][5] This guide details the application of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate as a central building block, or "hub," in click chemistry. We provide an in-depth exploration of two primary click-based diversification pathways: direct, SuFEx-type reactions to form sulfonamides and sulfonate esters, and conversion to a sulfonyl azide intermediate for subsequent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document serves as a comprehensive resource for researchers in drug discovery and chemical biology, offering both the theoretical basis and detailed, field-tested protocols for the synthesis of novel benzofuran derivatives.

The Core Reagent: A Privileged Scaffold with a Reactive Handle

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is an ideal starting material for library synthesis. Its molecular architecture combines two key features:

  • The Benzofuran Core: This heterocyclic motif is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Its presence provides a strong foundation for the discovery of new therapeutic agents.

  • The Aryl Sulfonyl Chloride (-SO₂Cl) Group: This functional group is a highly reliable electrophile. It is relatively stable but reacts efficiently and cleanly with a wide range of nucleophiles under mild conditions.[6] This reactivity makes it an excellent "handle" for click chemistry, particularly for reactions in the Sulfur(VI) Fluoride Exchange (SuFEx) family.[7][8]

Pathway I: Direct Nucleophilic Substitution (SuFEx-type Reactions)

The most direct application of the title compound involves its reaction with nucleophiles to form highly stable sulfonamide or sulfonate ester linkages. This transformation is a cornerstone of medicinal chemistry and aligns with the principles of click chemistry due to its high efficiency, broad scope, and simple purification.[9][10] The reaction of sulfonyl chlorides with amines or alcohols is conceptually a precursor to the more recently defined SuFEx click chemistry, which prizes the unique stability-reactivity balance of sulfonyl fluorides.[7][8][11]

Mechanistic Rationale: The "Click" Nature of Sulfonylation

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur(VI) center. An amine or alcohol attacks the sulfur atom, leading to the displacement of the chloride leaving group. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[12] This process is exceptionally reliable, tolerates a vast array of other functional groups, and consistently produces high yields, making it a "click" reaction in spirit and practice.

Application Note: Rapid Assembly of Sulfonamide and Sulfonate Ester Libraries

Sulfonamides are a critical class of pharmacophores found in antibacterial, diuretic, and anti-inflammatory drugs.[6] Sulfonate esters serve as stable mimics of phosphate esters and can act as effective leaving groups in further synthetic transformations.[13] By using the benzofuran sulfonyl chloride hub, researchers can rapidly generate large libraries of novel sulfonamides and sulfonate esters for structure-activity relationship (SAR) studies. A diverse set of commercially available primary/secondary amines and alcohols can be "clicked" onto the core scaffold, allowing for systematic exploration of the chemical space around the benzofuran core.

Experimental Protocol 1A: Synthesis of a Benzofuran Sulfonamide Derivative

This protocol describes a general procedure for the reaction of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate with a primary amine.

Materials:

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • Primary or Secondary Amine (e.g., benzylamine) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the amine (1.1 eq) dropwise, followed by the slow addition of pyridine (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Experimental Protocol 1B: Synthesis of a Benzofuran Sulfonate Ester Derivative

This protocol outlines the synthesis of a sulfonate ester via reaction with an alcohol.[13][14]

Materials:

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • Alcohol (e.g., phenol or benzyl alcohol) (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard workup reagents (as in Protocol 1A)

Procedure:

  • Combine the alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in anhydrous DCM to the stirring alcohol/base mixture.

  • Allow the reaction to stir at room temperature for 6-18 hours, monitoring by TLC.

  • Perform an aqueous workup as described in Protocol 1A (steps 5-7).

  • Purify the crude product by flash column chromatography to afford the desired sulfonate ester.

Data Presentation: Representative Library Synthesis
EntryNucleophile (R-XH)Product TypeReaction Time (h)Typical Yield (%)
1BenzylamineSulfonamide692
2MorpholineSulfonamide495
3AnilineSulfonamide1285
4PhenolSulfonate Ester1088
52-PropanolSulfonate Ester1875
Visualization: SuFEx-type Diversification Workflow

G A Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate B Amine (R¹R²NH) Pyridine/DCM A->B C Alcohol (R³OH) Et₃N/DCM A->C D Benzofuran Sulfonamide Library B->D High Yield E Benzofuran Sulfonate Ester Library C->E Robust

Caption: Workflow for library generation via SuFEx-type reactions.

Pathway II: Azide-Alkyne Cycloaddition

The most iconic click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), creates a stable triazole linkage between an azide and a terminal alkyne.[15][16] While the sulfonyl chloride cannot participate directly, it is an excellent precursor to a sulfonyl azide, which is a key component for this reaction.[17][18][19]

Mechanistic Rationale: A Two-Step "Click" Strategy
  • Formation of the Sulfonyl Azide: The sulfonyl chloride is first converted to Ethyl 5-(azidosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. This is a simple nucleophilic substitution where sodium azide (NaN₃) displaces the chloride ion.[17][18][20][21] This reaction is often rapid and high-yielding.

  • CuAAC Reaction: The resulting sulfonyl azide serves as the 1,3-dipole in the cycloaddition. In the presence of a copper(I) catalyst, it reacts exclusively with a terminal alkyne to form the 1,4-disubstituted triazole product.[15][22][23] The copper catalyst dramatically accelerates the reaction and ensures complete regioselectivity, which is a hallmark of a click reaction.[15] For biological applications where copper toxicity is a concern, the sulfonyl azide can be reacted with a strained alkyne (e.g., DBCO) in a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[24][25][][27]

Application Note: Advanced Probes and Bioconjugation

The triazole ring formed in the CuAAC reaction is exceptionally stable and serves as a rigid, inert linker. This makes the two-step strategy ideal for:

  • Bioconjugation: Linking the benzofuran scaffold to biomolecules (peptides, proteins, nucleic acids) that have been pre-functionalized with an alkyne.[28][29]

  • Fluorescent Probes: Attaching a fluorophore containing an alkyne handle.

  • Drug Delivery: Conjugating to polymers or nanoparticles for targeted delivery systems.[25]

Experimental Protocol 2A: Synthesis of the Sulfonyl Azide Intermediate

Warning: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care behind a blast shield, avoiding heat, friction, and heavy metals.[21]

Materials:

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Acetone and Water (e.g., 4:1 v/v)

  • Ice-cold water

Procedure:

  • Dissolve Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate in acetone in a round-bottom flask and cool to 0 °C.

  • In a separate flask, dissolve sodium azide (1.5 eq) in water.

  • Slowly add the aqueous sodium azide solution to the stirred acetone solution of the sulfonyl chloride.

  • Stir the reaction vigorously at 0 °C for 1 hour, then at room temperature for an additional 1-2 hours. Monitor by TLC (the product is typically more polar).

  • Upon completion, pour the reaction mixture into a larger volume of ice-cold water.

  • The sulfonyl azide product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If it oils out, extract with ethyl acetate, wash with brine, dry, and concentrate carefully at low temperature.

  • The resulting Ethyl 5-(azidosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is often used in the next step without further purification.

Experimental Protocol 2B: CuAAC Ligation

This protocol describes a general CuAAC reaction in an organic solvent. For biological applications, aqueous buffers with a water-soluble ligand like THPTA would be used.[22][28]

Materials:

  • Ethyl 5-(azidosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • Terminal Alkyne (e.g., phenylacetylene) (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.15 eq)

  • tert-Butanol and Water (1:1 v/v)

Procedure:

  • In a vial, dissolve the sulfonyl azide (1.0 eq) and the alkyne (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O.

  • In a separate microfuge tube, prepare fresh catalyst solutions: an aqueous solution of CuSO₄·5H₂O and an aqueous solution of sodium ascorbate.

  • Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The solution may turn cloudy or colored.

  • Stir the reaction at room temperature for 8-24 hours. Monitor by TLC or LC-MS.

  • After completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting triazole product by flash column chromatography.

Visualization: Azide-Alkyne Cycloaddition Workflow

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition A Benzofuran Sulfonyl Chloride B Sodium Azide (NaN₃) A->B  Nucleophilic  Substitution C Benzofuran Sulfonyl Azide B->C D Benzofuran Sulfonyl Azide E Terminal Alkyne (R-C≡CH) D->E G 1,4-Disubstituted Triazole Product E->G [3+2] Cycloaddition F Cu(I) Catalyst (CuSO₄/Ascorbate) F->E  Catalyzes

Caption: Two-step workflow for triazole synthesis via a sulfonyl azide.

Conclusion

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a powerful and versatile building block for molecular diversification using the principles of click chemistry. Its sulfonyl chloride handle allows for both direct, robust formation of sulfonamides and sulfonate esters via SuFEx-type reactions and for efficient entry into azide-alkyne cycloaddition chemistry. The protocols and strategies outlined in this guide provide a clear pathway for researchers to rapidly synthesize novel, complex, and potentially bioactive molecules for applications spanning drug discovery, chemical biology, and materials science.

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  • Recent advances in the synthesis and transformations of sulfinate esters.
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  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors.
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  • A simple method for the synthesis of sulfonic esters.
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  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
  • Protocols. baseclick GmbH.
  • The Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx): An In-depth Technical Guide. BenchChem.
  • Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society.
  • Sulfur fluoride exchange. PMC - PubMed Central.
  • CuAAC click triazole synthesis - labor
  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing).
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Click chemistry. Wikipedia.

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Technical Notes & Optimization

Troubleshooting

Identifying common side reactions and byproducts in sulfonamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during sulfonamide synthesis. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and aim to provide not just solutions, but also the underlying rationale to empower your research and development.

I. Introduction to Sulfonamide Synthesis

Sulfonamides are a critical class of compounds with a wide range of applications, most notably in pharmaceuticals.[1][2] The most common and direct method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][3][4][5] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will dissect these common pitfalls and provide actionable strategies for mitigation.

II. Troubleshooting Common Side Reactions and Byproducts

This section addresses the most frequently encountered challenges in sulfonamide synthesis in a question-and-answer format, providing both diagnostic advice and preventative measures.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, and my primary amine starting material is being consumed faster than expected. What is likely happening?

A1: This is a classic sign of di-sulfonylation, a common side reaction when using primary amines.

Causality: After the initial formation of the desired monosulfonamide, the nitrogen atom can still be nucleophilic enough to react with a second molecule of the sulfonyl chloride. This is particularly prevalent if the reaction conditions are too harsh or if there is an excess of the sulfonylating agent. The resulting di-sulfonylated product is often more nonpolar than the desired product and can complicate purification.

Q2: I've noticed a significant amount of a water-soluble, acidic impurity in my crude product. What could this be?

A2: You are likely observing the hydrolysis of your sulfonyl chloride starting material.

Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid.[6][7][8] This sulfonic acid is unreactive towards the amine under typical sulfonamide synthesis conditions and represents a loss of your key electrophile, leading to lower yields.[6][8] The reaction is often exothermic and can be accelerated by the presence of a base.[9]

Troubleshooting & Prevention:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and consider storing them over molecular sieves.[6][7]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize exposure to atmospheric moisture.[6][7]

  • Reagent Quality: Use a freshly opened bottle of the sulfonyl chloride or purify it before use if it has been stored for an extended period.[6]

Q3: My reaction mixture has several unidentified spots on the TLC plate, and purification is proving difficult. What other side reactions should I consider?

A3: Beyond di-sulfonylation and hydrolysis, several other side reactions can occur, depending on your specific substrates and conditions.

  • Self-Condensation of Amines: Some amines, particularly those that are highly nucleophilic or sterically unhindered, can potentially self-condense under certain conditions, leading to oligomeric byproducts.

  • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with your amine in reacting with the sulfonyl chloride, leading to the formation of sulfonate esters.

  • Formation of Diaryl Sulfone: During the synthesis of the sulfonyl chloride itself via chlorosulfonation, the formation of a diaryl sulfone byproduct can occur, especially with an insufficient excess of the chlorosulfonating agent.[10] If this impurity is carried over, it will persist in your final product.

III. Analytical and Purification Strategies

Effectively identifying and removing byproducts is crucial for obtaining pure sulfonamides. This section outlines key experimental protocols.

Identifying Byproducts: A Multi-Technique Approach

A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification of byproducts.[11]

Technique Purpose Typical Observations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and purity.[11]Starting materials, product, and byproducts will have different Rf values. Di-sulfonylated products are typically less polar (higher Rf) than the monosulfonamide. Sulfonic acids are highly polar and often remain at the baseline.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and separation of components.[11]Provides retention times for each component and allows for quantification of their relative amounts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Determination of molecular weights of byproducts.[11]Crucial for identifying unknown impurities by providing their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and impurities.[11]¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for the confirmation of the desired structure and the identification of byproduct structures.
Experimental Protocol: Monitoring a Sulfonamide Synthesis via TLC
  • Prepare the TLC Plate: Use a silica gel plate with a fluorescent indicator.

  • Spot the Plate: Apply small spots of your starting amine, sulfonyl chloride, and the reaction mixture at different time points.

  • Develop the Plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate).

  • Visualize the Plate: View the developed plate under a UV lamp (254 nm).[12] Staining with an agent like potassium permanganate or iodine can also be used for visualization.

  • Analyze the Results: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The presence of additional spots suggests the formation of byproducts.

Purification Strategies

The choice of purification method depends on the properties of the desired sulfonamide and its impurities.

Method Principle Best For Removing
Recrystallization Difference in solubility between the product and impurities in a given solvent.[11]Solid byproducts with different solubility profiles.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Byproducts with different polarities (e.g., nonpolar di-sulfonylated byproduct from the more polar monosulfonamide).
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquids.[11]Water-soluble impurities like sulfonic acids and salts.
Acid-Base Extraction Exploiting the acidic or basic nature of the product and impurities to move them between aqueous and organic phases.Acidic (sulfonic acid) or basic (unreacted amine) impurities.

IV. Visualizing Reaction Pathways

To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key chemical transformations.

Desired Sulfonamide Formation

G cluster_reactants Reactants cluster_products Products Amine Primary/Secondary Amine (R-NH2 / R2NH) Sulfonamide Desired Sulfonamide (R-NH-SO2R' / R2N-SO2R') Amine->Sulfonamide Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, TEA) Salt Base-HCl Salt Base->Salt HCl HCl

Caption: General scheme for sulfonamide synthesis.

Common Side Reactions

G cluster_reactants Reactants cluster_products Products & Byproducts SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) MonoSulfonamide Monosulfonamide (R-NH-SO2R') SulfonylChloride->MonoSulfonamide Desired Reaction DiSulfonamide Di-sulfonylation Byproduct (R-N(SO2R')2) SulfonylChloride->DiSulfonamide SulfonicAcid Sulfonic Acid Byproduct (R'-SO3H) SulfonylChloride->SulfonicAcid Hydrolysis Water Water (H2O) Water->SulfonicAcid PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->MonoSulfonamide MonoSulfonamide->DiSulfonamide Further Reaction

Caption: Competing side reactions in sulfonamide synthesis.

V. Conclusion

A thorough understanding of potential side reactions is paramount for the successful synthesis of sulfonamides. By implementing rigorous experimental techniques, utilizing appropriate analytical methods for monitoring and characterization, and selecting suitable purification strategies, researchers can overcome these common challenges. This guide provides a framework for troubleshooting and optimizing your sulfonamide synthesis, ultimately leading to higher yields and purer products.

VI. References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.

  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.

  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • Sulfonamide purification process. Google Patents.

  • Synthesis of Sulfonamides. Books.

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.

  • Analysis of sulfonamides. Slideshare.

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.

  • Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Canadian Science Publishing.

  • Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. Benchchem.

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. MDPI.

  • Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. ACS Publications.

  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. RSC Publishing.

  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Benchchem.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • Preparation of sulfonamides from N-silylamines. PMC - NIH.

  • Amines as Nucleophiles. Chemistry LibreTexts.

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate.

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.

Sources

Optimization

Technical Support Center: Maximizing Yield in Reactions with Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Prepared by: The Office of the Senior Application Scientist Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting and optimizing reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting and optimizing reactions involving Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. The inherent reactivity of this sulfonyl chloride makes it a powerful building block, particularly for the synthesis of novel sulfonamides and sulfonate esters. However, this same reactivity presents challenges that can lead to diminished yields.[1]

This document moves beyond standard protocols to address the mechanistic "why" behind common issues, providing you with the expert insights needed to diagnose problems and systematically improve your reaction outcomes.

Part 1: Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most common initial challenges encountered when working with Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate.

Q1: My sulfonamide formation reaction has a very low yield. What are the most critical factors I should investigate first?

A1: Low yield in a sulfonylation reaction is most often traced back to one of three areas: reagent integrity, moisture contamination, or suboptimal reaction conditions. Before re-running the reaction, we recommend a systematic check of the following critical parameters.

Initial Troubleshooting Checklist

ParameterPotential Cause of Low YieldRecommended Verification & Action
Reagent Quality Sulfonyl Chloride Degradation: The primary culprit is often the hydrolysis of the sulfonyl chloride to its corresponding, unreactive sulfonic acid due to ambient moisture.[2][3]Use a freshly opened bottle of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate or confirm its purity via NMR or titration before use. Store under an inert atmosphere (Argon or Nitrogen) and tightly sealed.
Amine/Alcohol Impurity: The nucleophile may be impure or contain non-reactive salts (e.g., carbamates from CO₂ absorption by amines).Verify the purity of your amine or alcohol. If it's a solid, ensure it is dry. If it's a liquid, consider distillation or drying over appropriate agents.
Moisture Control Wet Solvents/Glassware: Trace amounts of water in the reaction solvent or on the glassware surface will rapidly hydrolyze the sulfonyl chloride.[4]Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all glassware is oven-dried or flame-dried immediately before use.
Reaction Conditions Inadequate Base: An insufficient amount or inappropriate choice of base fails to effectively scavenge the HCl generated, which can protonate the amine nucleophile, rendering it unreactive.Ensure at least a stoichiometric amount of a suitable non-nucleophilic base (e.g., triethylamine, pyridine) is used, typically 1.1-1.5 equivalents. The base must also be anhydrous.[2]
Incorrect Temperature: The reaction is exothermic. Running it at too high a temperature can promote side reactions, while too low a temperature may slow the reaction rate unnecessarily.The standard starting point is to perform the addition of the sulfonyl chloride at 0 °C and then allow the reaction to warm to room temperature.[5]
Atmosphere: Performing the reaction open to the air introduces moisture and oxygen, which can degrade reagents.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation.[2]
Q2: How can I be sure my starting sulfonyl chloride is of high quality before starting my experiment?

A2: Verifying the integrity of your Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a crucial first step. A multi-technique approach is recommended for a comprehensive assessment.[6]

Recommended Analytical Techniques for Quality Control

TechniquePrimary ApplicationKey Indicators to Observe
¹H NMR Spectroscopy Structural Elucidation & PurityIn an aprotic solvent like CDCl₃, look for the absence of a broad peak corresponding to the sulfonic acid proton (R-SO₃H), which would indicate hydrolysis. The integral ratios of the benzofuran, methyl, and ethyl ester protons should be consistent with the structure.
IR Spectroscopy Functional Group IdentificationThe presence of strong, characteristic absorption bands for the S=O stretches (typically ~1370 cm⁻¹ and ~1180 cm⁻¹) and the S-Cl stretch is a key indicator of the intact sulfonyl chloride group.[6]
Titrimetry Quantitative Purity AssessmentA simple and accurate method involves reacting a known quantity of the sulfonyl chloride with a nucleophile (like an amine or alcohol in excess) and then back-titrating the generated HCl with a standardized base. This provides a direct measure of the active sulfonyl chloride content.
Q3: I am using a primary amine and see a second, less polar spot on my TLC. What could this be?

A3: When reacting Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate with a primary amine (R-NH₂), the formation of a disulfonated byproduct (R-N(SO₂-Benzofuran)₂) is a common side reaction, especially if the reaction conditions are not carefully controlled.[1] This occurs when the initially formed secondary sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

To minimize disulfonamide formation:

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at 0 °C. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the initial reaction with the more nucleophilic primary amine.

  • Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes hinder the second sulfonylation step due to steric hindrance.

Q4: How does the choice of solvent and base impact my reaction yield?

A4: The solvent and base are not passive components; they actively influence reaction kinetics and selectivity. The primary role of the base is to neutralize the HCl byproduct. The solvent must dissolve the reactants while remaining inert.

Comparison of Common Solvent & Base Systems

BaseSolventAdvantagesDisadvantages & Considerations
Pyridine Dichloromethane (DCM), ChloroformOften acts as both a base and a nucleophilic catalyst, potentially accelerating the reaction.Can be difficult to remove during workup. Its nucleophilicity can sometimes lead to side reactions.
Triethylamine (TEA) Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Strong, non-nucleophilic base. Forms triethylammonium chloride salt, which often precipitates, driving the reaction forward.[5] Easy to remove under vacuum.The salt precipitate can sometimes make the reaction mixture difficult to stir. Must be pure and dry.
Diisopropylethylamine (DIPEA) Dichloromethane (DCM), Tetrahydrofuran (THF)Sterically hindered, making it highly non-nucleophilic. Useful for sensitive substrates or to prevent side reactions like disulfonylation.More expensive than TEA. The resulting ammonium salt is more soluble, which can make workup slightly more challenging.

Part 2: In-Depth Optimization & Experimental Protocols

Moving from diagnosis to action, this section provides detailed workflows for reaction execution, monitoring, and product isolation, designed to maximize your yield.

Workflow Diagram: A Systematic Approach to Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G cluster_conditions A Low Yield Detected ( < 70%) B Step 1: Verify Reagent Integrity A->B C Check Sulfonyl Chloride (NMR, IR, Titration) B->C D Check Amine/Alcohol (Purity, Dryness) B->D E Check Solvent & Base (Anhydrous Grade) B->E F Step 2: Optimize Reaction Conditions C->F D->F E->F G Implement Protocol 1: Controlled Sulfonylation F->G H Monitor Progress (TLC/HPLC - Protocol 2) G->H I Step 3: Refine Workup & Purification H->I J Implement Protocol 3: Yield-Maximizing Workup I->J K Yield Improved? J->K L SUCCESS: Document Optimized Procedure K->L Yes M Consult Further: Consider Alternative Catalysis or Activation Methods K->M No

Caption: Systematic workflow for troubleshooting low reaction yields.

Protocol 1: Optimized General Procedure for Sulfonamide Synthesis

This protocol details a robust procedure for reacting Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate with a generic primary or secondary amine, incorporating best practices for yield maximization.

Materials:

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • Amine (Primary or Secondary, 1.1 eq)

  • Triethylamine (TEA, 1.5 eq, distilled)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Separately, dissolve Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 15-20 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress using TLC or HPLC (see Protocol 2) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

  • Workup: Once complete, proceed to the workup and purification as described in Protocol 3.

Protocol 2: Guide to Reaction Monitoring by TLC

Effective reaction monitoring is key to determining the optimal reaction time and identifying the formation of byproducts.

  • Plate Preparation: On a silica gel TLC plate, draw an origin line in pencil. Mark three lanes: 'SM' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).

  • Spotting:

    • SM Lane: Spot a dilute solution of your starting sulfonyl chloride.

    • R Lane: Using a capillary, spot the reaction mixture.

    • C Lane: Spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes is a good starting point).

  • Visualization: Visualize the plate under a UV lamp.

  • Interpretation:

    • The reaction is complete when the spot corresponding to the sulfonyl chloride in the 'R' and 'C' lanes has disappeared.

    • The appearance of a new, typically higher Rf spot (for sulfonamides) indicates product formation.

    • A spot remaining at the origin often corresponds to the hydrolyzed sulfonic acid byproduct.

Protocol 3: Yield-Maximizing Workup and Purification

Product loss frequently occurs during the workup phase. This procedure is designed to minimize such losses.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species and dissolve the ammonium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with more DCM if necessary.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess amine and base)

      • Saturated aqueous NaHCO₃ (to remove any acidic byproducts)

      • Brine (to initiate drying)

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This is the preferred method for large scales as it minimizes loss.

    • Column Chromatography: If crystallization is not effective, purify the crude material via flash column chromatography on silica gel using an appropriate eluent system identified during TLC monitoring.

Part 3: Understanding the Core Chemistry

A deeper understanding of the reaction mechanism and the factors influencing it is essential for advanced troubleshooting.

Competing Reaction Pathways

The primary challenge in sulfonylation reactions is the competition between the desired nucleophilic attack by the amine/alcohol and the undesired attack by water.

G Start Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate (Electrophile) Product Desired Sulfonamide Product Start->Product Desired Pathway (Anhydrous Conditions) Byproduct Unreactive Sulfonic Acid (Yield Loss) Start->Byproduct Side Reaction (Moisture Present) Amine R₂NH (Nucleophile) Amine->Product Water H₂O (Contaminant Nucleophile) Water->Byproduct

Caption: Competing pathways for the sulfonyl chloride reactant.

The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by even weak nucleophiles like water.[3] Ensuring the reaction is conducted under strictly anhydrous conditions is the most effective way to favor the desired pathway and maximize yield.[2] The mechanism is generally considered to be a nucleophilic substitution at the sulfur center.[7]

References
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
  • Preparation of sulfonamides from N-silylamines. PMC - NIH.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • What is the use of sulfonyl chloride? Quora.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Publications.
  • Sulfonation of Benzene & Desulfonation Reaction Mechanism. The Organic Chemistry Tutor.
  • Sulfonyl halide. Wikipedia.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
  • Sulfuryl chloride. Wikipedia.
  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC - NIH.
  • Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS). Benchchem.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry.

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Troubleshooting

Optimizing reaction conditions (solvent, temperature, base) for couplings with aliphatic amines

Welcome to the Technical Support Center for optimizing cross-coupling reactions with aliphatic amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions with aliphatic amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information and practical troubleshooting advice in a readily accessible question-and-answer format. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with a primary aliphatic amine is giving low to no yield. What are the most common culprits?

Low or no product yield is a frequent issue, often stemming from several factors. The most common causes include an inactive catalyst, improper ligand choice, an inappropriate base, or poor substrate reactivity. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1] For primary aliphatic amines, a known undesired pathway is β-hydride elimination from the Pd-amide intermediate, which leads to the formation of a hydrodehalogenated arene side product instead of the desired coupled product.[2][3]

Q2: How do I select the right ligand for my aliphatic amine coupling?

Ligand selection is critical and highly dependent on the amine nucleophile.[1] For primary aliphatic amines, ligands like BrettPhos are often effective.[1] For secondary amines, RuPhos is a good starting point.[1] In challenging couplings, such as those involving sterically hindered or heteroaryl amines, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[1] The ligand's role is to stabilize the palladium catalyst, promote the formation of a monoligated Pd(0) complex, facilitate oxidative addition, and encourage the final C-N bond formation via reductive elimination.[2][3]

Q3: What is the role of the base in the reaction, and how do I choose the correct one?

The base is essential for deprotonating the amine in the catalytic cycle.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for couplings with aliphatic amines.[1][4] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often necessitating higher reaction temperatures.[1] The physical properties of the base, such as particle size, can also affect the reaction rate.[1]

Q4: Can the solvent choice really make or break my reaction?

Absolutely. The solvent must be anhydrous and degassed to prevent catalyst deactivation. Common choices include ethereal solvents like dioxane, THF, and toluene.[5] The solvent's primary role is to solubilize the reactants and catalyst. Insolubility is a common, and often underestimated, reason for reaction failure.[5] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst by coordinating to it.[5]

Q5: I'm seeing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation (Ar-X → Ar-H) is a common side reaction where the aryl halide is reduced instead of coupling. This is particularly prevalent with primary aliphatic amines due to competitive β-hydride elimination.[3][6] To minimize this, consider the following:

  • Ligand Choice: Employing bulkier and more electron-donating ligands can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[6]

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired coupling.[6]

  • Base Selection: Changing the base can also influence the reaction pathway.[6]

Troubleshooting Guide: From Problem to Solution

Problem 1: Low Conversion/No Reaction

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows mostly starting material.

Systematic Troubleshooting Workflow:

Decision-Making Workflow for Low Conversion.

In-depth Analysis:

  • Catalyst Inactivity: The active Pd(0) catalyst may not be forming efficiently. Modern palladacycle precatalysts are often more reliable than older sources like Pd(OAc)₂ because they form the active LPd(0) species more cleanly.[1] Ensure your solvent and reagents are scrupulously dry and deoxygenated, as both water and oxygen can deactivate the catalyst.

  • Sub-optimal Ligand: The ligand is not just an additive; it's a crucial component of the catalytic system. Its steric and electronic properties dictate the catalyst's reactivity and stability.[2][3] For aliphatic amines, which can be challenging substrates, using a well-established, bulky, and electron-rich phosphine ligand is often necessary.

  • Incorrect Base/Temperature Combination: The pKa of the base must be sufficient to deprotonate the amine, but excessively strong bases can lead to side reactions with sensitive functional groups.[4] The reaction may also be kinetically slow at lower temperatures. A systematic increase in temperature can sometimes be all that is needed to drive the reaction to completion.[1]

Problem 2: Formation of Significant Side Products

Your starting materials are being consumed, but you are isolating a mixture of products, complicating purification and lowering the yield of your desired compound.

Common Side Reactions and Solutions:

Side ProductPlausible CauseProposed Solution
Hydrodehalogenation (Ar-H) β-hydride elimination from the Pd-amide intermediate, especially with primary aliphatic amines.[2][3]Use a bulkier, more electron-donating ligand to favor reductive elimination.[6] Lowering the reaction temperature can also be beneficial.[6]
Aryl-Aryl Homocoupling (Ar-Ar) Can be promoted by certain catalyst systems and reaction conditions.Optimize catalyst loading and reaction temperature. A thorough screening of conditions may be required.[1]
Di-arylation of Primary Amine (Ar₂NH) The product of the initial coupling (ArNHR) can compete with the starting amine for the aryl halide.The choice of ligand is key to achieving selectivity. For example, specific ligands have been designed to favor mono-arylation.[7] Adjusting the stoichiometry of the amine may also help.

Visualizing the Competing Pathways:

Competing Reaction Pathways in C-N Coupling.

Problem 3: Reaction Incompatibility with Functional Groups

Your substrate contains sensitive functional groups (e.g., esters, nitriles) that are not surviving the reaction conditions.

Strategies for Functional Group Tolerance:

  • Base Selection: This is the most critical parameter. For base-sensitive substrates, strong alkoxide bases should be avoided. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice, although they may require higher reaction temperatures.[1] For particularly sensitive five-membered heteroarenes, a moderate-strength base like sodium trimethylsilanolate (NaOTMS) has been shown to be effective in preventing decomposition.[4][8]

  • Temperature Control: Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate can help preserve sensitive functionalities.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of certain functional groups. Screening different solvents may reveal a system that is more compatible with your substrate.

Optimizing Key Reaction Parameters: A Data-Driven Approach

Solvent Selection Guide

The choice of solvent is crucial for ensuring all reaction components are in solution.[5]

Solvent ClassExamplesBoiling Point (°C)Key Considerations
Aromatic Toluene, Xylene111 / ~140Commonly used, good balance of solubility and high boiling point.[6]
Ethereal 1,4-Dioxane, THF, 2-MeTHF, CPME101 / 66 / 80 / 106Frequently used, but dioxane is a solvent to be avoided if possible due to safety concerns.[6]
Alcoholic t-BuOH, t-AmOH82 / 102Can be suitable for polar substrates.[5][6]
Polar Aprotic DMF, DMSO153 / 189Useful for substrates with poor solubility in other solvents, but can sometimes coordinate to the catalyst.[6]
Base Selection Guide

The strength of the base (indicated by the pKa of its conjugate acid) is a key factor in successful C-N coupling.

BasepKa of Conjugate AcidCommon Applications & Notes
Sodium tert-butoxide (NaOtBu) ~19A very strong and commonly used base, particularly effective for less acidic amines like aliphatic amines.[4][5]
Potassium tert-butoxide (KOtBu) ~19Similar in strength and application to NaOtBu.[2]
LHMDS ~26A strong, non-nucleophilic base that is also frequently employed.
Cesium Carbonate (Cs₂CO₃) ~10A weaker base, useful for substrates with base-sensitive functional groups.[4] Often requires higher temperatures.
Potassium Phosphate (K₃PO₄) ~12Another weaker base option for sensitive substrates.[1]
DBU ~12A soluble organic base that can be advantageous in certain systems, though its role can be complex.[5][9]

pKa values are approximate and can vary with the solvent.[10]

Temperature Optimization

Temperature is a critical parameter that influences reaction rate and selectivity.

  • Starting Point: Many Buchwald-Hartwig aminations are initially screened at temperatures between 80-110 °C.

  • Low Reactivity: If the reaction is sluggish, a stepwise increase in temperature (e.g., in 10 °C increments) can be effective.[1]

  • Side Reactions: If significant side product formation is observed, lowering the temperature may improve selectivity by favoring the desired reaction pathway.[6]

  • Microwave Chemistry: For high-throughput optimization or to accelerate slow reactions, microwave heating can be a powerful tool, often allowing for higher temperatures and significantly reduced reaction times.[7]

High-Throughput Experimentation for Rapid Optimization

For complex systems or when a deep understanding of reaction parameters is required, high-throughput experimentation (HTE) is an invaluable tool.[11][12] HTE allows for the rapid screening of multiple catalysts, ligands, bases, and solvents in parallel, generating a large dataset that can be used to identify the optimal reaction conditions quickly.[11][12][13]

Workflow for High-Throughput Screening:

HTE_Workflow A Define Substrates (Aryl Halide & Amine) B Select Variables for Screening (e.g., 4 Ligands, 3 Bases, 2 Solvents) A->B C Design 96-Well Plate Array (24 unique conditions in quadruplicate) B->C D Automated or Manual Reagent Dispensing C->D E Reaction Incubation (Controlled Heating & Stirring) D->E F Parallel Workup & Quenching E->F G High-Throughput Analysis (e.g., LC-MS, GC-MS) F->G H Data Analysis & Visualization (Identify Optimal Conditions) G->H I Scale-up of Best Condition H->I

High-Throughput Experimentation (HTE) Workflow.

General Experimental Protocol

This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 mmol)

  • Aliphatic amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), add the aryl halide, palladium precatalyst, and base to the oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum. If not using a glovebox, purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the aliphatic amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring its progress by a suitable analytical technique (TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water or saturated aqueous ammonium chloride.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed. [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed - NIH. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • pka bases.cdx. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry | Organic Process Research & Development - ACS Publications. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - ResearchGate. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Optimization of the temperature for the coupling reaction a - ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. [Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - ACS Publications. [Link]

  • Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters - ChemRxiv. [Link]

  • Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters - ChemRxiv. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. [Link]

  • Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]

  • The pKa Table Is Your Friend - Master Organic Chemistry. [Link]

Sources

Optimization

Challenges in the scale-up synthesis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate derivatives

Technical Support Center: Synthesis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate Derivatives A Guide for Researchers and Process Chemists Welcome to the technical support center for the synthesis and s...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate Derivatives

A Guide for Researchers and Process Chemists

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this demanding synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of this process.

The chlorosulfonation of aromatic compounds, particularly heteroaromatics like benzofurans, is a powerful transformation for creating versatile intermediates used in the development of pharmaceuticals.[1] However, the scale-up of this reaction is fraught with challenges, primarily due to the highly reactive and hazardous nature of chlorosulfonic acid (ClSO₃H) and the potential for side reactions.[2][3] This document provides a structured approach to troubleshooting and process optimization.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Q1: Why is my yield of the desired sulfonyl chloride product consistently low?

Low yield is a frequent issue that can stem from several factors, from reaction kinetics to post-reaction workup.

Potential Causes & Solutions:

  • Incomplete Reaction: The electrophilic substitution may not have gone to completion.

    • Expert Insight: Chlorosulfonic acid often serves as both the reagent and the solvent. An insufficient excess can lead to an incomplete reaction. For many substrates, a significant excess (e.g., 5-10 equivalents) is necessary to drive the reaction to completion.[1][3]

    • Solution: Increase the equivalents of chlorosulfonic acid. A design of experiments (DOE) approach can help identify the optimal ratio for your specific derivative.[1] Also, consider extending the reaction time or moderately increasing the temperature after the initial addition, while carefully monitoring for decomposition.

  • Product Hydrolysis during Workup: The primary cause of yield loss is often the hydrolysis of the target sulfonyl chloride to the corresponding sulfonic acid during the aqueous quench.

    • Expert Insight: Sulfonyl chlorides are highly susceptible to hydrolysis, especially at elevated temperatures or non-acidic pH. The quenching step is the most critical point for this side reaction.

    • Solution: The quench must be performed under controlled conditions. Always add the reaction mixture slowly to a large volume of crushed ice or ice-cold water. Never add water to the reaction mixture, as this will cause a violent, localized exotherm, leading to rapid hydrolysis and a safety hazard.[4][5] Maintaining a low temperature (<5 °C) throughout the quench and filtration is paramount.

  • Substrate or Product Degradation: The harsh, strongly acidic conditions can lead to the decomposition of the benzofuran ring or other sensitive functional groups.

    • Solution: Maintain strict temperature control throughout the substrate addition. The initial addition of the benzofuran substrate to chlorosulfonic acid should be done portion-wise at a low temperature (e.g., -20 °C to 0 °C) to manage the initial exotherm.[1][3] After the addition is complete, the reaction can be allowed to slowly warm or be gently heated if required.

Q2: I'm observing a significant amount of a water-soluble byproduct. How can I identify and minimize it?

This byproduct is almost certainly the corresponding sulfonic acid, formed from the hydrolysis of your target sulfonyl chloride.

Identification & Mitigation:

  • Identification: The sulfonic acid is much more polar than the sulfonyl chloride. It can be identified by HPLC analysis, where it will have a shorter retention time.[1] You can also confirm its presence by LC-MS.

  • Minimization Strategy:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened bottle of chlorosulfonic acid, as it is hygroscopic.

    • Optimized Quench: As detailed in Q1, a carefully controlled, cold quench is essential. The product often precipitates as a solid. It should be filtered quickly and washed with cold water to remove residual acids.

    • Solvent Extraction: After quenching, if the product does not precipitate, perform an extraction with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) at low temperatures. The sulfonic acid will preferentially remain in the aqueous layer.

Q3: My final product is difficult to purify and often appears as a dark, oily solid. What can I do?

Purification is challenging due to the presence of the sulfonic acid impurity and potential tar formation from decomposition.

Purification & Process Improvements:

  • Crystallization: Recrystallization is the preferred method for purification. Finding a suitable solvent system is key. Often, a non-polar solvent like cyclohexane or heptane, sometimes with a small amount of a more polar co-solvent, can yield pure crystals.[6]

  • Chemical Conversion: If separating the sulfonyl chloride from the sulfonic acid proves intractable, consider a derivatization strategy. The crude mixture can be reacted directly with an amine (e.g., ammonia, a primary amine) to form the corresponding sulfonamide. Sulfonamides are typically much more stable, crystalline, and easier to purify by chromatography or recrystallization than their sulfonyl chloride precursors.[7][8]

  • Preventing Tar Formation: Dark coloration indicates decomposition.

    • Expert Insight: This is often caused by "hot spots" in the reactor due to poor mixing on a larger scale.[3] The exothermic reaction requires efficient heat dissipation.

    • Solution: Ensure vigorous and efficient stirring. For scale-up, use a reactor with a suitable agitator design (e.g., pitched-blade turbine) and a jacket for cooling. The substrate should be added slowly and sub-surface if possible to ensure rapid dispersion.[3]

Frequently Asked Questions (FAQs)

Q1: What are the absolute most critical safety protocols for handling chlorosulfonic acid (CSA) at scale?

Chlorosulfonic acid is highly corrosive, a powerful lachrymator, and reacts violently with water.[9] Safety is the highest priority.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber or neoprene), a lab coat or acid-resistant apron, and closed-toe shoes.[4][10]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood. For larger scales, a closed reactor system with a dedicated off-gas scrubber is mandatory to neutralize the HCl gas evolved during the reaction and quench.[3][5]

  • Water Reactivity: NEVER allow contact with water or moisture. This reaction is extremely violent and releases large quantities of corrosive hydrogen chloride and sulfuric acid fumes.[5][9] Ensure all equipment is scrupulously dry.

  • Emergency Procedures: Have an emergency plan. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] Ensure safety showers and eyewash stations are accessible. A neutralizing agent for spills, like sodium bicarbonate or soda ash, should be readily available.[10]

Q2: How can I effectively monitor the reaction progress during scale-up?

Real-time monitoring is crucial for process control and optimization.

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method. A small aliquot of the reaction mixture is carefully taken and quenched in a known volume of a suitable solvent (e.g., acetonitrile/water). The sample is then analyzed to determine the ratio of starting material, sulfonyl chloride product, and sulfonic acid byproduct.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the disappearance of starting material and the appearance of product signals in the aromatic region. A quenched and worked-up sample is required for analysis.[11]

  • Thin Layer Chromatography (TLC): While feasible for a qualitative check, TLC is less reliable due to the high reactivity and polarity of the compounds, which can lead to streaking on the plate.

Analytical Technique Pros Cons
HPLC Quantitative, accurate, separates product from byproducts.[1]Requires specialized equipment, sample workup is necessary.
NMR Provides structural confirmation, can be quantitative.[11]Less sensitive than HPLC, requires careful sample prep.
TLC Fast, simple, good for a quick qualitative check.Not quantitative, prone to streaking with acidic samples.
Q3: What are the key parameters to consider when transitioning from a lab-scale batch to a pilot-plant scale?

Scaling up this reaction introduces significant challenges related to mass and heat transfer.

  • Thermal Management: The reaction is highly exothermic. A pilot-plant reactor must have an efficient cooling system to maintain the desired temperature profile. The surface-area-to-volume ratio decreases upon scale-up, making heat removal more difficult.[3]

  • Mixing and Agitation: Efficient mixing is critical to avoid localized heating and ensure uniform reaction conditions. The choice of reactor and agitator design is paramount to handle the potentially viscous slurry.[2][3]

  • Reagent Addition Rate: The rate of addition of the benzofuran substrate must be carefully controlled to match the reactor's cooling capacity. Automated dosing systems are recommended for precise control and safety.[3]

  • Off-Gas Management: The reaction generates a significant amount of HCl gas. A robust off-gas scrubbing system containing a caustic solution (e.g., NaOH) is essential to neutralize these corrosive fumes before venting.[3]

  • Flow Chemistry as an Alternative: For large-scale production, continuous flow chemistry offers significant advantages in safety and control. It allows for better management of exotherms due to the small reaction volume at any given time and provides more consistent product quality.[1][2]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Chlorosulfonation (Lab Scale)

Disclaimer: This is a representative protocol and must be adapted and optimized for the specific substrate and scale. A thorough risk assessment must be conducted before proceeding.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add chlorosulfonic acid (8.0 eq.).

  • Cooling: Cool the flask to -25 °C in a suitable cooling bath (e.g., cryocool or dry ice/acetone).[3]

  • Substrate Addition: Dissolve the Ethyl 3-methyl-1-benzofuran-2-carboxylate derivative (1.0 eq.) in a minimal amount of a suitable inert solvent (e.g., dichloromethane, if necessary) or add it neat if it is a liquid. Add the substrate dropwise or portion-wise via the dropping funnel, ensuring the internal temperature does not rise above -20 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a designated period (e.g., 10-30 minutes). The reaction may then be slowly allowed to warm to room temperature or heated to reflux, depending on the substrate's reactivity.[3]

  • Monitoring: Monitor the reaction's progress using a suitable analytical method (e.g., HPLC) by quenching a small aliquot in an ice/acetonitrile mixture.

  • Work-up (Quench): Once the reaction is complete, pour the reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice.

  • Isolation: The solid product is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral, and then dried under vacuum. If the product is an oil, it is extracted with an organic solvent.

Diagram 1: General Synthesis and Workup Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase A 1. Charge Reactor with Chlorosulfonic Acid B 2. Cool Reactor (-25°C to 0°C) A->B C 3. Slow Addition of Benzofuran Substrate B->C D 4. Controlled Reaction (Stirring, Temp Monitoring) C->D E 5. Quench Reaction Mixture into Ice-Cold Water D->E Reaction Complete F 6. Filter Precipitated Solid OR Extract with Solvent E->F G 7. Wash with Cold Water F->G H 8. Dry Product Under Vacuum G->H I Pure Sulfonyl Chloride H->I G Start Problem: Low Isolated Yield CheckSM Analyze crude product by HPLC/NMR. Is starting material present? Start->CheckSM CheckSA Is the sulfonic acid byproduct the major component? CheckSM->CheckSA  No IncompleteRxn Action: Incomplete Reaction • Increase CSA equivalents • Increase reaction time/temp CheckSM->IncompleteRxn  Yes MechLoss Is the crude yield also low with no major impurities? CheckSA->MechLoss  No Hydrolysis Action: Product Hydrolysis • Improve quench (lower temp) • Use anhydrous reagents • Work under N₂ atmosphere CheckSA->Hydrolysis  Yes Degradation Action: Degradation/Loss • Check for tarring • Improve temperature control • Optimize quench/extraction MechLoss->Degradation  Yes

Caption: A decision tree to diagnose the root cause of low product yield.

References

  • Cremlyn, R. J., Lynch, J. M., & Swinbourne, F. J. (n.d.). THE REACTION OF SOME SUBSTITUTED BENZILS AND HETEROCYCLIC ANALOGS WITH CHLOROSULFONIC ACID. Phosphorus, Sulfur, and Silicon and the Related Elements, 57(3-4), 265-274. [Link]

  • Beutner, G. L., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1547. [Link]

  • SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid Handbook. [Link]

  • Thieme. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Electronic Theses and Dissertations. [Link]

  • DuPont. (n.d.). Chlorosulfonic Acid Safety Data Sheet. Retrieved from a non-direct source.
  • ResearchGate. (2008). A New, Mild Preparation of Sulfonyl Chlorides. Synlett. [Link]

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. [Link]

  • Organic Chemistry Portal. (n.d.). S-Chlorinations. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • National Institutes of Health. (n.d.). 5-Chloro-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • ACS Publications. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(6), 612-614. [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • Environmental Monitoring & Analysis in East Asia. (n.d.). III Analytical Methods. [Link]

  • Wikipedia. (n.d.). Chlorosulfuric acid. [Link]

  • Analytical Challenges to Identify and Quantitate p- Chlorobenzene Sulfonic Acid in Wastewater. (n.d.). [Link]

  • Google Patents. (2013).
  • National Institutes of Health. (2011). 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. [Link]

  • ResearchGate. (2009). Chlorosulfonic Acid. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • ResearchGate. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wiley Online Library. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(42), 13865-13869. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • PubMed. (2007). Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. European Journal of Medicinal Chemistry, 42(7), 986-996. [Link]

  • ResearchGate. (2024). Efficient Scale-Up of Benzoxazinone Derivative-Deferasirox Intermediate Synthesis: A Study on Cyanuric Chloride as a Chlorinating Agent. [Link]

  • MDPI. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. Molecules, 28(16), 6023. [Link]

  • ResearchGate. (2024). Efficient Scale-Up of Benzoxazinone Derivative-Deferasirox Intermediate Synthesis: A Study on Cyanuric Chloride as a Chlorinating Agent. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Product Mixtures

Welcome to the Technical Support Center for the purification of crude product mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude product mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the critical process of removing unreacted starting materials and other impurities. The following content is structured to address common challenges and provide in-depth, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning the purification of their crude product mixtures.

Q1: What are the primary sources of impurities in a crude reaction mixture?

A1: Impurities in a final product can originate from several sources. These include unreacted starting materials that are carried through the process, impurities already present in the initial starting materials, and byproducts from side reactions.[1] Degradation of either the starting materials or the product during the reaction or work-up can also introduce impurities.[1]

Q2: How do I select the most appropriate initial purification technique?

A2: The choice of the initial purification technique is dictated by the physical and chemical properties of your desired product and the unreacted starting material(s).[1] A general workflow for this decision-making process is outlined below.

Purification Method Selection start Crude Product Mixture product_state Is the product a solid or a liquid/oil? start->product_state solid_solubility Different solubility profiles between product and starting material? product_state->solid_solubility Solid liquid_bp Significant boiling point difference (>50-70 °C)? product_state->liquid_bp Liquid/Oil polarity Different polarities? solid_solubility->polarity No recrystallization Recrystallization solid_solubility->recrystallization Yes liquid_bp->polarity No distillation Distillation liquid_bp->distillation Yes acid_base Does starting material have acidic/basic properties? polarity->acid_base No chromatography Column Chromatography polarity->chromatography Yes extraction Acid-Base Extraction acid_base->extraction Yes further_purification Consider Further Purification (e.g., Chromatography) acid_base->further_purification No

Caption: Decision tree for selecting an initial purification technique.

Q3: What is the most effective way to remove a highly polar starting material from a non-polar product?

A3: A simple and effective method for this separation is liquid-liquid extraction.[1] You can wash an organic solution of your non-polar product with water or brine to remove the highly polar impurities.[1] Alternatively, passing the mixture through a short plug of silica gel can be effective, as the polar starting material will be retained on the silica, allowing the non-polar product to elute.[1]

Section 2: Troubleshooting Guides by Technique

This section provides detailed troubleshooting for specific issues that may arise during common purification procedures.

Crystallization & Recrystallization

Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[2][3][4] The process involves dissolving the impure solid in a hot solvent and allowing it to cool, leading to the formation of pure crystals.[2][5]

Troubleshooting Crystallization:

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated. The solution is cooling too quickly, preventing nucleation.Evaporate some of the solvent to increase the concentration and then cool again.[6] Scratch the inside of the flask with a glass rod to create nucleation sites.[5][6] Add a seed crystal of the pure product.[5]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The rate of cooling is too rapid.Reheat the solution and add more solvent to lower the saturation point, then allow it to cool more slowly.[7] Consider using a different solvent with a lower boiling point.
Low recovery of crystals. Too much solvent was used for recrystallization. The product has significant solubility in the cold solvent.Evaporate some of the solvent and re-cool the solution.[6] Cool the solution in an ice bath or refrigerator to minimize solubility.[6]
Crystallization is too rapid, trapping impurities. The solution is supersaturated. The flask is too large for the volume, leading to rapid cooling due to high surface area.Reheat the solution and add a small amount of additional solvent.[7] Transfer to a smaller flask and ensure the flask is covered to trap heat and slow cooling.[7]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[1][2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[1][9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[2][8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[3][10][11] It is widely used for purifying liquid products.[10][11]

Troubleshooting Distillation:

Problem Potential Cause(s) Solution(s)
"Bumping" or uneven boiling. Lack of boiling chips or a stir bar. Heating too rapidly.Add boiling chips or a magnetic stir bar before heating. Heat the distillation flask more gently and evenly.
Product darkens during distillation. Thermal decomposition at high temperatures.Use vacuum distillation to lower the boiling point of the product.[6][12] Ensure the heating mantle temperature is not excessively high.[6]
Low recovery of product. Hold-up in the distillation apparatus. Loss of volatile product. Incomplete transfer of the crude product.Allow the apparatus to cool completely before dismantling to recover any condensed product.[6] Ensure all joints are properly sealed. Rinse the reaction flask with a suitable solvent and add it to the distillation flask.[6]
Poor separation of components. Insufficient difference in boiling points for simple distillation. Heating rate is too high.Use a fractionating column for components with closer boiling points (fractional distillation). Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.[6]

Experimental Protocol: Simple Distillation

  • Apparatus Assembly: Assemble the distillation apparatus with a distillation flask, condenser, and receiving flask. Ensure all glassware is dry.

  • Sample Placement: Place the crude liquid product into the distillation flask with a magnetic stir bar or boiling chips.

  • Heating: Gently heat the distillation flask.

  • Collection: Collect the distillate that condenses at the boiling point of the desired product.

  • Completion: Stop the distillation when the temperature begins to drop or when most of the liquid has been distilled.

Distillation Workflow start Crude Liquid Product setup Assemble Distillation Apparatus start->setup add_crude Add Crude Product and Boiling Chips/Stir Bar setup->add_crude heat Gently Heat the Distillation Flask add_crude->heat collect Collect Distillate at Product's Boiling Point heat->collect stop Stop Distillation collect->stop purified Purified Liquid Product stop->purified

Caption: A simplified workflow for simple distillation.

Liquid-Liquid Extraction

This technique separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[13][14][15]

Troubleshooting Extraction:

Problem Potential Cause(s) Solution(s)
An emulsion forms (a stable suspension of one liquid in the other). Vigorous shaking. High concentration of solutes.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[16]
Difficulty in identifying the aqueous and organic layers. The densities of the two layers are very similar. The layers are dark or colored.Add a few drops of water to see which layer it joins (the aqueous layer). Check the densities of the solvents being used.
Precipitate forms at the interface. A compound is not soluble in either the aqueous or organic layer.Add more of the organic or aqueous solvent to try and dissolve the precipitate. Filter the entire mixture to isolate the solid before proceeding with the separation of the liquid layers.
Incomplete extraction. Insufficient mixing. Insufficient volume of extracting solvent.Ensure thorough but gentle mixing. Perform multiple extractions with smaller volumes of the extracting solvent, as this is more efficient than a single extraction with a large volume.[17]

Experimental Protocol: Acid-Base Extraction to Remove an Acidic Starting Material

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.[16]

  • Base Wash: Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to the separatory funnel.[16] Stopper the funnel, invert, and vent frequently to release any gas that evolves.[16] Shake gently.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the base wash two more times to ensure complete removal of the acidic starting material.[1]

  • Brine Wash: Wash the organic layer with brine to remove residual water and water-soluble components.[16]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.[1]

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) while being carried through by a mobile phase (a solvent or mixture of solvents).[18][19][20]

Troubleshooting Column Chromatography:

Problem Potential Cause(s) Solution(s)
Poor separation of compounds (overlapping bands). Inappropriate solvent system. Improperly packed column (cracks or channels).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between the product and the starting material.[1] Repack the column carefully to ensure it is uniform.[1]
The compound is not eluting from the column. The eluent is not polar enough. The compound has very strong interactions with the stationary phase.Gradually increase the polarity of the eluent.[1] If the compound is still retained, a different stationary phase may be necessary.
The compound decomposed on the column. The compound is sensitive to the acidic nature of silica gel.Test the stability of your compound on a TLC plate first.[21] Consider using a less acidic stationary phase like alumina or deactivated silica gel.[21][22]
Streaking or tailing of bands. The sample was overloaded on the column. The compound has low solubility in the mobile phase.Use a smaller amount of the crude mixture. Choose a solvent system in which the compound is more soluble.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation between the desired product and the starting material.

  • Column Packing: Pack a chromatography column with silica gel using a slurry of the silica in a non-polar eluent.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[6][16]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.[16] If necessary, gradually increase the polarity of the eluent (gradient elution).[6]

  • Monitoring: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.[16]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[16]

References

  • The Distillation Process: An Essential Technique for Purification and Separ
  • SOP: CRYSTALLIZ
  • How To: Purify by Crystallization. (2026). University of Rochester, Department of Chemistry.
  • Distillation. (n.d.). The Essential Chemical Industry.
  • Methods for removing unreacted starting materials from 2-Acetylthiophene. (n.d.). Benchchem.
  • Methods for removing unreacted starting materials from Methyl 3-oxodecano
  • General Procedures for Removing Impurities. (2022). Chemistry LibreTexts.
  • What is the Distillation Process?. (2024). The Chemistry Blog.
  • Purification by fractional distill
  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry.
  • Fractional Distillation of Crude Oil: Refining Petroleum Products. (n.d.). Crown Oil.
  • Precipit
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025).
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • What is the best way to purify a crude reaction mixture th
  • Purification strategies to remove starting m
  • Recrystallization and Melting Point Analysis. (2022). YouTube.
  • Recrystalliz
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Vertex AI Search.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Vertex AI Search.
  • Video: Separation of Mixtures via Precipit
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Separation Science in Drug Development, Part I: High-Throughput Purification. (2015).
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry.
  • Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts.
  • How Is Chromatography Used for Purific
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Vertex AI Search.
  • Organic Compound Purific
  • Solvent Extraction Techniques. (n.d.).
  • Separ
  • EXTRACTION AND SEPARATION TECHNIQUES. (n.d.). MES's College of Pharmacy, Sonai.
  • Liquid-Liquid Extraction. (2022). YouTube.
  • Isolation and Purification of Natural Compounds - Column Chrom
  • Separation and purific
  • How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?. (2017).
  • Separating Compounds by Column Chrom

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Optimization

Safe handling and quenching procedures for Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Technical Support Center: Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate A Senior Application Scientist's Guide to Safe Handling, Quenching, and Troubleshooting Welcome to the technical support center for E...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

A Senior Application Scientist's Guide to Safe Handling, Quenching, and Troubleshooting

Welcome to the technical support center for Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who work with this and similar reactive sulfonyl chlorides. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to ensure your experiments are safe, efficient, and successful. We will delve into the causality behind each step, creating a self-validating system for your work.

Preamble: Understanding the Reagent

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is an aromatic sulfonyl chloride. While specific hazard data for this exact molecule is limited[1], its reactivity is dictated by the sulfonyl chloride functional group (-SO₂Cl). This group is highly electrophilic and will react readily with nucleophiles. Its behavior is analogous to other well-studied aromatic sulfonyl chlorides, such as benzenesulfonyl chloride.[2] The primary hazards stem from its high reactivity, particularly with water, and its corrosive nature.[2][3][4]

Key Chemical Characteristics:

  • Reactive Functional Group: The sulfonyl chloride moiety is a potent electrophile.

  • Moisture Sensitivity: Reacts exothermically, and often violently, with water and other protic nucleophiles to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[5][6][7]

  • Corrosivity: As with related compounds, it is expected to be severely corrosive to skin, eyes, and the respiratory tract.[2][3][8]

  • Thermal Decomposition: When heated to decomposition, it will release toxic and corrosive gases, including hydrogen chloride and sulfur oxides.[2][3]

Section 1: Frequently Asked Questions - Safe Handling & Storage

This section addresses the most common queries regarding the day-to-day safe management of the reagent.

Q1: What is the absolute minimum Personal Protective Equipment (PPE) required when handling this reagent?

A1: Due to its corrosive nature and reactivity, a comprehensive PPE ensemble is mandatory.[5][9] Standard laboratory PPE (e.g., a cotton lab coat) is insufficient.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles AND a full-face shield.Protects against splashes of the corrosive liquid and potential violent reactions during quenching.[5][10]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[5]Prevents severe skin burns upon contact.[2] Always inspect gloves before use and use proper removal technique.[11]
Body Protection A chemical-resistant apron over a flame-retardant lab coat.Provides a barrier against spills and splashes. Contaminated clothing must be removed immediately.[2][12]
Respiratory All manipulations should be performed within a certified chemical fume hood.Prevents inhalation of corrosive vapors that can cause severe respiratory tract burns.[2][4]

Q2: How must I store this reagent to ensure its stability and safety?

A2: Proper storage is critical to prevent degradation and hazardous situations. The key is to protect it from water and incompatible materials.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[9] This prevents reaction with atmospheric moisture.

  • Temperature: Store in a cool, dry, well-ventilated area away from heat sources.[5][13]

  • Container: Keep the container tightly sealed.[5][11]

  • Incompatibilities: Segregate from water, bases (amines, hydroxides), alcohols, and strong oxidizing agents.[5][6][9] A violent reaction can occur with these substances.

Q3: Can I weigh this material out on the open bench?

A3: Absolutely not. All transfers, weighing, and additions must be conducted inside a chemical fume hood.[13] The compound is moisture-sensitive and its vapors are corrosive.[2][4] Weighing on an open bench risks exposure and degradation of the reagent.

Section 2: Quenching Protocols and Mechanistic Insights

Quenching is the controlled deactivation of the reactive sulfonyl chloride. The choice of quenching agent dictates the byproducts and the vigor of the reaction.

Q4: What is the standard procedure for quenching a reaction containing unreacted Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate?

A4: The standard and most common method is a carefully controlled hydrolysis using a biphasic system, followed by neutralization. The principle is to convert the water-insoluble sulfonyl chloride into a water-soluble sulfonic acid salt, which can be easily removed in an aqueous workup.

Protocol 2.1: Standard Aqueous Quench & Neutralization
  • Cool the Reaction: Before adding any quenching agent, cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The hydrolysis of a sulfonyl chloride is highly exothermic.[14] Cooling the mixture is essential to dissipate heat and prevent the reaction rate from accelerating uncontrollably.

  • Slow Addition of Water/Ice: With vigorous stirring, slowly add crushed ice or ice-cold deionized water to the reaction mixture.

    • Causality: Slow addition allows for controlled heat release. Vigorous stirring is crucial to maximize the surface area between the organic and aqueous phases, facilitating a smooth reaction rather than a delayed, violent one.[15]

  • Neutralize with Base: Once the initial quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[15][16] Continue stirring for 30-60 minutes.

    • Causality: This step neutralizes the two acidic byproducts of the hydrolysis: the newly formed sulfonic acid and hydrochloric acid. This converts the sulfonic acid into its sodium salt, which has much higher aqueous solubility, aiding in its removal.

    • Self-Validation Check: You will observe CO₂ gas evolution. Add the bicarbonate solution slowly to control the foaming.[16] After the addition is complete, check the pH of the aqueous layer with pH paper; it should be basic (pH > 8).

  • Phase Separation: Transfer the entire mixture to a separatory funnel and separate the organic and aqueous layers. The neutralized byproducts will be in the aqueous phase.

Below is a workflow diagram illustrating this fundamental procedure.

G cluster_prep Preparation cluster_quench Quenching cluster_neutralize Neutralization & Extraction start Reaction Mixture (Contains R-SO₂Cl) cool Cool to 0 °C (Ice Bath) start->cool Control Exotherm add_water Slowly Add Cold Water/Ice (Vigorous Stirring) cool->add_water hydrolysis Hydrolysis Occurs: R-SO₂Cl + H₂O -> R-SO₃H + HCl add_water->hydrolysis add_bicarb Add Sat. NaHCO₃ (Control Foaming) hydrolysis->add_bicarb neutralize Neutralization: R-SO₃H + NaHCO₃ -> R-SO₃Na + H₂O + CO₂ add_bicarb->neutralize separate Separate Layers (Byproducts in Aqueous) neutralize->separate

Caption: Standard workflow for quenching sulfonyl chlorides.

Q5: My quench is extremely vigorous and releasing fumes. What's wrong?

A5: This indicates an uncontrolled, runaway reaction. The most likely causes are:

  • Quenching at elevated temperature: Failure to cool the reaction mixture sufficiently before adding water.

  • Adding water too quickly: This generates heat faster than the system can dissipate it, causing the solvent to boil and release fumes (including HCl).

  • Poor stirring: Inadequate mixing creates pockets of unreacted water and sulfonyl chloride. When they finally mix, the reaction occurs all at once.

If this happens, ensure the reaction is in a well-ventilated fume hood and cool the vessel with a larger ice bath if it can be done safely.

Q6: Are there alternative, non-aqueous quenching methods?

A6: Yes. In situations where your product is sensitive to water or strong bases, a nucleophilic quench with an alcohol or a secondary amine can be used. This converts the sulfonyl chloride into a more stable sulfonate ester or sulfonamide.

Quenching AgentProductAdvantagesDisadvantages
Methanol/Ethanol Sulfonate Ester (R-SO₃Me/Et)Generally less exothermic than water quench.[16]Byproduct ester may be difficult to separate from the desired product.
Aqueous Ammonia Sulfonamide (R-SO₂NH₂)Rapidly converts the sulfonyl chloride.[15]The resulting sulfonamide must be removed, often via chromatography or pH-dependent extraction.
Scavenger Resins Resin-bound SulfonamideExcellent for sensitive substrates or parallel synthesis; simplifies purification.[15]Higher cost; may require longer reaction times for complete scavenging.

Section 3: Troubleshooting and Purification

Q7: My aqueous workup isn't removing all the unreacted sulfonyl chloride. What can I do?

A7: This is a common issue, especially if the sulfonyl chloride is sterically hindered or has low solubility in the quenching medium.

G start Issue: Sulfonyl Chloride Remains After Workup stir_time Increase Stirring Time/Intensity with Aqueous Base start->stir_time Is the issue poor phase contact? pre_quench Pre-quench with Nucleophile (e.g., MeOH, NH₃(aq)) start->pre_quench Is hydrolysis simply too slow? scavenger Use a Scavenger Resin (e.g., aminomethyl polystyrene) start->scavenger Is the product sensitive or purification proving difficult? end Problem Resolved stir_time->end This improves interfacial contact and promotes hydrolysis. pre_quench->end Converts R-SO₂Cl to an ester or sulfonamide, which is easier to remove via extraction. scavenger->end Covalently binds the excess reagent for simple filtration.

Caption: Troubleshooting guide for removing unreacted sulfonyl chloride.

Q8: I've completed the workup, but my product is an oil when it should be a solid. Why?

A8: This can be frustrating but is usually solvable. The common culprits are:

  • Residual Solvent: Chlorinated solvents like dichloromethane (DCM) are notoriously difficult to remove completely and can leave products oily.[16] Try co-evaporating with a more volatile, non-chlorinated solvent like hexanes or toluene.

  • Incomplete Quenching: As discussed in Q7, residual sulfonyl chloride or its byproducts (sulfonic acid) can act as impurities that inhibit crystallization.

  • Side Products: The reaction may have generated oily side products. Analyze a sample by TLC or LC-MS to assess purity. Further purification by column chromatography or recrystallization may be necessary.

Section 4: Emergency Procedures

Q9: What is the correct procedure for a spill of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate?

A9: Follow these steps immediately:

  • Alert & Evacuate: Alert everyone in the immediate area and evacuate non-essential personnel.[2][12]

  • Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread vapors.

  • PPE: Do not attempt cleanup without the appropriate PPE as described in Section 1.[12]

  • Contain & Absorb: Cover the spill with a dry, non-combustible absorbent material like dry sand, dry lime, or soda ash.[2][5] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [2]

  • Collect & Dispose: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[2][12]

  • Decontaminate: After the bulk of the spill is removed, decontaminate the area with a cloth dampened with a suitable organic solvent, followed by a soap and water wash if the surface is compatible. All cleanup materials must be disposed of as hazardous waste.

Q10: What is the first aid response for personal exposure?

A10: Speed is essential.

  • Skin Contact: Immediately remove all contaminated clothing.[2][17] Flush the affected skin area with copious amounts of water for at least 15 minutes.[2][9][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. [Link]

  • King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • Sagechem. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. [Link]

  • King, J. F., & Lam, J. Y. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. [Link]

  • International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. [Link]

  • ACS Publications. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Reddit. (2019). Removing thionyl chloride. [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. [Link]

  • Reddit. (n.d.). Any tips on cleaning up SO2Cl2 chlorination reactions?. [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • CPAChem. (2020). Safety data sheet. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • National Institutes of Health (NIH). (n.d.). 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • University of Mysore. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)-4-(thiophen-2-yl)-2-thioxo-2,3-dihydro-1H-pyrrole-3-carboxylate. [Link]

  • LookChem. (n.d.). Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate SDS. [Link]

  • PubChem. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate. [Link]

Sources

Troubleshooting

Preventing dimer formation in reactions with Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (CAS 1173083-97-0). This guide is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (CAS 1173083-97-0). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address one of the most common challenges encountered during its use: the formation of unwanted dimeric byproducts, and provide robust strategies to ensure high-yield, clean reactions.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant, higher molecular weight impurity in my reaction. What is this "dimer" and how is it formed?

A1: This is a frequent and important question. The "dimer" you are observing is most likely the sulfonic anhydride . It is not a dimer in the traditional sense of two monomers linking directly, but rather a byproduct formed from two molecules of the starting material via a two-step process initiated by trace amounts of water.

Mechanism of Sulfonic Anhydride Formation:

  • Hydrolysis: The primary and most critical step is the hydrolysis of the highly reactive sulfonyl chloride group by any available water in the reaction system. This produces the corresponding sulfonic acid.[1][2][3]

    • R-SO₂Cl + H₂O → R-SO₃H + HCl

  • Condensation: The newly formed sulfonic acid is nucleophilic and can attack another molecule of the electrophilic sulfonyl chloride. This condensation reaction releases another equivalent of HCl and forms the stable sulfonic anhydride byproduct.

    • R-SO₃H + R-SO₂Cl → R-SO₂(O)SO₂-R + HCl

This side reaction is a major cause of reduced yields and complicates purification, as the anhydride is often of similar polarity to the starting material and desired product.

G A Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate (R-SO₂Cl) C Desired Product (Sulfonamide, R-SO₂NHR') A->C Desired Reaction E Sulfonic Acid (R-SO₃H) A->E Side Reaction: Hydrolysis B Nucleophile (e.g., R'-NH₂) B->C D Water (H₂O) (Trace Contaminant) D->E F Sulfonic Anhydride (R-SO₂OSO₂R) E->F Condensation A2 Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate (R-SO₂Cl) A2->F

Caption: Desired vs. Undesired Reaction Pathways.

Q2: What are the most effective strategies to prevent sulfonic anhydride formation?

A2: Prevention is centered on rigorously excluding water from your reaction. The electrophilicity of the sulfonyl chloride's sulfur atom makes it highly susceptible to hydrolysis.[1][4]

Key Preventative Measures:

  • Strict Anhydrous Conditions: This is non-negotiable.

    • Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere.

    • Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile stored over molecular sieves are recommended.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the system.

  • Reagent Quality:

    • Ensure your amine or other nucleophile is dry. If it is a salt (e.g., a hydrochloride salt), ensure it has been properly neutralized and dried, or account for the base required.

    • Use a high-quality, non-nucleophilic base that is free of water.

  • Order of Addition: Add the sulfonyl chloride (preferably as a solution in your anhydrous solvent) slowly and dropwise to the stirred solution of your nucleophile and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the intended nucleophile over side reactions.[5]

  • Temperature Control: Running the reaction at a reduced temperature (e.g., starting at 0 °C) can moderate the reaction rate and decrease the rate of competing side reactions.[6]

Q3: Which bases and solvents are recommended for sulfonamide formation with this compound?

A3: The choice of base and solvent is critical for success. The primary role of the base is to neutralize the HCl generated during the reaction, driving it to completion.[7]

ParameterRecommendationRationale & Causality
Solvent Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)These aprotic solvents are relatively inert, readily available in anhydrous forms, and effectively dissolve the sulfonyl chloride and many common amines.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) These are non-nucleophilic, sterically hindered tertiary amines. They are excellent HCl scavengers but are too bulky to compete with the primary/secondary amine in attacking the sulfonyl chloride.[8]
Base (Alternative) Pyridine Pyridine can act as both a base and a nucleophilic catalyst. While effective, it can sometimes lead to the formation of an N-sulfonylpyridinium intermediate, which may have different reactivity or side reaction profiles. It is generally more suitable for less reactive sulfonyl chlorides.[6]
Stoichiometry 1.1 - 1.5 equivalents of baseA slight excess of base is typically used to ensure complete neutralization of the HCl produced from both the desired reaction and any minor hydrolysis.
Q4: How should I properly store and handle Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate?

A4: Proper storage is the first line of defense against decomposition and byproduct formation. As a reactive sulfonyl chloride, it is sensitive to moisture and heat.

  • Storage: Store the compound in a tightly sealed container in a refrigerator or freezer. For long-term storage, consider flushing the container with argon or nitrogen before sealing. Store in a desiccator to provide an additional layer of protection against moisture.[9]

  • Handling: When weighing and dispensing the reagent, do so quickly in a low-humidity environment or a glove box. Avoid leaving the container open to the atmosphere for extended periods. Always use clean, dry spatulas and glassware.

Troubleshooting and Experimental Protocols

This section provides a validated starting protocol for a typical sulfonamide synthesis and a logical workflow for troubleshooting common issues.

Protocol 1: Optimized General Procedure for Sulfonamide Synthesis

This protocol describes the reaction of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate with a generic primary amine (e.g., Benzylamine) to minimize dimer/anhydride formation.

Materials:

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Initial Charge: To the flask, add the amine (1.1 eq) and anhydrous DCM (to make a ~0.2 M solution based on the sulfonyl chloride).

  • Cooling & Base Addition: Begin stirring and cool the solution to 0 °C using an ice-water bath. Add the base (1.5 eq) via syringe.

  • Sulfonyl Chloride Addition: Dissolve the Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in a separate flask with anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Warm-up & Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting sulfonyl chloride.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.

Troubleshooting Workflow

If you detect the sulfonic anhydride byproduct or experience low yields, follow this diagnostic workflow.

G Start Problem Detected: Low Yield / Anhydride Impurity CheckMoisture Step 1: Review Anhydrous Technique - Were solvents/reagents dry? - Was glassware oven-dried? - Was an inert atmosphere used? Start->CheckMoisture MoistureYes No, technique was flawed. CheckMoisture->MoistureYes No MoistureNo Yes, technique was robust. CheckMoisture->MoistureNo Yes ActionMoisture Action: Repeat reaction with rigorous anhydrous protocol. MoistureYes->ActionMoisture CheckBase Step 2: Evaluate Base & Stoichiometry - Was base non-nucleophilic (TEA/DIPEA)? - Was 1.2-1.5 eq used? MoistureNo->CheckBase BaseYes Yes, conditions were optimal. CheckBase->BaseYes Yes BaseNo No, base was wrong type or amount. CheckBase->BaseNo No CheckTemp Step 3: Assess Temperature & Addition - Was reaction started at 0 °C? - Was sulfonyl chloride added slowly? BaseYes->CheckTemp ActionBase Action: Switch to TEA/DIPEA. Adjust stoichiometry. BaseNo->ActionBase TempYes Yes, procedure was followed. CheckTemp->TempYes Yes TempNo No, addition was too fast or temp too high. CheckTemp->TempNo No Final If issues persist, consider reagent purity and characterization of side products by LC-MS. TempYes->Final ActionTemp Action: Implement cold start (0 °C) and slow, dropwise addition. TempNo->ActionTemp

Caption: Step-by-step troubleshooting guide.

References
  • King, J. F., & Hillhouse, J. H. (1983). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Vankawala, P. J., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters. Available at: [Link]

  • Pattanayak, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). Available at: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Available at: [Link]

  • Boyd, D. R., et al. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • LookChem. (n.d.). Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate SDS. Available at: [Link]

Sources

Optimization

Workup procedure to isolate pure sulfonamide from reaction with Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

A Guide for Researchers Synthesizing Sulfonamides from Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate Troubleshooting and FAQs This section is designed to proactively address issues that may arise during th...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Synthesizing Sulfonamides from Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Troubleshooting and FAQs

This section is designed to proactively address issues that may arise during the experimental workflow.

Q1: My TLC analysis of the crude reaction mixture shows multiple spots, including what I suspect is unreacted sulfonyl chloride. How can I effectively remove it?

A1: Unreacted Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a common impurity. Due to its reactivity and similar polarity to some sulfonamide products, it's crucial to quench it before extensive purification. The most effective method is to convert it into a more polar, water-soluble species.

  • Causality: The sulfonyl chloride group (SO₂Cl) is highly electrophilic and will readily react with nucleophiles. By adding a quenching agent, you transform it into a sulfonic acid or a sulfonamide that can be easily separated from your desired, likely less polar, product.

  • Solution: After the reaction is complete, cool the mixture in an ice bath and slowly add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[1] This will hydrolyze the remaining sulfonyl chloride to its corresponding sulfonic acid sodium salt, which is highly soluble in water and can be removed during the aqueous workup.[1] Alternatively, quenching with a simple amine like aqueous ammonia can form a more polar sulfonamide, which can also be separated.

Q2: After the basic aqueous wash, I'm concerned about the stability of the ethyl ester on my benzofuran core. Could it be hydrolyzed?

A2: This is a valid concern. The use of a strong base (like NaOH or KOH) or prolonged exposure to even milder bases during the workup can lead to the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[2][3]

  • Causality: The ester functional group is susceptible to nucleophilic attack by hydroxide ions, especially at elevated temperatures. This results in the formation of a carboxylate salt, which after acidification, will yield the carboxylic acid.[2]

  • Preventative Measures:

    • Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the aqueous wash instead of strong hydroxides.

    • Keep the temperature low during the workup by using an ice bath.

    • Minimize the time the reaction mixture is in contact with the basic aqueous solution.

    • Monitor for the formation of the carboxylic acid byproduct by TLC. The carboxylic acid will have a much lower Rf value (be more polar) than the ester.

Q3: I'm experiencing a low yield of my purified sulfonamide after recrystallization. What are the likely causes?

A3: Low yield is a frequent issue and can stem from several factors during the workup and purification.

  • Possible Causes & Solutions:

    • Incomplete Precipitation: The chosen recrystallization solvent might be too good a solvent for your compound, even at low temperatures.[4] Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature.[1]

    • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.[4] Always use the minimum amount of hot solvent necessary to just dissolve the solid.[5]

    • Premature Crystallization: If performing a hot filtration to remove solid impurities, the desired compound may crystallize prematurely on the filter paper. To prevent this, use pre-heated glassware for the filtration.[4]

    • Loss During Washes: The product may have some solubility in the wash solvent. Use ice-cold solvent to wash the crystals after filtration to minimize this loss.[1]

Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] The resulting oil is often impure.

  • Causality: This is common when the melting point of the solute is lower than the boiling point of the recrystallization solvent or when high levels of impurities are present.[4]

  • Solutions:

    • Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4]

    • Change to a lower-boiling point solvent or a different solvent mixture. For sulfonamides, which have both polar and non-polar regions, a solvent pair like ethanol/water or isopropanol/water is often effective.[4]

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]

Detailed Workup and Purification Protocol

This protocol provides a step-by-step guide for the isolation of a pure sulfonamide product following the reaction of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate with an amine.

Step 1: Quenching of Unreacted Sulfonyl Chloride
  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exotherm of the quenching process.[6]

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue the addition until gas evolution (CO₂) ceases. This indicates that the excess sulfonyl chloride has been hydrolyzed.[1]

Step 2: Liquid-Liquid Extraction

This process separates the desired sulfonamide from water-soluble byproducts and salts based on their differing solubilities in immiscible liquids.[7][8][9][10][11]

  • Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). Transfer the mixture to a separatory funnel.

  • Phase Separation: Allow the layers to separate. The organic layer will contain your sulfonamide product, while the aqueous layer will contain the sodium salt of the hydrolyzed sulfonyl chloride and other water-soluble impurities.

  • Washing:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove any unreacted amine starting material or basic byproducts).

      • Saturated aqueous NaHCO₃ (to remove any acidic byproducts).

      • Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.

Step 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle is to dissolve the crude product in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the mother liquor.[12]

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the sulfonamide when hot but not when cold.[13] For sulfonamides derived from the benzofuran core, which possess both polar and non-polar characteristics, a mixed solvent system is often effective.[5] Good starting points are ethanol/water or isopropanol/water mixtures.

  • Procedure:

    • Place the crude sulfonamide in an Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (e.g., ethanol) and heat the mixture to boiling.

    • Continue adding the hot solvent dropwise until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Slowly add the less soluble solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

    • Allow the flask to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, well-defined crystals.[1]

    • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[5]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

    • Dry the crystals in a desiccator or a vacuum oven to obtain the pure sulfonamide.

Visual Workflow and Data Summary

Workflow for Sulfonamide Isolation

Workup_and_Purification cluster_0 Reaction Completion cluster_1 Workup cluster_2 Purification A Crude Reaction Mixture (Product, Unreacted Amine, Unreacted Sulfonyl Chloride) B Quench with aq. NaHCO₃ (Hydrolyzes SO₂Cl) A->B Cool to 0°C C Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) B->C D Sequential Washes (Acid, Base, Brine) C->D E Dry & Concentrate D->E F Crude Sulfonamide E->F G Recrystallization (e.g., Ethanol/Water) F->G Dissolve in min. hot solvent H Isolate Crystals (Vacuum Filtration) G->H Slow cooling I Dry Pure Product H->I Wash with cold solvent

Caption: A step-by-step workflow for the workup and purification of sulfonamides.

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield oiling_out Product Oiled Out start->oiling_out impure_product Impure Product (TLC) start->impure_product sol_too_good Solvent too effective? low_yield->sol_too_good too_much_sol Too much solvent used? low_yield->too_much_sol wrong_solvent Inappropriate solvent? oiling_out->wrong_solvent cooling_too_fast Cooling too rapid? oiling_out->cooling_too_fast incomplete_quench Incomplete quenching? impure_product->incomplete_quench ester_hydrolysis Ester hydrolysis? impure_product->ester_hydrolysis reheat_add_anti Re-dissolve, add anti-solvent sol_too_good->reheat_add_anti Yes reduce_sol_vol Reduce solvent volume in future attempts too_much_sol->reduce_sol_vol Yes change_solvent Change solvent system (e.g., EtOH/H₂O) wrong_solvent->change_solvent Yes slow_cooling Allow slow cooling to room temp. cooling_too_fast->slow_cooling Yes ensure_quench Ensure quenching is complete (cease gas evolution) incomplete_quench->ensure_quench Yes use_mild_base Use mild base (NaHCO₃) for workup ester_hydrolysis->use_mild_base Yes

Caption: A decision tree for troubleshooting common purification issues.

Table 1: Key Purification Parameters
ParameterRecommendationRationale
Quenching Agent Saturated aqueous NaHCO₃Mildly basic to hydrolyze sulfonyl chloride without significantly promoting ester hydrolysis.
Extraction Solvent Ethyl acetate or DichloromethaneGood solubility for benzofuran sulfonamides and immiscible with water.
Recrystallization Solvent Ethanol/Water or Isopropanol/WaterBalances polarity to dissolve the sulfonamide when hot and allow precipitation when cold.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic extract before concentration.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved January 19, 2026, from [Link]

  • Liquid-liquid Extraction. (n.d.). Journal of New Developments in Chemistry. Retrieved January 19, 2026, from [Link]

  • What is the best solvent for recrystallization? (2017, February 16). Quora. Retrieved January 19, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.). University of California, Los Angeles. Retrieved January 19, 2026, from [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 19, 2026, from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved January 19, 2026, from [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. Retrieved January 19, 2026, from [Link]

  • LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Al-Salahi, R., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Amide/sulfonamide formation and subsequent ester hydrolysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ester Hydrolysis. (2025). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). NISCAIR Online Periodicals Repository. Retrieved January 19, 2026, from [Link]

  • Sulfonamide purification process. (n.d.). Google Patents.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? (n.d.). Reddit. Retrieved January 19, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Sulfonyl Chlorides. (2021, May 3). YouTube. Retrieved January 19, 2026, from [Link]

  • ethyl benzofuran-2-carboxylate. (n.d.). Stenutz. Retrieved January 19, 2026, from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Ethyl 5-aminobenzofuran-2-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectral Data Validation of Novel Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate Derivatives

This guide provides an in-depth technical comparison and validation framework for the spectral data of novel Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate derivatives. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for the spectral data of novel Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a robust methodology for structural confirmation using a multi-technique spectroscopic approach. We will explore the expected spectral characteristics, compare them with a logical alternative (the non-chlorosulfonylated analogue), and provide detailed experimental protocols.

The structural validation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. It ensures the identity and purity of a synthesized compound, which is a prerequisite for any further biological or material science application. For the title compound, Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, a multi-faceted approach employing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization.

The Logic of Spectroscopic Validation

The core principle of our validation strategy is to build a self-consistent and mutually reinforcing dataset. Each spectroscopic technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides information on the molecular formula and fragmentation patterns. By correlating the data from these independent techniques, we can achieve a high degree of confidence in the assigned structure.

Below is a workflow diagram illustrating the integrated approach to spectral data validation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation & Comparison Compound Novel Benzofuran Derivative NMR ¹H & ¹³C NMR Compound->NMR Sample IR FT-IR Spectroscopy Compound->IR Sample MS Mass Spectrometry Compound->MS Sample Predicted Predicted Spectral Data NMR->Predicted Experimental Data IR->Predicted Experimental Data MS->Predicted Experimental Data Comparative Comparative Analysis vs. Analogue Predicted->Comparative Structure Structure Confirmation Comparative->Structure Correlation & Verification

Caption: Integrated workflow for the spectral validation of a novel compound.

Predicted vs. Comparative Spectral Data

A powerful method for validating a novel structure is to compare its spectral data with a known, structurally similar compound. In this case, we will compare the predicted data for Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (Compound A) with its non-chlorosulfonylated analogue, Ethyl 3-methyl-1-benzofuran-2-carboxylate (Compound B) . The introduction of the strongly electron-withdrawing chlorosulfonyl group (-SO₂Cl) at the 5-position is expected to induce significant and predictable changes in the spectral data.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment (Compound A)Predicted δ (ppm)MultiplicityNotesCorresponding Proton (Compound B)Predicted δ (ppm)
H (Aromatic, H-4)~8.2dSignificant downfield shift due to ortho -SO₂ClH (Aromatic, H-4)~7.5
H (Aromatic, H-6)~7.9ddDownfield shift due to para -SO₂ClH (Aromatic, H-6)~7.2
H (Aromatic, H-7)~7.6dLesser downfield shiftH (Aromatic, H-7)~7.4
-OCH₂CH₃ (Methylene)~4.4qNo significant change expected-OCH₂CH₃ (Methylene)~4.4
-CH₃ (at C-3)~2.6sMinor downfield shift-CH₃ (at C-3)~2.5
-OCH₂CH₃ (Methyl)~1.4tNo significant change expected-OCH₂CH₃ (Methyl)~1.4

The most notable difference is the significant downfield shift of the aromatic protons in Compound A, particularly H-4 and H-6, due to the deshielding effect of the adjacent electron-withdrawing -SO₂Cl group.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment (Compound A)Predicted δ (ppm)NotesCorresponding Carbon (Compound B)Predicted δ (ppm)
C=O (Ester)~162Minor changeC=O (Ester)~163
C (Aromatic, C-5)~135Downfield shift, attached to -SO₂ClC (Aromatic, C-5)~124
C (Aromatic, C-7a)~154Minor changeC (Aromatic, C-7a)~155
C (Aromatic, C-3a)~128Minor changeC (Aromatic, C-3a)~129
C (Aromatic, C-4)~125Downfield shiftC (Aromatic, C-4)~123
C (Aromatic, C-6)~122Downfield shiftC (Aromatic, C-6)~121
C (Aromatic, C-7)~112Minor changeC (Aromatic, C-7)~111
C (Benzofuran, C-2)~148Minor changeC (Benzofuran, C-2)~147
C (Benzofuran, C-3)~115Minor changeC (Benzofuran, C-3)~114
-OCH₂CH₃ (Methylene)~62No significant change-OCH₂CH₃ (Methylene)~61
-CH₃ (at C-3)~15Minor change-CH₃ (at C-3)~14
-OCH₂CH₃ (Methyl)~14No significant change-OCH₂CH₃ (Methyl)~14

The carbon atom directly attached to the chlorosulfonyl group (C-5) in Compound A is expected to show a significant downfield shift compared to the corresponding carbon in Compound B.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups.

Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹)

Vibrational ModeCompound A Expected Frequency (cm⁻¹)IntensityCompound B Expected Frequency (cm⁻¹)
C=O Stretch (Ester)~1720-1735Strong~1715-1730
S=O Asymmetric Stretch~1370-1390StrongN/A
S=O Symmetric Stretch~1170-1190StrongN/A
C-O Stretch (Ester)~1250-1300Strong~1250-1300
C=C Stretch (Aromatic)~1600, ~1480Medium-Weak~1600, ~1480
S-Cl Stretch~550-650MediumN/A

The definitive evidence for the presence of the chlorosulfonyl group in Compound A will be the appearance of strong absorption bands corresponding to the S=O asymmetric and symmetric stretches, which are absent in the spectrum of Compound B.[1][2][3]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. For the title compound, electrospray ionization (ESI) is a suitable soft ionization technique.[4][5]

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

IonCompound A Predicted m/zNotesCompound B Predicted m/z
[M+H]⁺303.0 (³⁵Cl), 305.0 (³⁷Cl)Isotopic pattern for Chlorine205.1
[M+Na]⁺325.0 (³⁵Cl), 327.0 (³⁷Cl)Isotopic pattern for Chlorine227.1

The most crucial piece of data from the mass spectrum of Compound A will be the observation of the molecular ion peak with the characteristic 3:1 isotopic pattern for a single chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Common fragmentation pathways for benzofuran derivatives often involve the loss of small molecules like CO and CO₂.[6][7][8] For Compound A, fragmentation may also involve the loss of SO₂ or Cl.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a standard one-pulse sequence (e.g., zg30).[9]

    • Acquire data at a proton frequency of 400 MHz or higher.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire data at a carbon frequency of 100 MHz or higher.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

The following diagram outlines the general NMR experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ with TMS H1_NMR ¹H NMR Acquisition (zg30, 400 MHz) Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition (proton-decoupled, 100 MHz) Dissolve->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing to TMS Baseline->Reference Integrate Integration (¹H) Reference->Integrate

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

For solid samples, the thin solid film method is often rapid and effective.[6][10]

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[6]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the salt plate with the sample film in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in an ESI-compatible solvent such as methanol or acetonitrile.[5]

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the molecular ion and minimize in-source fragmentation.[4]

Conclusion

The structural validation of a novel compound such as Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate requires a rigorous and multi-pronged spectroscopic approach. By predicting the expected spectral data and comparing it to a known analogue, researchers can build a strong, evidence-based case for the compound's structure. The key spectral signatures to look for are the downfield shifts of aromatic protons in the ¹H NMR spectrum, the characteristic IR absorptions of the sulfonyl chloride group, and the correct molecular ion with the appropriate isotopic pattern in the mass spectrum. Adherence to standardized experimental protocols is paramount for generating high-quality, reproducible data, which is the foundation of scientific integrity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. Available at: [Link]

  • How to prepare IR samples? - ResearchGate. Available at: [Link]

  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Available at: [Link]

  • Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. Available at: [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. Available at: [Link]

  • Infrared Spectroscopy - MSU chemistry. Available at: [Link]

  • Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. Available at: [Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

Alternative reagents to Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate for making benzofuran sulfonamides

For Researchers, Scientists, and Drug Development Professionals The synthesis of benzofuran sulfonamides, a critical scaffold in medicinal chemistry, often relies on the use of ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzofuran sulfonamides, a critical scaffold in medicinal chemistry, often relies on the use of ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. While effective, the reliance on a single reagent can present challenges in terms of availability, cost, and reaction control. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies, offering field-proven insights and experimental data to empower researchers in making informed decisions for their drug discovery and development pipelines.

The Prevailing Route: Direct Chlorosulfonation

The established method for producing the key intermediate, ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, typically involves the direct chlorosulfonation of ethyl 3-methyl-1-benzofuran-2-carboxylate using chlorosulfonic acid. This electrophilic aromatic substitution reaction is potent but can be aggressive, potentially leading to side products and requiring careful control of reaction conditions.

A closely related process is detailed in U.S. Patent US6022984A for the synthesis of furan sulfonamides, where an ester in methylene chloride is treated with chlorosulfonic acid at low temperatures. The resulting sulfonic acid can then be converted to the sulfonyl chloride.[1] This highlights a common industrial approach that likely mirrors the synthesis of the benzofuran analogue.

Alternative Strategy 1: Two-Step, One-Pot Sulfonation and Chlorination

A compelling alternative to direct chlorosulfonation with the often harsh chlorosulfonic acid is a two-step, one-pot procedure involving sulfonation followed by chlorination. This method offers greater control and can be more amenable to a wider range of substrates.

A key enabling reagent combination is a sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex for the initial sulfonation, followed by treatment with thionyl chloride (SOCl2) to form the desired sulfonyl chloride. This approach is detailed in European Patent EP 0 583 960 A2 for the synthesis of bicyclic aromatic sulfonyl chlorides, such as 2,3-dihydrobenzofuran-5-sulfonamide.[2]

Synthetic Rationale:

The SO3-DMF complex is a milder and more selective sulfonating agent compared to chlorosulfonic acid.[2] It forms the sulfonic acid intermediate in a more controlled manner, minimizing potential side reactions. The subsequent in-situ conversion of the sulfonic acid to the sulfonyl chloride with thionyl chloride is a well-established and efficient transformation.[2]

Experimental Protocol (Adapted from EP 0 583 960 A2):

  • To a stirred slurry of SO3-DMF complex in a suitable solvent (e.g., 1,2-dichloroethane), add ethyl 3-methyl-1-benzofuran-2-carboxylate dropwise at room temperature.

  • Slowly heat the reaction mixture to 85°C and monitor the reaction progress by thin-layer chromatography.

  • Upon completion of the sulfonation, cool the reaction mixture to room temperature.

  • Add thionyl chloride dropwise to the mixture.

  • Stir the reaction mixture until the conversion to the sulfonyl chloride is complete.

  • The product can then be isolated through standard work-up procedures.

Performance Comparison:

ParameterDirect Chlorosulfonation (Chlorosulfonic Acid)Two-Step (SO3-DMF/SOCl2)
Reagent Handling Highly corrosive and moisture-sensitiveSO3-DMF complex is a stable solid, but requires anhydrous conditions. Thionyl chloride is also corrosive.
Selectivity Can lead to over-sulfonation or side reactionsGenerally higher selectivity and milder reaction conditions[2]
Control Reaction can be highly exothermic and difficult to controlMore controlled, stepwise process
Waste Products Generates significant amounts of acidic wasteProduces less acidic waste compared to using a large excess of chlorosulfonic acid

Alternative Strategy 2: Convergent Synthesis via Pre-functionalized Building Blocks

A fundamentally different approach is a convergent synthesis, where the benzofuran ring is constructed from a phenol already bearing the desired sulfonyl group or a precursor. This strategy can offer significant advantages in terms of overall yield and purification, as the sensitive sulfonyl chloride functionality is introduced on a simpler starting material.

Synthetic Rationale:

This approach avoids the direct sulfonation of the more complex and potentially sensitive benzofuran ring system. By starting with a pre-sulfonated phenol, the challenges associated with regioselectivity and potential degradation of the benzofuran core during sulfonation are circumvented.

A plausible starting material for this approach would be 4-hydroxy-3-methylbenzenesulfonic acid or its corresponding sulfonyl chloride. The synthesis of 4-hydroxy-3-methylbenzenesulfonic acid can be achieved by the sulfonation of o-cresol with sulfuric acid.

Illustrative Convergent Synthetic Workflow:

G cluster_0 Building Block Synthesis cluster_1 Benzofuran Ring Formation o-cresol o-cresol sulfonation Sulfonation (H2SO4) o-cresol->sulfonation 4-hydroxy-3-methylbenzenesulfonic_acid 4-Hydroxy-3-methyl- benzenesulfonic acid sulfonation->4-hydroxy-3-methylbenzenesulfonic_acid chlorination Chlorination (e.g., SOCl2) 4-hydroxy-3-methylbenzenesulfonic_acid->chlorination 4-hydroxy-3-methylbenzenesulfonyl_chloride 4-Hydroxy-3-methyl- benzenesulfonyl chloride chlorination->4-hydroxy-3-methylbenzenesulfonyl_chloride cyclization Cyclization 4-hydroxy-3-methylbenzenesulfonyl_chloride->cyclization cyclization_reagent Cyclization Reagent (e.g., ethyl bromopyruvate) cyclization_reagent->cyclization target_molecule Ethyl 5-(chlorosulfonyl)-3-methyl- 1-benzofuran-2-carboxylate cyclization->target_molecule

Caption: Convergent synthesis workflow for the target molecule.

Performance Comparison:

ParameterLinear Synthesis (Sulfonation of Benzofuran)Convergent Synthesis (from Sulfonated Phenol)
Overall Yield Can be lower due to potential issues in the late-stage sulfonation step.Potentially higher as sensitive functional groups are introduced early on a simpler molecule.
Purification May require extensive purification to remove sulfonation byproducts.Purification of intermediates may be more straightforward.
Flexibility Limited to the stability of the benzofuran core to sulfonation conditions.Allows for greater diversity in the benzofuran portion of the molecule by using different cyclization partners.
Starting Material Availability Requires the synthesis of the parent benzofuran ester.Requires the synthesis of the functionalized phenol, which may or may not be commercially available.

Other Potential Alternative Reagents

While the SO3-DMF/thionyl chloride system is a strong contender, other reagents for the conversion of sulfonic acids to sulfonyl chlorides exist, including:

  • Phosphorus pentachloride (PCl5): A classic and effective reagent, though it can sometimes lead to chlorinated byproducts.

  • Oxalyl chloride or Thionyl chloride with a catalytic amount of DMF (Vilsmeier-Haack type conditions): These are also common methods for this transformation.

The choice of reagent will often depend on the specific substrate, desired scale, and available laboratory equipment.

Conclusion

While direct chlorosulfonation of ethyl 3-methyl-1-benzofuran-2-carboxylate remains a viable route for the synthesis of its 5-chlorosulfonyl derivative, alternative strategies offer significant advantages in terms of reaction control, selectivity, and potentially overall yield. The two-step, one-pot sulfonation with an SO3-DMF complex followed by chlorination with thionyl chloride presents a milder and more controlled alternative. For broader synthetic flexibility and potentially improved yields, a convergent approach starting from a pre-sulfonated phenol is a powerful strategy that warrants serious consideration in any drug development program. The choice of the optimal method will ultimately depend on a careful evaluation of the specific project goals, available resources, and the desired scale of the synthesis.

References

  • Choi, H. D., et al. (2008). 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1016. [Link]

  • Gaudilliere, B., et al. (2013). Preparation of benzofurans and use thereof as synthetic intermediates. U.S.
  • Abdelrahman, M. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. [Link]

  • EP0583960A2. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
  • ResearchGate. (n.d.). Reaction pathway of sulfonylated benzofurans. [Link]

  • US6022984A. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Supporting Information for "Enantioselective Synthesis of α-Substituted Allenes via Cu-Catalyzed 1,3-Halogen Migration". (n.d.). [Link]

  • Eldehna, W. M., et al. (2020). Evaluation of sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as inhibitors of nucleotide pyrophosphatases/phosphodiesterases and anticancer agents. Bioorganic Chemistry, 94, 103434. [Link]

  • WO2011099010A1. (2011). Preparation of benzofurans and use thereof as synthetic intermediates.
  • US7709505B2. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Wiley Online Library. (2022). Synthesis of Benzofurans from Sulfur Ylides and ortho-Hydroxy-Functionalized Alkynes. [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 768-772. [Link]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • More, K. R. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Farghaly, T. A., & Muhammad, Z. A. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 11(2), 51-58. [Link]

  • Vanderbilt University. (n.d.). Chlorosulfonic acid : a versatile reagent / R.J. Cremlyn. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 5-chloro-3-methyl-2-benzofuran carboxylate. [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzenesulfonic acid. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

  • ResearchGate. (2019). Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)?. [Link]

  • VDOC.PUB. (n.d.). Chlorosulfonic Acid: A Versatile Reagent. [Link]

  • US20040242932A1. (2004). Aromatic sulfonation reactions.
  • Wang, Y., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Chemical Papers, 65(5), 689-695. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(38), 23587-23623. [Link]

  • Chemsrc. (n.d.). 4-Hydroxy-3-methylbenzenesulfonic acid. [Link]

  • Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • CN1850796A. (2006). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(34), 11895-11899. [Link]

  • ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

  • Mol-Instincts. (n.d.). ethyl 5-[N-(benzenesulfonyl)-4-chlorobenzamido]-2-methyl-1-benzofuran-3-carboxylate. [Link]

Sources

Validation

The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate Derivatives

The benzofuran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory prope...

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate, presents three primary points for diversification: the reactive sulfonyl chloride at the C5 position, the ethyl carboxylate at C2, and the methyl group at C3. Understanding how alterations at these sites influence biological activity is paramount for rational drug design.

Deciphering the Sulfonamide Moiety (C5 Position): A Tale of Aromatic Interactions

The sulfonyl chloride group is a versatile handle for introducing a diverse array of substituents, most commonly through the formation of sulfonamides. A study on N-(benzofuran-5-yl)aromaticsulfonamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors offers valuable insights into the SAR of this region.[3] HIF-1 is a key regulator of tumor adaptation to hypoxia, making its inhibitors promising anticancer agents.

The general structure of the synthesized benzofuran-5-sulfonamides in the aforementioned study is depicted below:

SAR_Sulfonamide cluster_R_groups R Group Variations Core Benzofuran Core Linker Core->Linker Sulfonamide SO2-NH-R Linker->Sulfonamide R1 Aryl R2 Heteroaryl R3 Alkyl

Caption: General scaffold for SAR analysis of the C5-sulfonamide.

The study revealed that the nature of the 'R' group attached to the sulfonamide nitrogen plays a critical role in inhibitory activity. Aromatic and heteroaromatic substituents were generally favored over aliphatic ones, suggesting the importance of π-π stacking or other interactions within the target's binding pocket.

Compound IDR GroupHIF-1 Transcriptional Activity IC50 (µM)[3]
7a Phenyl> 50
7d 4-Chlorophenyl28.6 ± 2.1
7g 4-Methoxyphenyl22.3 ± 1.5
7q 4-(Trifluoromethyl)phenyl12.5 ± 0.7
7s Thiophen-2-yl35.4 ± 3.2

Data extracted from a study on HIF-1 inhibitors and may not be directly transferable to other targets, but provides valuable SAR insights.

From this data, we can infer several key SAR trends for the C5-sulfonamide position:

  • Aromatic Substitution is Key: Unsubstituted phenyl (7a) is significantly less active than its substituted counterparts, highlighting the importance of substituents on the aromatic ring for enhanced potency.

  • Electronic Effects Matter: The presence of both electron-donating (methoxy, 7g) and electron-withdrawing (chloro, 7d; trifluoromethyl, 7q) groups at the para-position of the phenyl ring enhances activity compared to the unsubstituted analog. The trifluoromethyl group in compound 7q conferred the highest potency, suggesting that a strong electron-withdrawing group in this position is particularly favorable for HIF-1 inhibition.

  • Heteroaromatic Rings are Tolerated: The thiophene-containing analog (7s) demonstrated moderate activity, indicating that heteroaromatic rings are a viable option for this position.

The C2 Position: More Than Just an Ester

The ethyl carboxylate at the C2 position is a crucial feature that influences the electronic properties and potential interactions of the molecule. Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are critical for cytotoxic activity.[1]

While direct modification of the ethyl carboxylate on the title compound is not extensively reported, we can extrapolate from broader knowledge of carboxylic acid bioisosteres in drug design.[4][5] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in hydrogen bonding or ionic interactions. Alternatively, the ester can be replaced with other functional groups to modulate physicochemical properties and target engagement.

C2_Modification cluster_modifications Potential C2 Modifications Benzofuran Benzofuran Core C2_position C2 Position Benzofuran->C2_position Ester Ethyl Carboxylate (Starting Point) C2_position->Ester CarboxylicAcid Carboxylic Acid (Hydrolysis Product) Ester->CarboxylicAcid Hydrolysis Amide Amide Derivatives Ester->Amide Amination Heterocycle Bioisosteric Heterocycles (e.g., Tetrazole, Oxadiazole) CarboxylicAcid->Heterocycle Bioisosteric Replacement Sulfonamide_Synthesis Start Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate Reaction Stir at Room Temperature Start->Reaction Amine R-NH2 (Amine) Amine->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Benzofuran-5-sulfonamide Derivative Purification->Product

Sources

Comparative

A Comparative Guide to Aryl Sulfonyl Chlorides in Parallel Synthesis: Profiling Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Sulfonamides in Drug Discovery The sulfonamide functional group is a cornerstone of medicinal chemistry, present in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticancer agents.[1] The ability to rapidly synthesize diverse libraries of sulfonamides is therefore a critical component of modern drug discovery campaigns. Parallel synthesis has emerged as a powerful strategy for accelerating this process, enabling the creation of large, focused libraries of compounds for high-throughput screening.[2]

At the heart of sulfonamide synthesis is the reaction between an amine and a sulfonyl chloride. The choice of the sulfonyl chloride is a crucial decision that dictates not only the reaction's efficiency but also the structural and physicochemical properties of the final products. This guide focuses on a unique and promising building block, Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate , and compares its utility in parallel synthesis against more conventional aryl sulfonyl chlorides such as p-toluenesulfonyl chloride (tosyl chloride) and dansyl chloride.

The benzofuran scaffold, a key feature of our target molecule, is a privileged structure in medicinal chemistry, known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The incorporation of this moiety into sulfonamide libraries offers an attractive avenue for exploring novel chemical space.

A Comparative Analysis of Aryl Sulfonyl Chlorides in Parallel Synthesis

The success of a parallel synthesis campaign hinges on several factors, including the reactivity of the building blocks, the ease of reaction setup and purification, and the diversity of the resulting library. Here, we compare Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate against two workhorses of sulfonamide synthesis: tosyl chloride and dansyl chloride.

Reactivity and Electronic Effects

The reactivity of an aryl sulfonyl chloride is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups decrease reactivity.[5]

  • p-Toluenesulfonyl Chloride (Tosyl Chloride) : The methyl group at the para position is electron-donating through hyperconjugation, which slightly reduces the electrophilicity of the sulfonyl sulfur, making it moderately reactive.[5]

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) : The dimethylamino group is a strong electron-donating group, which significantly decreases the reactivity of the sulfonyl chloride. This lower reactivity can be advantageous in certain applications, allowing for more controlled reactions.

Table 1: Comparative Profile of Selected Aryl Sulfonyl Chlorides

FeatureEthyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylatep-Toluenesulfonyl Chloride (Tosyl Chloride)Dansyl Chloride
Structure A complex, heterocyclic systemA simple, substituted benzene ringA substituted naphthalene ring system
Key Substituents Ethyl ester, methyl, benzofuran ringMethyl group (electron-donating)Dimethylamino group (strongly electron-donating)
Expected Reactivity Moderate to high (influenced by benzofuran electronics)ModerateLow to moderate
Structural Diversity Offered High; introduces a biologically relevant benzofuran scaffoldModerate; provides a simple tosyl groupHigh; introduces a bulky, fluorescent naphthalene moiety
Purification Considerations Potentially more challenging due to higher molecular weight and polarityGenerally straightforward (often crystalline products)Can be challenging due to the fluorescent nature and potential for quenching
Impact on Library Diversity and Physicochemical Properties

The choice of sulfonyl chloride directly impacts the structural and physicochemical properties of the resulting sulfonamide library.

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate : This building block introduces a rigid, planar benzofuran core, which can be highly beneficial for binding to specific protein targets. The ethyl ester provides a handle for further diversification or can be hydrolyzed to the corresponding carboxylic acid to modulate solubility and introduce a new interaction point.

  • Tosyl Chloride : Leads to the formation of simple N-tosyl sulfonamides. While structurally less complex, the tosyl group can still participate in important binding interactions.

  • Dansyl Chloride : Incorporates a fluorescent dansyl group, which can be useful for developing fluorescent probes or for tracking the compounds in biological assays. However, the bulky and hydrophobic nature of the dansyl group significantly alters the properties of the final molecule.

Experimental Design for a Comparative Parallel Synthesis

To provide a robust and objective comparison, a well-designed parallel synthesis experiment is essential. The following protocol is a self-validating system designed to assess the performance of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate alongside tosyl chloride and dansyl chloride.

Workflow for Comparative Parallel Synthesis

G cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Comparison Amine_Plate Prepare 96-well amine library plate (e.g., 100 mM in DMSO) Reaction_Setup Dispense amine solutions into 96-well reaction block Amine_Plate->Reaction_Setup SC_Solutions Prepare stock solutions of sulfonyl chlorides (e.g., 120 mM in anhydrous DCM) SC_Addition Add sulfonyl chloride solutions to initiate reactions SC_Solutions->SC_Addition Base_Addition Add base (e.g., triethylamine) to each well Reaction_Setup->Base_Addition Base_Addition->SC_Addition Incubation Incubate at room temperature with shaking SC_Addition->Incubation Quench Quench reactions (e.g., with water or acidic solution) Incubation->Quench Extraction Liquid-liquid extraction or solid-phase extraction Quench->Extraction Evaporation Solvent evaporation Extraction->Evaporation LCMS_Analysis LC-MS analysis of crude products for conversion and purity Evaporation->LCMS_Analysis Purification_Yield Purification (e.g., preparative HPLC) and yield determination LCMS_Analysis->Purification_Yield Data_Comparison Compare yields, purity, and ease of purification across sulfonyl chlorides Purification_Yield->Data_Comparison

Sources

Validation

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Sulfonamide Products: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the sa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the definitive method for assigning absolute stereochemistry, with powerful spectroscopic alternatives. We will delve into the underlying principles, experimental workflows, and comparative performance of these techniques, with a specific focus on their application to chiral sulfonamides, a prevalent scaffold in medicinal chemistry.

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as enzymes and receptors. Consequently, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Single-crystal X-ray crystallography stands as the "gold standard" for determining absolute configuration due to its ability to provide a direct visualization of the molecule's three-dimensional structure.[1] However, the necessity of obtaining high-quality single crystals can present a significant bottleneck.[1] This guide will explore the nuances of X-ray crystallography and compare it with viable solution-phase techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD), offering a holistic perspective to aid in methodological selection.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful and direct method for determining the three-dimensional structure of a molecule, which includes its absolute configuration.[2][3] The technique relies on the diffraction of X-rays by the electron cloud of atoms arranged in a crystalline lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, revealing the precise arrangement of atoms.[4]

The Principle of Anomalous Dispersion: Distinguishing Enantiomers

The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (also known as anomalous scattering).[5][6] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[7] This effect, which is dependent on the X-ray wavelength, breaks Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal are equal.[8][9] The resulting differences in intensity between these "Bijvoet pairs" of reflections allow for the differentiation of the true enantiomer from its mirror image.

For chiral sulfonamides, the presence of a sulfur atom (and often other heteroatoms) provides a sufficiently strong anomalous scattering signal, particularly when using copper X-ray sources (Cu-Kα radiation), to reliably determine the absolute configuration.

The Flack Parameter: A Quantitative Measure of Confidence

In modern crystallographic refinement, the Flack parameter is a crucial value used to quantify the correctness of the determined absolute structure.[10][11] It is refined against the diffraction data and ideally converges to a value near zero for the correct enantiomer and near one for the inverted structure.[9] A value close to 0.5 may indicate a racemic crystal or twinning.[9] The small standard uncertainty associated with the Flack parameter provides a high degree of confidence in the assignment.[10][12]

Experimental Workflow: From Molecule to Structure

The journey from a synthesized chiral sulfonamide to its confirmed absolute configuration via X-ray crystallography involves several critical steps.

experimental_workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Chiral Sulfonamide Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Configuration Absolute Configuration Determination (Flack Parameter) Refinement->Absolute_Configuration

Caption: A schematic overview of the key stages involved in determining the absolute configuration of a chiral sulfonamide using single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction:
  • Crystal Growth: This is often the most challenging step.[13] High-quality single crystals of the chiral sulfonamide are required.[14] Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. For difficult-to-crystallize compounds, co-crystallization with a suitable host molecule can be employed.[13]

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[2][15]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[15] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods. This model is then refined against the experimental data to improve the accuracy of the atomic positions and thermal parameters.[15]

  • Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is calculated to determine the absolute configuration of the molecule.[12]

Spectroscopic Alternatives for Solution-Phase Analysis

While X-ray crystallography provides definitive solid-state structures, spectroscopic methods offer valuable alternatives for determining absolute configuration in solution, which can be more representative of biological conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a powerful tool for structure elucidation, and with the use of chiral derivatizing agents (CDAs), it can be adapted for the determination of absolute configuration.[16][17] The principle involves reacting the chiral sulfonamide (which typically contains a reactive handle like an alcohol or amine) with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for their differentiation.[18]

A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[19][20] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric Mosher esters, the absolute configuration of the original alcohol or amine can be determined based on an established empirical model.[21]

nmr_workflow Figure 2: Workflow for Absolute Configuration Determination by NMR using a Chiral Derivatizing Agent cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_assignment Configuration Assignment Chiral_Sulfonamide Chiral Sulfonamide Reaction Formation of Diastereomers Chiral_Sulfonamide->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction NMR_Acquisition 1H NMR Data Acquisition Reaction->NMR_Acquisition Analysis Analysis of Chemical Shift Differences (Δδ) NMR_Acquisition->Analysis Mosher_Model Application of Mosher's Model Analysis->Mosher_Model Absolute_Configuration Absolute Configuration Determined Mosher_Model->Absolute_Configuration

Caption: A flowchart illustrating the process of determining absolute configuration using NMR spectroscopy and a chiral derivatizing agent.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[22] Enantiomers produce VCD spectra that are mirror images of each other.[22] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using density functional theory, DFT), the absolute configuration can be unambiguously assigned.[1][23]

VCD has several advantages: it is a solution-phase technique, does not require crystallization or chemical derivatization, and can provide information about the conformational preferences of the molecule in solution.[24] For chiral sulfonamides, the vibrational modes associated with the sulfonyl group and other functional groups can give rise to characteristic VCD signals.

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR with Chiral Derivatizing AgentsVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a crystal lattice and anomalous dispersion.Formation of diastereomers with distinct NMR spectra.Differential absorption of left and right circularly polarized infrared light.
Sample Phase Solid (single crystal)SolutionSolution
Sample Requirement High-quality single crystal (0.1-0.3 mm). Can be challenging to obtain.[1]Pure enantiomer with a reactive functional group.Pure enantiomer.
Directness of Method Direct and unambiguous determination of 3D structure.Indirect, relies on an empirical model (e.g., Mosher's model).Indirect, requires comparison with theoretical calculations.
Confidence Level Very high, quantified by the Flack parameter.[10]High, but model-dependent.High, dependent on the quality of the theoretical calculations.
Throughput Lower, crystal growth can be time-consuming.Higher than crystallography.Higher than crystallography.
Additional Information Solid-state packing and intermolecular interactions.Information about the local environment of the chiral center.Conformational information in solution.[24]

Conclusion: Selecting the Optimal Technique

The choice of method for determining the absolute configuration of a chiral sulfonamide product depends on several factors, including the nature of the sample, available instrumentation, and the stage of the research or development process.

  • Single-crystal X-ray crystallography remains the definitive method for unambiguous absolute configuration determination. When a suitable crystal can be obtained, it provides the highest level of confidence and a wealth of structural information.

  • NMR spectroscopy with chiral derivatizing agents is a valuable and often more accessible alternative, particularly when crystallization is unsuccessful. It is a well-established technique with a robust empirical framework for data interpretation.

  • Vibrational Circular Dichroism is a powerful, non-destructive, solution-phase technique that is gaining popularity. Its ability to provide both absolute configuration and conformational information without the need for derivatization makes it an attractive option, especially in early-stage drug discovery.[1]

For drug development professionals, a multifaceted approach is often beneficial. An initial assignment by a solution-phase method like VCD or NMR can guide synthetic efforts, with the ultimate goal of confirming the absolute configuration by single-crystal X-ray crystallography for regulatory submissions and to provide a definitive structural proof. By understanding the strengths and limitations of each technique, researchers can make informed decisions to confidently and accurately characterize their chiral sulfonamide products.

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Comparative

A Comparative Guide to the Metabolic Stability of Benzofuran Sulfonamides

This guide provides a detailed comparative analysis of the metabolic stability of benzofuran sulfonamides, a class of compounds with significant therapeutic potential.[1][2] As researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the metabolic stability of benzofuran sulfonamides, a class of compounds with significant therapeutic potential.[1][2] As researchers and drug development professionals, understanding the metabolic fate of lead candidates is paramount to their successful translation into effective and safe therapeutics. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects.[3] This document delves into the factors governing the metabolic stability of these molecules, offers comparative data, outlines strategies for enhancing stability, and provides a robust experimental protocol for its assessment.

The Crucial Role of Metabolic Stability in Drug Development

Metabolic stability is the measure of a compound's susceptibility to biotransformation by metabolic enzymes.[4] This property is a critical determinant of key pharmacokinetic parameters, including in vivo half-life, bioavailability, and clearance.[3][5] The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP450) superfamily, modify xenobiotics to facilitate their elimination.[4][6][7] Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic profiles, reducing the likelihood of costly late-stage failures.[3]

Factors Influencing the Metabolic Stability of Benzofuran Sulfonamides

The metabolic fate of a benzofuran sulfonamide is dictated by its chemical structure and its interaction with metabolic enzymes.[4] Both the benzofuran core and the sulfonamide moiety, along with their substituents, present potential sites for enzymatic attack.

  • The Benzofuran Ring: This aromatic heterocyclic system is susceptible to oxidative metabolism by CYP450 enzymes.[7] Hydroxylation of the furan or benzene ring is a common metabolic pathway. The position of this oxidation is influenced by the electronic properties of the ring and the presence of substituents. Electron-rich regions are more prone to oxidation.

  • The Sulfonamide Group: While generally more stable than amide or ester linkages, the sulfonamide bond can undergo metabolism.[8][9] N-dealkylation or N-dearylation can occur if the sulfonamide nitrogen is substituted. The aromatic amine group found in many sulfonamides is a key site for enzymatic modification.[9]

  • Substituents: The nature and position of substituents on the benzofuran ring or the sulfonamide aryl group profoundly impact metabolic stability.

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or trifluoromethyl groups can decrease the electron density of the aromatic ring, making it less susceptible to oxidation by CYP450s.[10][11] Placing these groups at metabolically "hot" spots can effectively block metabolism and enhance stability.

    • Electron-Donating Groups (EDGs): Groups like methoxy or alkyl chains can activate the ring towards oxidation, often leading to lower metabolic stability.

    • Steric Hindrance: Bulky substituents can physically shield a potential metabolic site from the active site of an enzyme, thereby improving stability.

Primary Metabolic Pathways

Benzofuran sulfonamides are subject to both Phase I and Phase II metabolic reactions.

  • Phase I Reactions (Functionalization): These reactions introduce or expose functional groups. For benzofuran sulfonamides, the most significant Phase I reactions are:

    • Aromatic Hydroxylation: CYP450 enzymes (isoforms like CYP1A2, 2C9, 2D6, and 3A4 are common culprits) add a hydroxyl group to the benzofuran or other aryl rings.[7][12]

    • N-Dealkylation: If the sulfonamide nitrogen is substituted with an alkyl group, this group can be oxidatively removed.

    • O-Dealkylation: Methoxy or other alkoxy substituents can be cleaved to form phenols.

  • Phase II Reactions (Conjugation): The functional groups introduced in Phase I are often conjugated with endogenous molecules to increase water solubility and facilitate excretion.

    • Sulfonation: The addition of a sulfo group, catalyzed by sulfotransferases (SULTs), can occur on hydroxylated metabolites.[13]

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxyl groups.[14]

Below is a diagram illustrating potential metabolic pathways for a generic benzofuran sulfonamide.

Parent Benzofuran Sulfonamide Hydroxylated Hydroxylated Metabolite (on Benzofuran Ring) Parent->Hydroxylated Aromatic Hydroxylation N_Dealkylated N-Dealkylated Metabolite Parent->N_Dealkylated Sulfated Sulfated Conjugate Hydroxylated->Sulfated Sulfonation (SULTs) Glucuronidated Glucuronide Conjugate Hydroxylated->Glucuronidated

Potential metabolic pathways for benzofuran sulfonamides.

Comparative Stability: A Structure-Metabolism Relationship Analysis

To illustrate the impact of structural modifications, the following table presents representative experimental data from a human liver microsomal stability assay. In this assay, the disappearance of the parent compound is monitored over time, and the intrinsic clearance (CLint) and half-life (t½) are calculated. A lower CLint and longer t½ indicate greater metabolic stability.

Compound IDR1 (Position 5)R2 (Sulfonamide N)t½ (min)CLint (µL/min/mg protein)
BFS-01 HH1592.4
BFS-02 OCH₃H< 10> 138.6
BFS-03 FH4530.8
BFS-04 ClH5823.9
BFS-05 HCH₃12115.5

Analysis of Results:

  • BFS-01 (Parent Compound): Shows moderate stability, serving as a baseline.

  • BFS-02 (Electron-Donating Group): The addition of a methoxy group (an EDG) at position 5 significantly decreases metabolic stability, likely by making the benzene portion of the benzofuran ring more susceptible to oxidative metabolism.

  • BFS-03 & BFS-04 (Electron-Withdrawing Groups): Replacing the hydrogen at position 5 with fluorine or chlorine dramatically increases the metabolic half-life.[11] These halogens deactivate the ring to oxidation, effectively "blocking" a site of metabolism.

  • BFS-05 (N-Alkylation): The addition of a methyl group to the sulfonamide nitrogen provides a new site for metabolism (N-dealkylation), resulting in slightly lower stability compared to the parent compound.

Medicinal Chemistry Strategies for Enhancing Metabolic Stability

When a lead compound exhibits poor stability, several medicinal chemistry strategies can be employed to optimize its metabolic profile.

  • Metabolic Site Blocking: As demonstrated in the table above, introducing inert groups like halogens at known sites of metabolism is a highly effective strategy.[10][11]

  • Deuterium Substitution: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic soft spot can slow the rate of bond cleavage in CYP450-mediated reactions due to the kinetic isotope effect.[10] This can lead to a significant improvement in metabolic stability without drastically altering the molecule's steric or electronic properties.

  • Bioisosteric Replacement: This strategy involves replacing a metabolically labile functional group with a different group that retains similar physicochemical properties but is more resistant to metabolism.[15] For example, a labile amide bond might be replaced with a more stable 1,2,3-triazole or oxadiazole.[16][17] This approach can also be used to alter physicochemical properties to improve overall ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a standard, reliable method for determining the metabolic stability of a test compound using pooled human liver microsomes. This is a cost-effective and widely used assay in early drug discovery.[5]

Causality and Rationale:

  • Liver Microsomes: These are subcellular fractions of hepatocytes that are enriched in Phase I drug-metabolizing enzymes like CYP450s.[5]

  • NADPH: Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP450 enzyme activity. The reaction is initiated by its addition.[18]

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific analytical technique used to quantify the remaining concentration of the test compound at each time point.[18]

A 1. Prepare Reagents (Buffer, Microsomes, NADPH, Test Compound, Quench Solution) B 2. Pre-incubation Add buffer, microsomes, and test compound to plate. Warm to 37°C. A->B C 3. Initiate Reaction Add pre-warmed NADPH solution to start the reaction. B->C D 4. Time-Point Sampling At t=0, 5, 15, 30, 60 min, transfer aliquots to quench solution. C->D E 5. Sample Processing Centrifuge plate to pellet protein. Transfer supernatant for analysis. D->E F 6. LC-MS/MS Analysis Quantify remaining parent compound concentration. E->F G 7. Data Analysis Plot ln(% Remaining) vs. Time. Calculate t½ and CLint. F->G

Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Dilute pooled human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to a working concentration of 100 µM in 50:50 acetonitrile:water.

    • Prepare an NADPH regenerating solution (or a 10 mM NADPH stock) in phosphate buffer.

    • Prepare a quench solution of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable compound like Verapamil or Propranolol at 100 nM).

  • Incubation Setup (96-well plate format):

    • To each well of a 96-well plate, add 178 µL of the diluted HLM suspension.

    • Add 2 µL of the 100 µM test compound working solution to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH solution to each well. The final reaction volume is 200 µL.

  • Time-Point Sampling and Quenching:

    • Immediately after adding NADPH (t=0), and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer a 25 µL aliquot of the reaction mixture into a separate 96-well plate containing 100 µL of the cold quench solution.

  • Sample Processing:

    • Once all time points are collected, seal the quench plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes)

Conclusion

The metabolic stability of benzofuran sulfonamides is a complex but manageable parameter in drug discovery. A thorough understanding of the structural features that confer stability, coupled with robust in vitro screening, enables the rational design of compounds with optimized pharmacokinetic profiles. By employing strategies such as metabolic blocking and bioisosteric replacement, researchers can systematically address metabolic liabilities, thereby increasing the probability of advancing potent and effective drug candidates toward clinical development.

References

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Validation

A Technical Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the Benzofuran Scaffold

For Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties have made it a cornerstone in the development of novel kinase inhibitors for a range of therapeutic areas, most notably in oncology.[3][4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring the selective inhibition of the intended kinase target while minimizing off-target effects that can lead to toxicity or unexpected pharmacological activities.[5][6]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of benzofuran-based kinase inhibitors. We will delve into the experimental workflows of key assays, offer insights into data interpretation, and present case studies to illustrate the practical application of these techniques in drug development.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, which act as master regulators of a vast array of cellular processes.[4] The structural similarity among their ATP-binding pockets makes achieving absolute inhibitor selectivity a formidable task.[5] Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to a variety of outcomes, from unforeseen therapeutic benefits (polypharmacology) to adverse side effects.[6][7] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding the true mechanism of action of a compound and de-risking its clinical development.

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

A multi-pronged approach, combining biochemical and cellular assays, is essential for a thorough assessment of kinase inhibitor selectivity.

Biochemical Assays: A Measure of Direct Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to interact with and inhibit the enzymatic activity of a purified kinase.

This traditional yet highly sensitive method quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein.[8][9] A reduction in substrate phosphorylation in the presence of the inhibitor indicates its potency.

Experimental Protocol: Radiometric Kinase Assay (Dot Blot Format) [3][8]

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, its specific substrate peptide, and the benzofuran-based inhibitor at various concentrations. Include a DMSO control.

  • Reaction Initiation: Add a mixture of unlabeled ATP and [γ-³³P]ATP to start the kinase reaction. The final ATP concentration should ideally be close to the Km value for the specific kinase to provide a more accurate measure of the inhibitor's binding affinity.[2]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose P81 filter paper. The phosphorylated substrate will bind to the paper, while the unbound [γ-³³P]ATP will not.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove any unbound radiolabeled ATP.

  • Detection and Quantification: Dry the filter paper and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value.

Competitive binding assays measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.[10][11] This method provides a direct measure of binding affinity (Kd) and is independent of enzymatic activity. The KINOMEscan™ platform is a widely used commercial service for this purpose.[12]

Experimental Workflow: KINOMEscan™ [10][13][14]

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

An increase in the amount of soluble target protein at higher temperatures in the inhibitor-treated sample compared to the control indicates target engagement.

Interpreting Cross-Reactivity Data

The data generated from these assays require careful interpretation to build a comprehensive selectivity profile.

Parameter Definition Assay Type Interpretation
IC₅₀ The concentration of an inhibitor that reduces a biological or biochemical activity by 50%. [15]Enzymatic Assays (e.g., Radiometric)A measure of functional potency. Lower IC₅₀ indicates higher potency. It is assay-dependent (e.g., on ATP concentration). [16]
Kd The equilibrium dissociation constant, representing the concentration of inhibitor at which 50% of the target protein is bound at equilibrium. [17]Binding Assays (e.g., KINOMEscan™)A measure of binding affinity. Lower Kd indicates a stronger interaction. It is an intrinsic property of the inhibitor-target pair. [15]
Selectivity Score (S-score) A quantitative measure of selectivity, often calculated as the number of off-targets inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.High-Throughput Screening (e.g., KINOMEscan™)A lower S-score indicates higher selectivity. For example, S(10) at 1 µM refers to the number of kinases with >90% inhibition.

Case Studies: Benzofuran-Based Kinase Inhibitors in Action

While a comprehensive, publicly available cross-reactivity dataset for a wide range of benzofuran-based inhibitors is not available, we can examine specific examples to understand their target profiles and the signaling pathways they modulate.

Case Study 1: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. [1]Several benzofuran derivatives have been developed as inhibitors of this pathway, particularly targeting mTOR. [5][18][19] Relevant Signaling Pathway: PI3K/Akt/mTOR

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Benzofuran mTOR Inhibitor Inhibitor->mTORC1 blocks

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Benzofuran-based mTOR inhibitors would be profiled against a panel of kinases to ensure they are selective for mTOR and do not significantly inhibit other kinases in the pathway (like PI3K or Akt) or unrelated kinases, which could lead to a complex pharmacological profile.

Case Study 2: Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [20][21]The benzofuran scaffold has been utilized to develop potent VEGFR-2 inhibitors. [22][23] A newly synthesized benzofuran-chalcone derivative, for instance, might show a potent IC₅₀ of 1.07 nM against VEGFR-2 in a biochemical assay. [22]However, its true value as a selective inhibitor would be determined by profiling it against a broad kinase panel. Potential off-targets could include other receptor tyrosine kinases with similar ATP-binding pockets, such as PDGFR or FGFR. A KINOMEscan™ screen would reveal the Kd values against hundreds of kinases, allowing for a quantitative assessment of its selectivity. Cellular assays would then be employed to confirm that the compound inhibits VEGF-induced signaling in endothelial cells, for example, by showing reduced phosphorylation of downstream effectors like ERK via Western blot.

Conclusion

The development of selective kinase inhibitors based on the benzofuran scaffold is a promising avenue for novel therapeutics. A rigorous and multi-faceted approach to cross-reactivity profiling is paramount to success. By combining direct biochemical assays like radiometric and competitive binding assays with physiologically relevant cellular methods such as Western blotting and CETSA, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This detailed characterization is essential for interpreting biological data accurately, predicting potential toxicities, and ultimately developing safer and more effective medicines.

References

  • Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Abstract. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • A high-throughput radiometric kinase assay. National Center for Biotechnology Information. [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

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  • Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Western Blot Analysis of Phosphorylated Proteins. Wako Chemicals. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. National Center for Biotechnology Information. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. PubMed. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. National Center for Biotechnology Information. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. PubMed. [Link]

  • Vemurafenib. National Center for Biotechnology Information. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. National Center for Biotechnology Information. [Link]

  • Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors. National Center for Biotechnology Information. [Link]

  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife. [Link]

  • B-Raf kinase inhibitors for cancer treatment. PubMed. [Link]

  • Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information. [Link]

  • Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. PubMed. [Link]

  • How the KinomeScan assay works (Courtesy of DiscoveRx).. ResearchGate. [Link]

  • Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. National Center for Biotechnology Information. [Link]

  • GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation. National Center for Biotechnology Information. [Link]

  • What are Raf kinase inhibitors and how do they work?. Patsnap. [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Protocols for Benzofuran Sulfonamide Synthesis

A Senior Application Scientist's Guide to Navigating C-N Bond Formation The benzofuran sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds, includ...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating C-N Bond Formation

The benzofuran sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents. The efficient construction of the crucial C(aryl)-N(sulfonamide) bond is a key consideration in the synthesis of these valuable molecules. This guide provides an in-depth, head-to-head comparison of two of the most powerful and widely employed methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the practical aspects of each protocol, compare their performance with supporting data, and explore the mechanistic underpinnings that dictate their respective strengths and weaknesses.

Introduction: The Significance of Benzofuran Sulfonamides

Benzofuran derivatives are prevalent in nature and have demonstrated a broad spectrum of pharmacological activities.[1][2] When coupled with the sulfonamide functional group, a well-known pharmacophore, the resulting hybrid molecules have shown significant potential in drug discovery.[3] For instance, N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been identified as novel inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy due to its role in tumor angiogenesis and metastasis.[4] The synthetic accessibility of these compounds is therefore of paramount importance to researchers in drug development.

The Synthetic Challenge: Forming the C(aryl)-N(sulfonamide) Bond

The primary challenge in synthesizing benzofuran sulfonamides lies in the formation of the bond between the benzofuran ring and the sulfonamide nitrogen. Two general strategies are commonly employed:

  • Late-stage N-arylation: Coupling a pre-formed sulfonamide with a halogenated or otherwise activated benzofuran.

  • Sequential functionalization: Synthesis of an aminobenzofuran followed by sulfonylation.[5][6]

This guide will focus on the first strategy, directly comparing the two premier transition metal-catalyzed cross-coupling reactions for this purpose.

Protocol 1: The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and their derivatives over the past few decades.[7] It is a versatile and generally high-yielding reaction that utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an amine (in this case, a sulfonamide) with an aryl halide or triflate.[8]

Experimental Protocol: Synthesis of N-(Benzofuran-5-yl)methanesulfonamide

This protocol outlines a representative Buchwald-Hartwig procedure for the synthesis of a model benzofuran sulfonamide.

Step 1: Synthesis of 5-Bromobenzofuran (Precursor)

5-Bromobenzofuran can be synthesized from commercially available starting materials such as 5-bromosalicylaldehyde through established multi-step procedures.[9]

Step 2: Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk tube is added 5-bromobenzofuran (1.0 mmol), methanesulfonamide (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system. A common and effective system is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 2 mol%) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%).

  • Solvent: Anhydrous 1,4-dioxane (5 mL) is added, and the tube is sealed.

  • Reaction Conditions: The mixture is stirred and heated to 100-110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(benzofuran-5-yl)methanesulfonamide.

Workflow Diagram: Buchwald-Hartwig Synthesis

Buchwald-Hartwig Workflow cluster_precursor Precursor Synthesis cluster_coupling Buchwald-Hartwig Coupling 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde 5-Bromobenzofuran 5-Bromobenzofuran 5-Bromosalicylaldehyde->5-Bromobenzofuran Multi-step synthesis Reactants 5-Bromobenzofuran + Methanesulfonamide 5-Bromobenzofuran->Reactants Product N-(Benzofuran-5-yl)methanesulfonamide Reactants->Product Pd-catalyzed C-N coupling Conditions Pd₂(dba)₃ / Xantphos Cs₂CO₃, Dioxane 100-110 °C

Caption: Workflow for the synthesis of N-(benzofuran-5-yl)methanesulfonamide via Buchwald-Hartwig amination.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (5-bromobenzofuran) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The sulfonamide coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl sulfonamide and regenerating the Pd(0) catalyst.[10]

The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical as it promotes both the oxidative addition and the final reductive elimination steps, leading to higher reaction efficiency.[7]

Mechanistic Cycle Diagram

Buchwald-Hartwig Mechanism Pd0L2 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-X Pd0L2->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L)(H₂NSO₂R)-X] OxAdd->AmineCoord Amine Coordination (RSO₂NH₂) Deprotonation Ar-Pd(II)(L)-NHSO₂R AmineCoord->Deprotonation Deprotonation (-HX) Deprotonation->Pd0L2 Reductive Elimination Product Ar-NHSO₂R Deprotonation->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for sulfonamide N-arylation.

Protocol 2: The Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for forming C-N bonds, predating the Buchwald-Hartwig reaction.[11] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern protocols employ catalytic amounts of copper salts in the presence of a ligand, making it a more viable and cost-effective alternative.[12][13]

Experimental Protocol: Synthesis of N-(Benzofuran-5-yl)methanesulfonamide

This protocol outlines a modern, ligand-assisted Ullmann condensation for the synthesis of the same model benzofuran sulfonamide.

Step 1: Synthesis of 5-Bromobenzofuran (Precursor)

This precursor is prepared as described in the Buchwald-Hartwig protocol.[9]

Step 2: Ullmann Condensation

  • Reaction Setup: To a sealable reaction vessel is added 5-bromobenzofuran (1.0 mmol), methanesulfonamide (1.5 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and copper(I) iodide (CuI, 10 mol%). A suitable ligand, such as N,N'-dimethylethylenediamine (DMEDA, 20 mol%), is then added.

  • Solvent: Anhydrous dimethylformamide (DMF) or dioxane (5 mL) is used as the solvent.

  • Reaction Conditions: The vessel is sealed, and the mixture is stirred and heated to 110-140 °C for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate, and the resulting suspension is filtered. The filtrate is washed with aqueous ammonia solution to remove copper salts, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.

Workflow Diagram: Ullmann Condensation Synthesis

Ullmann_Workflow cluster_precursor_ullmann Precursor Synthesis cluster_coupling_ullmann Ullmann Condensation 5-Bromobenzofuran_U 5-Bromobenzofuran Reactants_U 5-Bromobenzofuran + Methanesulfonamide 5-Bromobenzofuran_U->Reactants_U Product_U N-(Benzofuran-5-yl)methanesulfonamide Reactants_U->Product_U Cu-catalyzed C-N coupling Conditions_U CuI / DMEDA K₂CO₃, DMF 110-140 °C

Caption: Workflow for the synthesis of N-(benzofuran-5-yl)methanesulfonamide via Ullmann condensation.

Mechanistic Insights

The mechanism of the modern, ligand-assisted Ullmann condensation is still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

  • Formation of Copper Amide: The sulfonamide is deprotonated by the base and coordinates with the Cu(I) catalyst to form a copper amide complex.

  • Oxidative Addition: The aryl halide (5-bromobenzofuran) undergoes oxidative addition to the copper amide complex, forming a Cu(III) intermediate.[10]

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, yielding the N-aryl sulfonamide and regenerating the Cu(I) catalyst.[14]

The ligand, often a simple diamine or amino acid, plays a crucial role in stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle, allowing the reaction to proceed under milder conditions than the classical Ullmann reaction.[2]

Mechanistic Cycle Diagram

Ullmann_Mechanism CuIX L-Cu(I)-X CuAmide L-Cu(I)-NHSO₂R CuIX->CuAmide Ligand Exchange (RSO₂NH₂ / Base) OxAdd_U L-Cu(III)(Ar)(NHSO₂R)X CuAmide->OxAdd_U Oxidative Addition (Ar-X) OxAdd_U->CuIX Reductive Elimination Product_U_Mech Ar-NHSO₂R OxAdd_U->Product_U_Mech

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann N-arylation of sulfonamides.

Head-to-Head Comparison: Buchwald-Hartwig vs. Ullmann

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)[15]
Ligands Bulky, electron-rich phosphines (e.g., Xantphos, Buchwald ligands)Simple, inexpensive diamines or amino acids (e.g., DMEDA, L-proline)[13]
Reaction Temperature Generally milder (often 80-120 °C)Typically higher (110-140 °C, though modern protocols are milder than classical)[11]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃)Often weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)[16]
Substrate Scope Very broad; effective for electron-rich, -neutral, and -poor aryl halides.[8]Traditionally favored electron-poor aryl halides, though modern ligands have broadened the scope.[11]
Functional Group Tolerance Generally very good, though sensitive to some strong bases.Can be more robust for certain base-sensitive functional groups.
Cost Higher, due to the precious metal catalyst and specialized ligands.Lower, due to the abundance of copper and simpler ligands.[1]
Yields Often higher and more consistent across a broad range of substrates.Can be variable, sometimes requiring more extensive optimization.

Concluding Remarks for the Practicing Scientist

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the synthesis of benzofuran sulfonamides. The choice between them often comes down to a balance of factors including cost, desired scale, substrate scope, and available laboratory resources.

  • For broad applicability and generally higher yields with a wide range of substrates, the Buchwald-Hartwig amination is often the method of choice. Its milder reaction conditions and well-defined catalytic systems make it a reliable option for discovery chemistry and complex molecule synthesis.

  • For large-scale synthesis where cost is a primary concern, the Ullmann condensation presents a compelling alternative. The use of an inexpensive and abundant copper catalyst makes it an economically attractive option, particularly if the specific substrate combination is amenable to modern, ligand-assisted protocols.

Ultimately, the optimal choice of synthetic protocol will depend on the specific goals of the research program. This guide provides the foundational knowledge and comparative data to enable an informed decision, empowering researchers to efficiently access the promising class of benzofuran sulfonamide compounds.

References

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • TSI Journals. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. [Link]

  • SAPub. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950–25955. [Link]

  • NIH. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • ResearchGate. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Angewandte Chemie International Edition. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. [Link]

  • Organic Letters. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]

  • NIH. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. [Link]

  • PubMed. (2017). Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Introduction Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a complex organic molecule whose utility in research and development is predicated on its reactive chlorosulfonyl group. While specific safety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is a complex organic molecule whose utility in research and development is predicated on its reactive chlorosulfonyl group. While specific safety data for this compound is limited, the presence of the sulfonyl chloride functional group dictates a stringent and cautious approach to its handling.[1] Sulfonyl chlorides as a class are corrosive, water-reactive, and potent lachrymators. This guide synthesizes established safety protocols for this chemical class to provide a robust framework for researchers, ensuring both personal safety and experimental integrity.

The core principle of this guide is risk mitigation through a comprehensive understanding of the chemical's reactivity. The procedures outlined below are designed as a self-validating system, where each step logically follows from the compound's inherent hazards.

Hazard Analysis: The "Why" Behind the Precautions

The primary hazards associated with Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate stem directly from its sulfonyl chloride moiety.

  • Corrosivity: Sulfonyl chlorides are highly corrosive to skin, eyes, and mucous membranes.[2] Direct contact can cause severe chemical burns.[2][3]

  • Extreme Water Reactivity: This is the most critical handling consideration. Sulfonyl chlorides react violently and exothermically with water, including moisture in the air or on the skin, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[4] This reaction is the source of the corrosive and toxic fumes often generated.

  • Inhalation Hazard: The compound itself can be irritating to the respiratory tract. More significantly, its reaction with moisture releases hydrogen chloride gas, which is highly corrosive and can cause severe respiratory damage.[2][5][6]

Core Personal Protective Equipment (PPE) Mandates

A multi-layered approach to PPE is non-negotiable. The selection of PPE must be based on a thorough hazard assessment for each specific task.[7][8][9][10]

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile or Neoprene glovesChemical-resistant lab coatNot required if container is sealed
Weighing & Dispensing Chemical splash goggles and a full face shieldDouble-gloving (e.g., nitrile) or heavy-duty butyl rubber glovesChemical-resistant apron over a lab coatRequired if not in a certified chemical fume hood
Active Reaction Chemical splash goggles and a full face shieldDouble-gloving or heavy-duty butyl rubber glovesChemical-resistant apron over a lab coatWork must be conducted in a certified chemical fume hood
Quenching & Disposal Chemical splash goggles and a full face shieldDouble-gloving or heavy-duty butyl rubber glovesChemical-resistant apron over a lab coatWork must be conducted in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a full face shieldHeavy-duty butyl rubber glovesChemical-resistant coveralls or apronNIOSH-approved respirator with appropriate acid gas cartridge
Detailed PPE Specifications:
  • Eye and Face Protection: Standard safety glasses are insufficient.[7] Due to the severe splash hazard and corrosive nature, tight-fitting chemical splash goggles are mandatory.[3][11] These must be worn in conjunction with a full-face shield when handling open containers of the chemical.[2][12][13]

  • Skin and Body Protection: A chemical-resistant lab coat is the minimum requirement.[2][11] For tasks involving larger quantities or a higher risk of splashing, such as transfers or quenching, a chemical-resistant apron made of neoprene or PVC should be worn over the lab coat.[11] Long pants and closed-toe shoes are required at all times.[7][13]

  • Hand Protection: Chemical-resistant gloves are essential.[14] Given the corrosive nature of sulfonyl chlorides, heavy-duty gloves such as butyl or neoprene are recommended.[2] For tasks requiring more dexterity, double-gloving with nitrile gloves can provide an adequate barrier, but gloves must be changed immediately upon any suspected contact.[7]

  • Respiratory Protection: All work with this compound must be performed inside a certified chemical fume hood to control vapor and gas exposure.[2][12] If a situation arises where exposure limits may be exceeded, such as a large spill, a NIOSH-approved respirator with a cartridge effective against organic vapors and acid gases must be used.[2][13]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is the most effective way to prevent exposure and accidents.

Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Termination & Disposal Phase A 1. Area Setup (Fume Hood, Spill Kit, Quench Station) B 2. Don Full PPE (Goggles, Face Shield, Apron, Gloves) A->B C 3. Weigh & Dispense (Use inert tools) B->C D 4. Perform Reaction (Maintain inert atmosphere if needed) C->D E 5. Prepare Quench Solution (Cold basic solution) D->E F 6. Slowly Quench Excess Reagent/ Reaction Mixture E->F G 7. Neutralize & Test pH F->G H 8. Dispose of Aqueous Waste (Per local regulations) G->H I 9. Decontaminate Glassware & Surfaces G->I J 10. Doff & Dispose of PPE I->J

Caption: Workflow for Safe Handling of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate.

Protocol Steps:
  • Preparation:

    • Ensure a certified chemical fume hood is functioning correctly.[12]

    • Verify that an emergency eyewash and safety shower are accessible and unobstructed.[3][14][15]

    • Prepare a spill kit containing a dry, inert absorbent material like sand, diatomaceous earth, or vermiculite. Do not use combustible materials like sawdust. [2][5] Also include a neutralizing agent such as sodium bicarbonate or soda ash.[5]

    • Don all required PPE as outlined in the table above.

  • Handling and Use:

    • Conduct all manipulations, including weighing and transfers, within the fume hood.[2]

    • Keep the container tightly closed when not in use to minimize reaction with atmospheric moisture.[16]

    • When adding to a reaction, do so slowly and in a controlled manner.

    • Never add water or other protic solvents directly to the sulfonyl chloride, as this will cause a violent exothermic reaction.[4][17]

  • Post-Reaction Quenching and Workup:

    • Excess sulfonyl chloride must be safely neutralized before disposal.

    • Prepare a separate flask containing a stirred, cold solution of a weak base, such as 5% sodium bicarbonate.[2]

    • Slowly and carefully add the reaction mixture or the excess sulfonyl chloride to the basic solution. Never add the base to the sulfonyl chloride. [2] This is a highly exothermic process that will release gas; slow addition is critical to maintain control.

    • Monitor the pH to ensure the solution remains basic throughout the addition.[2]

Emergency & Disposal Plans

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.[5]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.[2]

  • Contain: Cover the spill with a dry, inert absorbent material (sand, vermiculite).[2][5] DO NOT USE WATER. [4][5]

  • Neutralize: Once absorbed, slowly and carefully add a dry neutralizing agent like sodium bicarbonate or soda ash.

  • Collect: Scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[2][5]

  • Decontaminate: Clean the spill area thoroughly.

First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[5][18] Flush the affected area with copious amounts of water for at least 15 minutes.[3][5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][5] Seek immediate medical attention.[3][5]

  • Inhalation: Move the person to fresh air.[1][18] If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal
  • Neutralization: All waste containing the active sulfonyl chloride must first be neutralized using the quenching procedure described above.[2]

  • Containerization: Place the neutralized aqueous waste in a properly labeled hazardous waste container. Contaminated solids (gloves, absorbent material, etc.) should be placed in a separate, sealed container labeled as hazardous waste.[2][16]

  • Disposal: All waste must be disposed of through an approved hazardous waste management service in accordance with all local, state, and federal regulations.[2] Do not pour down the drain.[16][19]

References

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School.
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). Benchchem.
  • Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog.
  • Safety Precautions for Corrosive Substances. (2022). [Source not specified].
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
  • Benzene Sulfonyl Chloride Hazard Summary. (n.d.). NJ.gov.
  • Corrosives. (n.d.). Cornell EHS.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). NIH.
  • 10 Tips Working Safely with corrosives. (2025). Chemsafe.
  • Personal Protective Equipment (PPE) Toolkit. (n.d.). CDC OneLab REACH.
  • Ethyl 5-(chlorosulfonyl)
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
  • Safety D
  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. (n.d.). NJ.gov.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem.
  • Safety Data Sheet - Isobutanesulfonyl chloride. (2024). Sigma-Aldrich.
  • Safety Data Sheet - p-Xylene-2-sulfonyl Chloride. (2025). TCI Chemicals.
  • Thionyl chloride - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Sulfuryl chloride. (2023). Sciencemadness Wiki.

Sources

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Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
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Reactant of Route 2
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
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